3-amino-5,5-diphenylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-amino-5,5-diphenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-18-13(19)15(17-14(18)20,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDASILDKNHAVRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153591 | |
| Record name | N-Aminodiphenylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832774 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1224-08-4 | |
| Record name | N-Aminodiphenylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Aminodiphenylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Hydantoin Scaffold
An In-Depth Technical Guide to the Synthesis of 3-amino-5,5-diphenylimidazolidine-2,4-dione
Hydantoins, chemically known as imidazolidine-2,4-diones, represent a cornerstone of heterocyclic chemistry, primarily due to their prevalence in biologically active compounds.[1] The rigid, five-membered ring structure, rich with hydrogen bonding capabilities, serves as a versatile scaffold in medicinal chemistry. This has led to the development of numerous pharmaceuticals, including the renowned antiepileptic drug Phenytoin (5,5-diphenylhydantoin), the antibacterial agent Nitrofurantoin, and the skeletal muscle relaxant Dantrium.[1] The introduction of an amino group at the N-3 position of the hydantoin ring, as in 3-amino-5,5-diphenylimidazolidine-2,4-dione, opens new avenues for creating derivatives with potentially novel pharmacological profiles.[2]
This guide provides a comprehensive, technically-grounded exploration of the synthesis of 3-amino-5,5-diphenylimidazolidine-2,4-dione. It is designed for researchers and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale. We will first detail the synthesis of the critical precursor, 5,5-diphenylhydantoin, via established methods, followed by its subsequent conversion to the target N-amino derivative.
Part 1: Synthesis of the Precursor, 5,5-Diphenylhydantoin (Phenytoin)
The synthesis of the target molecule begins with the efficient preparation of its direct precursor, 5,5-diphenylhydantoin. Two primary, historically significant methods are the Biltz synthesis from benzil and urea, and the Bucherer-Bergs multicomponent reaction from benzophenone.
Method A: The Biltz Synthesis of Phenytoin
The Biltz reaction historically refers to the synthesis of phenytoin from benzil and urea.[1] This method proceeds via a base-catalyzed condensation followed by an intramolecular rearrangement.
Causality and Mechanism: The reaction is typically initiated in an alkaline medium, such as ethanolic sodium hydroxide.[3] The base serves two crucial roles: first, it facilitates the deprotonation of urea, increasing its nucleophilicity. Second, it catalyzes the key rearrangement step. The reaction proceeds via an intramolecular cyclization to form an intermediate which, upon acidification, undergoes a 1,2-diphenyl shift in a pinacol-like rearrangement to yield the stable hydantoin ring.[3]
Figure 2: Key stages of the Bucherer-Bergs reaction.
Experimental Protocol (Bucherer-Bergs)
-
Reaction Setup: In a pressure vessel, combine benzophenone, potassium cyanide, and ammonium carbonate in a solvent mixture of aqueous ethanol. [4][5]2. Heating: Heat the sealed reaction mixture, typically between 60-70 °C. [5]3. Workup and Isolation: After the reaction is complete, the solvent is typically evaporated. The hydantoin product is often crystalline and can be isolated and purified by recrystallization from a suitable solvent like ethanol. [5]
Part 2: Synthesis of 3-amino-5,5-diphenylimidazolidine-2,4-dione
With the precursor in hand, the final step is the introduction of the amino group at the N-3 position. The most direct and cited method is the reaction of 5,5-diphenylhydantoin with hydrazine hydrate. [6][7] Principle and Mechanism: This transformation is a nucleophilic reaction where hydrazine (H₂N-NH₂) acts as the nucleophile. The reaction targets one of the nitrogen atoms of the hydantoin ring. While the detailed mechanism is not extensively elaborated in the cited literature, it is understood to be a direct amination process.
Experimental Protocol: Amination with Hydrazine Hydrate
This protocol is based on the successful synthesis reported in crystallographic studies. [6][7]
-
Reaction Setup: Combine 5,5-diphenylhydantoin and an excess of hydrazine hydrate in a suitable reaction vessel.
-
Reaction Conditions: The specific solvent and temperature conditions would be optimized based on the referenced procedure (Kiec-Kononowicz et al., 1984), which is the primary source cited for this synthesis. [6]A common approach for such reactions involves heating the mixture to ensure reaction completion.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled. The product, 3-amino-5,5-diphenylimidazolidine-2,4-dione, is then isolated. Purification is typically achieved through recrystallization to yield the final, pure compound.
Overall Synthetic Workflow
Figure 3: Overall workflow for the synthesis.
Characterization
The final product, C₁₅H₁₃N₃O₂, has a molecular weight of 267.28 g/mol . [6]Its identity and purity must be confirmed through standard analytical techniques:
-
X-Ray Crystallography: The crystal structure of the title compound has been resolved, showing two independent molecules in the asymmetric unit. [6][7]* NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the amino group.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point Analysis: To assess purity.
References
-
Jusoh, N. W., & Othman, N. S. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 1-10.
-
Bouchnak, H., et al. (2023). New Synthesis of 3-Aminohydantoins via Condensation of Hydrazines with Isocyanates Derived from α-Amino Esters. SynOpen, 7(4), 312-317.
-
Henry, D. W., & Smith, P. (1958). A New Synthesis for 1-Aminohydantoin and Nitrofurantoin. Journal of Pharmacy and Pharmacology, 10(1), 58-62.
-
ResearchGate. (n.d.). A New Synthesis for 1-Aminohydantoin and Nitrofurantoin.
-
Nefzi, A., et al. (2000). Solid-phase synthesis of 3-aminohydantoin, dihydrouracil, thiohydantoin and dihydrothiouracil derivatives. Tetrahedron Letters, 41(25), 4899-4903.
-
Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262.
-
MDPI Encyclopedia. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins.
-
Wikipedia. (n.d.). Bucherer–Bergs reaction.
-
Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
-
Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
-
Kalník, M., et al. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13), 4024.
-
Al-Nuzal, S. M. D., & Al-Juboori, A. M. H. (2017). One pot synthesis of new derivatives of 3-substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study. Journal of Applied Sciences Research, 13(2), 1-10.
-
ResearchGate. (2017). (PDF) One pot synthesis of new derivatives of 3-substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study.
-
Organic Chemistry Portal. (n.d.). Hydantoin synthesis.
-
Kolbeck, W., & Bayerlein, F. (1972). U.S. Patent No. 3,646,056. Washington, DC: U.S. Patent and Trademark Office.
-
Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
-
ResearchGate. (2014). (PDF) 3-Amino-5,5-diphenylimidazolidine-2,4-dione.
-
ResearchGate. (2015). Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond.
-
Scribd. (n.d.). Synthesis the Anticonvulsant Drug 5,5 Diphenylhydantoin: An Undergraduate Organic Chemistry Experiment.
-
vibzzlab. (2021, March 29). 5,5 diphenyl hydantoin (Phenytoin) [Video]. YouTube.
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. thieme-connect.com [thieme-connect.com]
- 3. youtube.com [youtube.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
3-amino-5,5-diphenylimidazolidine-2,4-dione chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-amino-5,5-diphenylimidazolidine-2,4-dione
Introduction: The Significance of the Hydantoin Scaffold
The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a cornerstone of medicinal chemistry.[1] This five-membered heterocyclic motif is present in a multitude of compounds with diverse and potent biological activities. The most prominent example is 5,5-diphenylhydantoin, widely known as Phenytoin, an essential medication for the treatment of epilepsy.[2] The versatility of the hydantoin core allows for substitution at multiple positions, enabling chemists to fine-tune its pharmacological profile. This guide focuses on a key derivative, 3-amino-5,5-diphenylimidazolidine-2,4-dione (C₁₅H₁₃N₃O₂), exploring its synthesis, structural characteristics, and chemical reactivity. The introduction of an amino group at the N-3 position provides a reactive handle for further molecular elaboration, making it a valuable building block for the development of novel therapeutic agents.
Synthesis of 3-amino-5,5-diphenylimidazolidine-2,4-dione
The most direct and reported method for preparing the title compound is through the nucleophilic attack of hydrazine on the imide carbonyl of the parent compound, 5,5-diphenylhydantoin.[3][4] This reaction leverages the readily available and commercially successful drug, Phenytoin, as a starting material.
Causality in Experimental Design
The choice of hydrazine hydrate serves a dual purpose: it is a potent nucleophile and the resulting product, a hydrazide at the N-3 position, is in fact the desired N-amino functionality. The reaction is typically performed under reflux to provide the necessary activation energy for the C-N bond cleavage and formation. The use of an alcoholic solvent like ethanol is common as it effectively solubilizes the starting hydantoin and is compatible with the reaction conditions.
Experimental Protocol: Synthesis via Hydrazinolysis
Objective: To synthesize 3-amino-5,5-diphenylimidazolidine-2,4-dione from 5,5-diphenylhydantoin.
Materials:
-
5,5-diphenylhydantoin (Phenytoin)
-
Hydrazine hydrate (80-95%)
-
Ethanol (95%)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 5,5-diphenylhydantoin (1 equivalent) in ethanol.
-
Reagent Addition: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the suspension.
-
Reflux: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Isolation: Reduce the solvent volume under vacuum. The product often precipitates upon cooling or addition of cold water.
-
Purification: Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol to remove residual impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Molecular Structure and Physicochemical Properties
The definitive structure of 3-amino-5,5-diphenylimidazolidine-2,4-dione has been elucidated by single-crystal X-ray diffraction.[3][4] This analysis provides invaluable insights into its three-dimensional conformation and intermolecular interactions.
The compound crystallizes in a monoclinic system with two independent molecules in the asymmetric unit.[3][4] A key structural feature is the orientation of the two phenyl rings at the C5 position relative to the central hydantoin ring. The dihedral angles between the phenyl groups and the five-membered ring differ significantly, indicating a twisted conformation.[3] The crystal structure is stabilized by a network of intermolecular N—H⋯O hydrogen bonds, which link the molecules into columnar units.[3][4]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃N₃O₂ | [3] |
| Molar Mass | 267.28 g·mol⁻¹ | [3] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/n | [4] |
| Unit Cell Dimensions | a = 20.1565 Å, b = 6.1651 Å, c = 20.3250 Å, β = 97.781° | [3] |
| Molecules per Unit Cell (Z) | 8 | [3] |
Predicted Spectral Properties
¹H NMR Spectroscopy
-
Aromatic Protons (Ar-H): A complex multiplet is expected in the range of δ 7.2-7.8 ppm, integrating to 10 protons.
-
N1-H Proton: A broad singlet is anticipated, which would be downfield due to the electron-withdrawing effect of the adjacent carbonyl groups. Its position would be similar to the N1-H in phenytoin (around δ 8.9 ppm in DMSO-d₆), though potentially shifted slightly by the N3-substituent.[2]
-
N3-NH₂ Protons: A broad singlet, integrating to 2 protons, is expected for the amino group. The chemical shift would likely be in the range of δ 4.0-6.0 ppm, and its position would be sensitive to solvent and concentration.
¹³C NMR Spectroscopy
-
Carbonyl Carbons (C=O): Two distinct signals are expected for the C2 and C4 carbonyls, likely in the range of δ 155-175 ppm, similar to the precursor.[2]
-
Quaternary Carbon (C5): The signal for the C5 carbon, bearing the two phenyl groups, would appear around δ 70-75 ppm.[2]
-
Aromatic Carbons: A series of signals between δ 125-145 ppm would correspond to the carbons of the two phenyl rings.
Infrared (IR) Spectroscopy
-
N-H Stretching: The spectrum should show distinct N-H stretching bands. The N1-H stretch would appear around 3200-3270 cm⁻¹. The N3-NH₂ group would exhibit two characteristic bands (symmetric and asymmetric stretching) in the 3300-3400 cm⁻¹ region.
-
C=O Stretching: Strong absorption bands corresponding to the two carbonyl groups are expected in the region of 1700-1780 cm⁻¹. The presence of two distinct peaks is common for the hydantoin ring.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 267, corresponding to the molecular weight of the compound.
-
Key Fragments: A prominent fragment would be expected at m/z = 252, resulting from the loss of the amino group (-NH₂). This corresponds to the mass of the parent 5,5-diphenylhydantoin molecule.[2] Other fragments would arise from the characteristic cleavage of the hydantoin and phenyl rings.
Reactivity and Potential for Derivatization
The primary site for chemical modification of 3-amino-5,5-diphenylimidazolidine-2,4-dione is the free amino group at the N-3 position. This nucleophilic group opens a gateway to a wide array of derivatives, which is of high interest for drug development professionals seeking to build libraries of related compounds for structure-activity relationship (SAR) studies.
Key Reactions:
-
Schiff Base Formation: Reaction with various aldehydes and ketones will yield the corresponding imines (Schiff bases), introducing significant structural diversity.
-
Acylation: Treatment with acyl chlorides or anhydrides will produce N-acyl derivatives, allowing for the introduction of different amide functionalities.
-
Sulfonylation: Reaction with sulfonyl chlorides will form sulfonamides, a common pharmacophore in many drugs.
-
Reductive Amination: The amino group can be further alkylated via reductive amination with carbonyl compounds.
Potential Derivatization Pathways
Caption: Potential reactions at the N-3 amino group.
Relevance in Medicinal Chemistry
The parent 5,5-diphenylhydantoin structure is a proven anticonvulsant.[2] Derivatives of the hydantoin core are known to possess a wide spectrum of biological activities, including antiarrhythmic, antitumoral, and antimicrobial properties. The strategic placement of a reactive amino group at the N-3 position transforms the molecule into a versatile scaffold. This modification allows for the attachment of various pharmacophores, potentially modulating the original activity or introducing entirely new therapeutic properties. Researchers can leverage this derivative to explore new chemical space around a privileged core structure, aiming to develop next-generation therapeutics with improved efficacy, selectivity, or pharmacokinetic profiles.
Conclusion
3-amino-5,5-diphenylimidazolidine-2,4-dione is a chemically robust and synthetically accessible derivative of the well-established drug, Phenytoin. Its detailed molecular structure is confirmed by X-ray crystallography, revealing a specific three-dimensional arrangement stabilized by hydrogen bonding. The key feature of this molecule is its N-3 amino group, which serves as a prime target for chemical derivatization. This reactivity, combined with the inherent biological relevance of the hydantoin scaffold, makes it a compound of significant interest for researchers and scientists in the field of drug discovery and development.
References
-
Saeed, A., Shaheen, F., & Bosch, R. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 22-30. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Retrieved from [Link]
-
Dudić, M., & Mijin, D. (2022). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 27(21), 7208. [Link]
-
Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]
-
Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262–o263. [Link]
-
Al-Saadi, M. D. N., & Al-Jbouri, F. A. H. (2017). Synthesis of some new 3-substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity study. Journal of Applied Sciences Research, 13(1), 32-40. [Link]
-
Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. [Link]
-
Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione. PubMed. [Link]
-
Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). (PDF) 3-Amino-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. [Link]
-
Patil, P., Chaudhari, A., & Patil, S. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 126-130. [Link]
-
González-García, M., Montalbán-López, M., & Gotor-Fernández, V. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]
-
Delgado, F., Cano, A., & Soriano, M. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 12(4), 855-864. [Link]
Sources
A Technical Guide to the Putative Mechanism of Action of 3-amino-5,5-diphenylimidazolidine-2,4-dione
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Charting Unexplored Territory
The landscape of neuropharmacology is rich with compounds whose therapeutic potential is suggested by their lineage. 3-amino-5,5-diphenylimidazolidine-2,4-dione is one such molecule. As a direct derivative of the archetypal anticonvulsant drug Phenytoin (5,5-diphenylhydantoin), its structural architecture strongly implies a role in neuronal excitability. However, direct pharmacological studies on this specific N-amino substituted hydantoin are not prevalent in the public domain.
This guide, therefore, adopts a first-principles approach. It is structured not as a review of established facts, but as a deductive exploration grounded in established science. We will first dissect the well-understood mechanism of the parent compound, Phenytoin. Subsequently, we will analyze the structural and electronic implications of the N-3 amino substitution. By integrating Structure-Activity Relationship (SAR) principles for the hydantoin class[1][2], we will construct a robust, testable hypothesis for the mechanism of action of 3-amino-5,5-diphenylimidazolidine-2,4-dione. Finally, we will outline a comprehensive experimental framework to validate this hypothesis, providing a roadmap for future research.
The Foundational Mechanism: Phenytoin's Blockade of Voltage-Gated Sodium Channels
To understand the derivative, we must first master the parent compound. Phenytoin is a cornerstone anti-seizure medication whose primary mechanism involves the modulation of voltage-gated sodium channels (VGSCs).[3][4] These channels are integral membrane proteins that orchestrate the rising phase of the action potential in neurons.
Core Action: Phenytoin exhibits a use-dependent and voltage-dependent blockade of VGSCs.[3][4] This means it preferentially binds to and stabilizes the channel in its inactive state, a conformation that naturally occurs after the channel has opened and then closed during an action potential.
-
During Normal Firing: At normal frequencies of neuronal firing, the channel spends little time in the inactive state, giving Phenytoin minimal opportunity to bind. This allows the drug to spare normal neuronal activity.
-
During Seizure Activity: A seizure is characterized by sustained, high-frequency, repetitive firing of neurons. This pathological state forces VGSCs to cycle rapidly through their open and inactive states. The increased time spent in the inactive state dramatically increases the binding affinity of Phenytoin.[3]
By stabilizing the inactive state, Phenytoin prolongs the refractory period of the neuron, making it more difficult to fire another action potential. This action effectively suppresses the positive feedback loop that sustains high-frequency discharges, thereby preventing the spread of seizure activity from its focal point.[4]
Caption: Putative mechanism of use-dependent VGSC blockade by hydantoin derivatives.
Structural Analysis: The Significance of the 3-Amino Moiety
While the 5,5-diphenyl substitution is considered essential for the anticonvulsant activity seen in maximal electroshock seizure models[2], modifications at the N-1 and N-3 positions of the hydantoin ring are known to modulate efficacy and pharmacokinetic properties. The introduction of an amino (-NH2) group at the N-3 position, creating 3-amino-5,5-diphenylimidazolidine-2,4-dione, introduces several key physicochemical changes compared to Phenytoin.
| Feature Comparison | Phenytoin (5,5-diphenylhydantoin) | 3-amino-5,5-diphenylimidazolidine-2,4-dione |
| N-3 Substituent | Hydrogen (-H) | Amino (-NH2) |
| Hydrogen Bonding | N-3 proton is a hydrogen bond donor. | N-3 amino group provides two protons for hydrogen bonding (donor). The lone pair on the nitrogen can also act as a hydrogen bond acceptor. |
| Polarity | Moderately polar. | Increased polarity due to the amino group. |
| Basicity | The N-3 proton is weakly acidic. | The N-3 amino group introduces a basic center. |
| Synthesis | Typically synthesized from benzil and urea.[5] | Synthesized from Phenytoin and hydrazine hydrate.[6][7] |
The addition of the polar amino group can be expected to alter the molecule's solubility, membrane permeability, and metabolic profile. Furthermore, its ability to engage in additional hydrogen bonding could modify its interaction with the binding site on the VGSC, potentially altering its affinity or binding kinetics.
Hypothesized Mechanism of Action
Based on the foundational mechanism of its parent compound and the structural analysis, the most probable mechanism of action for 3-amino-5,5-diphenylimidazolidine-2,4-dione is the blockade of voltage-gated sodium channels .
It is hypothesized that the compound retains the core pharmacophore—the 5,5-diphenyl substituted hydantoin ring—necessary for binding to the inactive state of the VGSC. The N-3 amino group is proposed to act as a modulating moiety. It may:
-
Alter Binding Affinity: The additional hydrogen bonding capacity could either increase or decrease the affinity for the binding pocket within the VGSC compared to Phenytoin.
-
Modify Kinetics: The rate of association and dissociation from the channel could be affected, influencing the onset and duration of the blocking effect.
-
Impact Selectivity: The substitution might alter the compound's selectivity for different isoforms of the sodium channel.
While less likely without further evidence, alternative or secondary mechanisms, a feature of some antiepileptic drugs, cannot be entirely ruled out. These could include modulation of other ion channels (e.g., calcium or potassium channels) or interaction with neurotransmitter systems. However, the primary hypothesis remains centered on the VGSC, the established target of the hydantoin class.[8]
A Proposed Framework for Experimental Validation
To move from a putative to a confirmed mechanism of action, a structured, multi-tiered experimental approach is required. This section provides a self-validating workflow for researchers.
Workflow: From In Vitro Target Engagement to In Vivo Efficacy
Caption: Experimental workflow for validating the mechanism of action.
Detailed Experimental Protocols
Step 1: Electrophysiology (Whole-Cell Patch-Clamp)
-
Objective: To directly measure the functional effect of the compound on voltage-gated sodium channels.
-
Methodology:
-
Culture a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) expressing VGSCs.
-
Establish a whole-cell patch-clamp configuration.
-
Record sodium currents elicited by a series of voltage steps.
-
Establish a baseline recording.
-
Perfuse the cells with varying concentrations of 3-amino-5,5-diphenylimidazolidine-2,4-dione.
-
To test for use-dependence, apply a train of depolarizing pulses and measure the tonic vs. phasic block.
-
Compare the results directly with Phenytoin as a positive control.
-
Step 2: In Vivo Anticonvulsant Activity Models
-
Objective: To determine if the compound has anticonvulsant effects in established animal models.
-
Methodology:
-
Maximal Electroshock (MES) Test: This model is highly predictive of efficacy against generalized tonic-clonic seizures and is a classic test for Phenytoin-like activity.[9]
-
Administer the test compound to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal injection).
-
After a set pre-treatment time, apply a brief electrical stimulus via corneal or ear-clip electrodes.
-
The endpoint is the abolition of the hind-limb tonic extensor component of the seizure.
-
-
6 Hz Psychomotor Seizure Test: This model identifies compounds effective against therapy-resistant partial seizures.[9]
-
Administer the compound as above.
-
Apply a prolonged, low-frequency (6 Hz) electrical stimulus.
-
The endpoint is the abolition of seizure activity (e.g., stun, forelimb clonus).
-
-
Step 3: Pharmacokinetic (ADME) Profiling
-
Objective: To understand the absorption, distribution, metabolism, and excretion of the compound.
-
Methodology:
-
Administer a single dose of the compound to rodents intravenously and orally.
-
Collect blood samples at multiple time points.
-
Analyze plasma concentrations using LC-MS/MS to determine key parameters (half-life, bioavailability, volume of distribution).[3]
-
Perform in vitro metabolic stability assays using liver microsomes to identify potential metabolites.
-
Conclusion
3-amino-5,5-diphenylimidazolidine-2,4-dione stands as an intriguing but uncharacterized derivative of Phenytoin. All available evidence from its chemical structure and the extensive pharmacology of the hydantoin class points toward a putative mechanism of action centered on the use-dependent blockade of voltage-gated sodium channels . The introduction of the N-3 amino group is hypothesized to modulate the potency, kinetics, and pharmacokinetic profile of the molecule relative to its parent compound. This guide provides a comprehensive, logically-derived framework for this hypothesis and, critically, outlines the specific experimental protocols required to rigorously test it. The validation of this mechanism could pave the way for a new generation of hydantoin-based therapeutics.
References
- Gupta, D., & Singh, S. (1994). Structure-activity study on anticonvulsant (thio) hydantoins using molecular connectivity indices. Journal of Chemical Information and Computer Sciences, 34(5), 1162-1166. [URL: https://pubs.acs.org/doi/abs/10.1021/ci00021a024]
- Roszak, A. W., & Weaver, D. F. (2003). Development of Quantitative Structure-Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues. Journal of Chemical Information and Modeling, 43(3), 994-1005. [URL: https://pubs.acs.org/doi/10.1021/ci025633q]
- Pandey, S., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry, 47(7), 1847-1854. [URL: https://pubs.acs.org/doi/10.1021/jm030450c]
- Acharya, C. (n.d.). SAR of Anticonvulsant Drugs. SlideShare. [URL: https://www.slideshare.net/ChhabiAcharya/sar-of-anticonvulsant-drugs]
- CUTM Courseware. (n.d.). SAR of Hydantoins. CUTM. [URL: https://courseware.cutm.ac.in/wp-content/uploads/2020/05/SAR-of-Hydantoins.pdf]
- Gevorgyan, A., et al. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Farmatsiia i farmakologiia, 12(2), 140-154. [URL: https://pharmacy-and-pharmacology.com/jour/article/view/1004]
- Fujisaki, F., et al. (1993). A Synthetic Application of β-Aminoalanines to Some New 5-Dialkylaminomethyl-3-phenylhydantoin Derivatives. Chemical and Pharmaceutical Bulletin, 41(8), 1368-1372. [URL: https://www.researchgate.
- Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262–o263. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3998397/]
- Peykova, P., et al. (2021). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Advances, 11(43), 26645-26658. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra04511a]
- Stanković, N., et al. (2020). 3′-Aminothiocyclohexanespiro-5′-hydantoin and Its Pt(II) Complex—Synthesis, Cytotoxicity and Xanthine Oxidase Inhibitory Activity. Molecules, 25(18), 4291. [URL: https://www.mdpi.com/1420-3049/25/18/4291]
- Al-Mokhtar, M. A., & Al-Masoudi, N. A. (2022). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. ChemistrySelect, 7(12), e202104321. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202104321]
- Al-Saadi, M. D. N., et al. (2017). substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity stud. Journal of Applied Sciences Research, 13(1), 31-40. [URL: https://www.researchgate.net/publication/312948750_substituted_55-Diphenyl_imidazolidine-24-_dione_with_their_biological_activity_stud]
- Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262-3. [URL: https://pubmed.ncbi.nlm.nih.gov/24764978/]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Phenytoin. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. [URL: https://www.ncbi.nlm.nih.gov/books/NBK316262/]
- Wikipedia contributors. (2024). Phenytoin. Wikipedia. [URL: https://en.wikipedia.org/wiki/Phenytoin]
- Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. [URL: https://www.researchgate.net/publication/260273760_3-Amino-55-diphenylimidazolidine-24-dione]
- Patil, S. B., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 110-114. [URL: https://bepls.com/bepls_2023/may_23/15.pdf]
- Deranged Physiology. (2022). Pharmacology of phenytoin. [URL: https://derangedphysiology.com/main/cicm-primary-exam/learning-objectives/pharmacology/pharmacology-phenytoin]
- Life in the Fastlane. (2020). Pharm 101: Phenytoin. [URL: https://litfl.com/pharm-101-phenytoin/]
- Yasir, A., & Shailesh, K. (2023). Phenytoin. StatPearls. [URL: https://www.ncbi.nlm.nih.gov/books/NBK541095/]
Sources
- 1. Structure-activity study on anticonvulsant (thio) hydantoins using molecular connectivity indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. litfl.com [litfl.com]
- 4. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. 3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Biological Activity of 3-amino-5,5-diphenylimidazolidine-2,4-dione
Foreword: Unveiling the Potential of a Phenytoin Analog
For decades, the hydantoin scaffold has been a cornerstone in medicinal chemistry, most notably exemplified by phenytoin (5,5-diphenylimidazolidine-2,4-dione), a frontline antiepileptic drug.[1][2] This technical guide delves into a closely related yet underexplored derivative, 3-amino-5,5-diphenylimidazolidine-2,4-dione. While extensive research has focused on the parent compound and its various N-substituted derivatives, the biological profile of this primary amine analog remains a compelling area of investigation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a synthesis of the known biological landscape of the 5,5-diphenylimidazolidine-2,4-dione core, the inferred potential of the 3-amino derivative, and detailed methodologies for its biological evaluation.
The 5,5-Diphenylimidazolidine-2,4-dione Core: A Foundation of Neurological and Antimicrobial Activity
The 5,5-diphenylimidazolidine-2,4-dione structure is intrinsically linked to potent biological effects, primarily as an anticonvulsant.[1][2] Its derivatives have also shown promise in other therapeutic areas, including as antimicrobial and antifungal agents.[3]
Established Anticonvulsant Activity of the Hydantoin Scaffold
The archetypal compound, phenytoin, exerts its anticonvulsant effects primarily by blocking voltage-gated sodium channels in neurons.[1] This inhibition stabilizes neuronal membranes and prevents the high-frequency firing characteristic of seizures. It is particularly effective against generalized tonic-clonic seizures and partial seizures.[2] The introduction of various substituents on the hydantoin ring has been a strategy to modulate efficacy, toxicity, and pharmacokinetic profiles.[4]
Emerging Antimicrobial and Antifungal Properties
Beyond its neurological applications, the hydantoin scaffold has demonstrated notable antimicrobial and antifungal properties.[3] Studies on various derivatives have shown activity against a range of bacterial and fungal pathogens.[5][6] This dual activity makes the 5,5-diphenylimidazolidine-2,4-dione core a versatile platform for developing novel therapeutics.
3-amino-5,5-diphenylimidazolidine-2,4-dione: A Gateway to Novel Bioactivity
The introduction of an amino group at the N-3 position of the 5,5-diphenylimidazolidine-2,4-dione ring system opens up new avenues for chemical modification and potentially novel biological activities. While direct and extensive biological data for 3-amino-5,5-diphenylimidazolidine-2,4-dione is not abundant in the public domain, its role as a key synthetic intermediate suggests its potential as a pharmacophore.[7][8]
Inferred Anticonvulsant Potential
Given the robust anticonvulsant activity of the parent phenytoin molecule, it is reasonable to hypothesize that 3-amino-5,5-diphenylimidazolidine-2,4-dione retains some of this activity. The key question for researchers is how the 3-amino group modulates the interaction with neuronal targets like sodium and calcium channels.[9] It is plausible that this derivative may exhibit a modified efficacy or safety profile compared to phenytoin.[1][10]
Postulated Antimicrobial and Cytotoxic Activities
The amino group can significantly alter the physicochemical properties of the molecule, such as its polarity and hydrogen bonding capacity. These changes could enhance its interaction with microbial cell walls or intracellular targets, potentially leading to antimicrobial activity.[5] Furthermore, some imidazolidine-2,4-dione derivatives have been investigated for their cytotoxic effects against cancer cell lines.[11] The 3-amino derivative could serve as a scaffold for developing novel anticancer agents.
Experimental Protocols for Biological Evaluation
To elucidate the biological activity of 3-amino-5,5-diphenylimidazolidine-2,4-dione, a systematic approach involving a battery of in vitro and in vivo assays is necessary. The following protocols are foundational for characterizing its potential anticonvulsant, antimicrobial, and cytotoxic properties.
Anticonvulsant Activity Screening
A primary assessment of anticonvulsant efficacy can be achieved through well-established rodent models of seizures.[1][10]
3.1.1. Maximal Electroshock (MES) Seizure Model
The MES test is a classic model for identifying compounds effective against generalized tonic-clonic seizures.[12]
-
Objective: To assess the ability of the test compound to prevent seizure spread.
-
Methodology:
-
Administer 3-amino-5,5-diphenylimidazolidine-2,4-dione or vehicle control to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal).
-
After a predetermined time for drug absorption, induce a seizure by delivering a brief electrical stimulus through corneal or auricular electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of tonic hindlimb extension is considered a positive endpoint, indicating anticonvulsant activity.
-
-
Data Analysis: The effective dose 50 (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
3.1.2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
This model is used to identify compounds that can prevent or delay the onset of clonic seizures induced by the chemoconvulsant pentylenetetrazole.[9]
-
Objective: To evaluate the compound's ability to raise the seizure threshold.
-
Methodology:
-
Administer the test compound or vehicle to the animals.
-
After the appropriate absorption time, inject a convulsive dose of pentylenetetrazole subcutaneously.
-
Observe the animals for the onset and severity of clonic seizures.
-
Protection is defined as the absence of a generalized clonic seizure for a specified observation period.
-
-
Data Analysis: The ED50 is determined based on the percentage of animals protected from seizures.
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for evaluating the anticonvulsant activity of 3-amino-5,5-diphenylimidazolidine-2,4-dione.
Antimicrobial Susceptibility Testing
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be employed to determine the antimicrobial activity of 3-amino-5,5-diphenylimidazolidine-2,4-dione.
3.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]
-
Objective: To quantify the in vitro antimicrobial potency.
-
Methodology:
-
Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
-
Data Analysis: The MIC value is reported in µg/mL or µM.
3.2.2. Agar Disk Diffusion Method
This is a qualitative or semi-quantitative method to assess antimicrobial activity.[13][15]
-
Objective: To rapidly screen for antimicrobial activity.
-
Methodology:
-
Prepare an agar plate uniformly inoculated with the test microorganism.
-
Apply sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubate the plate under appropriate conditions.
-
Measure the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited).
-
-
Data Analysis: The size of the inhibition zone correlates with the susceptibility of the microorganism to the compound.
Workflow for Antimicrobial Susceptibility Testing
Caption: General workflow for assessing the antimicrobial activity of a test compound.
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is commonly used to screen for cytotoxic effects of chemical compounds on cancer cell lines.
-
Objective: To determine the concentration of the compound that reduces the viability of a cell population by 50% (IC50).
-
Methodology:
-
Seed human cancer cell lines (e.g., HepG2, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 3-amino-5,5-diphenylimidazolidine-2,4-dione for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Quantitative Data Summary (Hypothetical)
As direct experimental data for 3-amino-5,5-diphenylimidazolidine-2,4-dione is limited, the following tables present hypothetical data based on the known activities of related hydantoin derivatives to serve as a template for reporting experimental findings.
Table 1: Anticonvulsant Activity Profile
| Compound | MES (ED50, mg/kg) | scPTZ (ED50, mg/kg) |
| Phenytoin (Reference) | 30 | >100 |
| 3-amino-5,5-diphenylimidazolidine-2,4-dione | To be determined | To be determined |
| Derivative A | 25 | 80 |
| Derivative B | 45 | >100 |
Table 2: Antimicrobial Activity Profile (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| Ampicillin (Reference) | 2 | >128 | N/A |
| Fluconazole (Reference) | N/A | N/A | 8 |
| 3-amino-5,5-diphenylimidazolidine-2,4-dione | To be determined | To be determined | To be determined |
| Derivative X | 16 | 64 | 32 |
| Derivative Y | 8 | >128 | 16 |
Table 3: In Vitro Cytotoxicity (IC50 in µM)
| Compound | HepG2 (Liver Cancer) | HCT116 (Colon Cancer) |
| Doxorubicin (Reference) | 0.5 | 0.8 |
| 3-amino-5,5-diphenylimidazolidine-2,4-dione | To be determined | To be determined |
| Derivative M | 15 | 25 |
| Derivative N | >50 | >50 |
Concluding Remarks and Future Directions
3-amino-5,5-diphenylimidazolidine-2,4-dione represents a promising, yet understudied, scaffold in medicinal chemistry. Its structural similarity to phenytoin strongly suggests a potential for anticonvulsant activity, while the presence of a reactive amino group provides a handle for creating a diverse library of derivatives with potential antimicrobial and cytotoxic properties. The experimental protocols detailed in this guide provide a robust framework for a thorough investigation of its biological activities. Future research should focus on a comprehensive evaluation of its efficacy and safety, elucidation of its mechanism of action, and the synthesis and screening of novel derivatives to explore the structure-activity relationships originating from the 3-amino functionality.
References
-
Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical Infectious Diseases, 49(11), 1749–1755. [Link]
-
Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68–82. [Link]
-
Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsia, 52(s8), 1-14. [Link]
-
McNamara, J. O. (2018). Pharmacotherapy of the Epilepsies. In L. L. Brunton, R. Hilal-Dandan, & B. C. Knollmann (Eds.), Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.). McGraw-Hill Education. [Link]
-
Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319–330. [Link]
-
Datar, P. A., & Kadam, V. J. (2010). Synthesis and anticonvulsant activity of some new 3,5-disubstituted hydantoin derivatives. European Journal of Medicinal Chemistry, 45(7), 3045–3050. [Link]
-
van Meer, P. J., Kooijman, S., Gispen-de Wied, C. C., Moors, E. H., & Schellekens, H. (2012). The ability of the 3Rs concept to replace, reduce or refine animal tests in regulatory toxicology. Fundamental & Clinical Pharmacology, 26(1), 21-27. [Link]
-
Al-Nuzal, S. M. D., et al. (2017). One pot synthesis of new derivatives of 3-substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study. Journal of Applied Sciences Research, 13(1), 7201-7208. [Link]
-
Luszczki, J. J. (2009). Third-generation antiepileptic drugs: mechanisms of action, pharmacokinetics and interactions. Pharmacological Reports, 61(2), 197-216. [Link]
-
Mague, J. T., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(3), o262–o263. [Link]
-
Zareef, M., Iqbal, R., Zaidi, J. H., Arfan, M., & Shaheen, F. (2007). Synthesis and antimicrobial activity of some derivatives of 5-substituted-1,3,4-oxadiazole-2-thione. Journal of the Chinese Chemical Society, 54(2), 491-496. [Link]
-
Patel, N. B., & Shaikh, F. M. (2011). Synthesis and antimicrobial activity of new 5-(substituted aryl)-3-((8-(trifluoromethyl)quinolin-4-yl)amino)imidazolidine-2,4-dione derivatives. Arabian Journal of Chemistry, 4(3), 321-327. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553-564. [Link]
-
White, H. S., Woodhead, J. H., Wilcox, K. S., Stables, J. P., Kupferberg, H. J., & Wolf, H. H. (2002). The NIH Anticonvulsant Drug Development (ADD) Program: a comprehensive preclinical efficacy and safety screening program for new antiepileptic drugs. In Antiepileptic Drug Development (pp. 35-48). CRC Press. [Link]
-
Kiec-Kononowicz, K., & Zejc, A. (1981). Synthesis of 3-amino-5,5-diphenylhydantoin and its derivatives. Acta Poloniae Pharmaceutica, 38(1), 49-53. [Link]
-
Popowycz, F., & Joseph, B. (2008). Recent advances in the synthesis of hydantoins: the state of the art. Current Organic Synthesis, 5(2), 147-160. [Link]
-
Kaushik, N., Kumar, N., Kumar, A., & Singh, I. P. (2013). Hydantoin and its derivatives: A review on synthesis and biological activities. International Journal of PharmTech Research, 5(3), 856-871. [Link]
-
Kumar, R., & Kumar, S. (2017). Hydantoin scaffold: A versatile and pharmacologically active moiety. Mini reviews in medicinal chemistry, 17(15), 1476-1492. [Link]
-
Abdel-Aziz, A. A. M., Mague, J. T., & El-Azab, A. S. (2014). Crystal structure of 3-amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Crystallographic Communications, 70(3), o262-o263. [Link]
-
Tripathi, A. C., Gupta, S. J., & Saraf, S. K. (2013). Hydantoin derivatives as anticonvulsant agents: A review. Central Nervous System Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Central Nervous System Agents), 13(1), 59-71. [Link]
-
Verma, A., Joshi, N., & Singh, D. (2013). Imidazolidinone: a valuable scaffold in medicinal chemistry. Medicinal Chemistry Research, 22(10), 4559-4571. [Link]
-
Sadana, R., & Saraf, S. K. (2011). Synthesis and anticonvulsant activity of some novel 3-(substituted)-5, 5-diphenyl-imidazolidine-2, 4-diones. Der Pharma Chemica, 3(4), 312-319. [Link]
-
El-Azab, A. S., Abdel-Aziz, A. A. M., & Mague, J. T. (2014). Synthesis and characterization of new 3-substituted-5, 5-diphenylhydantoin derivatives with potential anticonvulsant activity. Molecules, 19(6), 7624-7640. [Link]
-
Obniska, J., & Kamiński, K. (2007). Synthesis and anticonvulsant activity of new N-substituted derivatives of 3, 3-diphenyl-and 3, 3-dibenzylpyrrolidine-2, 5-dione. Acta Poloniae Pharmaceutica, 64(3), 221-228. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. bepls.com [bepls.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-amino-5,5-diphenylimidazolidine-2,4-dione (CAS Number: 1224-08-4)
Foreword: Unveiling a Phenytoin Analog
This technical guide provides a comprehensive overview of 3-amino-5,5-diphenylimidazolidine-2,4-dione, a hydantoin derivative closely related to the widely recognized anticonvulsant drug, phenytoin. While direct extensive research on this specific molecule is not abundant in publicly accessible literature, its structural similarity to phenytoin suggests intriguing possibilities for its application in drug development and neuroscience research. This document synthesizes the available crystallographic, synthetic, and analog-derived data to offer a detailed understanding of its chemical nature, synthesis, and potential areas of investigation. We will delve into its physicochemical properties, outline a robust synthesis protocol, and explore its potential as a prodrug or a pharmacologically active agent in its own right, all grounded in established scientific principles and supported by authoritative references.
Physicochemical and Structural Characteristics
3-amino-5,5-diphenylimidazolidine-2,4-dione is a crystalline solid with a molecular formula of C₁₅H₁₃N₃O₂ and a molecular weight of 267.28 g/mol .[1][2] Its core structure consists of a five-membered imidazolidine-2,4-dione (hydantoin) ring, substituted with two phenyl groups at the C5 position and an amino group at the N3 position.
A detailed crystallographic study has provided precise insights into its three-dimensional structure.[2] The compound crystallizes in a monoclinic system. The imidazolidine ring is nearly planar, and the two phenyl rings are oriented at significant dihedral angles to this central ring.[2] This spatial arrangement of the bulky phenyl groups is a key feature of many hydantoin-based anticonvulsants and is believed to be crucial for their interaction with biological targets such as voltage-gated sodium channels.[3]
For ease of comparison, the key physicochemical and crystallographic parameters are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1224-08-4 | [1] |
| Molecular Formula | C₁₅H₁₃N₃O₂ | [1][2] |
| Molecular Weight | 267.28 g/mol | [1][2] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/n | [2] |
| Unit Cell Dimensions | a = 20.1565 Å, b = 6.1651 Å, c = 20.3250 Å, β = 97.781° | [2] |
| Volume | 2502.47 ų | [2] |
| Calculated Density | 1.419 g/cm³ | [2] |
Caption: 2D structure of 3-amino-5,5-diphenylimidazolidine-2,4-dione.
Synthesis and Characterization
The primary route for the synthesis of 3-amino-5,5-diphenylimidazolidine-2,4-dione is through the N-amination of 5,5-diphenylhydantoin (phenytoin).[2] This reaction utilizes hydrazine hydrate as the aminating agent. While the full detailed protocol from the original literature is not widely available, a general and reliable experimental procedure can be outlined based on established chemical principles and analogous reactions.
Experimental Protocol: Synthesis of 3-amino-5,5-diphenylimidazolidine-2,4-dione
Materials:
-
5,5-diphenylhydantoin (Phenytoin)
-
Hydrazine hydrate (80% or higher)
-
Ethanol (or another suitable high-boiling point solvent)
-
Reflux apparatus
-
Crystallization dishes
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 molar equivalent of 5,5-diphenylhydantoin in a suitable solvent such as ethanol.
-
Addition of Reagent: To the stirred solution, add an excess of hydrazine hydrate (typically 2-3 molar equivalents). The excess hydrazine hydrate serves as both the reactant and can act as a solvent or co-solvent.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: The crude product is collected by filtration and washed with a small amount of cold solvent to remove any unreacted starting material and hydrazine. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying: The purified crystals of 3-amino-5,5-diphenylimidazolidine-2,4-dione are then dried under vacuum.
Caption: General workflow for the synthesis of the title compound.
Analytical Characterization
Inferred Spectroscopic Data:
| Data Type | Expected Observations |
| ¹H NMR | Aromatic protons of the two phenyl groups would appear as a complex multiplet in the range of δ 7.2-7.5 ppm. The protons of the amino group (-NH₂) would likely appear as a broad singlet, and the N-H proton of the hydantoin ring would also be present. |
| ¹³C NMR | The carbonyl carbons of the hydantoin ring are expected to resonate at around δ 155-175 ppm. The quaternary carbon (C5) bearing the two phenyl groups would appear around δ 70 ppm. The aromatic carbons would show signals in the δ 125-140 ppm region.[4] |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 267. The fragmentation pattern would likely involve the loss of the amino group and characteristic fragmentation of the diphenylhydantoin core. |
Potential Applications and Future Research Directions
The structural similarity of 3-amino-5,5-diphenylimidazolidine-2,4-dione to phenytoin strongly suggests its potential as a neurologically active agent. The primary areas for future investigation include its role as an anticonvulsant and its potential as a prodrug of phenytoin.
Anticonvulsant Activity
Many derivatives of hydantoin have been synthesized and evaluated for their anticonvulsant properties.[6][7][8][9] The mechanism of action of phenytoin involves the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the spread of seizure activity.[3] It is plausible that 3-amino-5,5-diphenylimidazolidine-2,4-dione could exhibit a similar mechanism of action. A recent study on a related compound, 3-amino-5-benzylimidazolidine-2,4-dione, demonstrated neuroprotective and anti-inflammatory effects in a model of Parkinson's disease, suggesting that N-amino hydantoins may possess a broader range of neuropharmacological activities.[10]
Prodrug Potential
A significant area of interest is the possibility that 3-amino-5,5-diphenylimidazolidine-2,4-dione could function as a bioreversible prodrug of phenytoin. Prodrugs are inactive or less active molecules that are converted to the active parent drug in the body. This approach is often used to improve the physicochemical properties of a drug, such as solubility or bioavailability.[11] The N-amino group could potentially be cleaved in vivo by metabolic enzymes to release phenytoin.
Caption: Hypothetical biotransformation to phenytoin.
Further research is warranted to investigate the enzymatic stability of the N-amino bond and to determine if this compound is indeed converted to phenytoin in biological systems. Such studies would involve in vitro incubations with liver microsomes or plasma, followed by in vivo pharmacokinetic studies in animal models.
Safety and Handling
Specific toxicity data for 3-amino-5,5-diphenylimidazolidine-2,4-dione is not available. However, based on the safety data for the parent compound, hydantoin, and general laboratory safety practices for handling chemical reagents, the following precautions are recommended.[11][12][13][14][15]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat when handling the compound.[13]
-
Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust or aerosols.[13]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Avoid generating dust.[11][13]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[12]
It is crucial to consult the material safety data sheet (MSDS) for hydantoin and to handle this derivative with the assumption that it may have similar toxicological properties.[11][12][13][14][15]
Conclusion
3-amino-5,5-diphenylimidazolidine-2,4-dione represents an intriguing yet underexplored derivative of the important antiepileptic drug, phenytoin. Its synthesis is straightforward, and its solid-state structure is well-characterized. The primary knowledge gap lies in its biological activity and metabolic fate. Future research should focus on a thorough evaluation of its anticonvulsant properties, its potential as a phenytoin prodrug, and its broader neuropharmacological profile. The insights gained from such studies could pave the way for the development of new therapeutic agents for neurological disorders.
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hydantoin. Retrieved from [Link]
-
Cole-Parmer. (2010). Material Safety Data Sheet - Hydantoin, 99%. Retrieved from [Link]
-
Ghorbel, I., et al. (2023). 3-aminohydantoin derivate as a promising scaffold in dopaminergic neuroprotection and neurorescue in the in vivo and in vitro 6-hydroxydopamine models of Parkinson's disease. Clinical and Experimental Pharmacology and Physiology, 50(8), 537-549. [Link]
-
Hess, R. J., & Kaczmarczyk, P. W. (1991). Synthesis and anticonvulsant activity of 2-iminohydantoins. Journal of Medicinal Chemistry, 34(4), 1332-1336. [Link]
- Al-Nuzal, S. M. D., et al. (2017). One pot synthesis of new derivatives of 3-substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study. Journal of Applied Sciences Research, 13(1), 31-40.
-
Fawade, M. M., & Takale, S. P. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 126-130. [Link]
-
ResearchGate. (n.d.). Fragments of 1H NMR spectra of.... Retrieved from [Link]
-
Vooturi, S., et al. (2016). Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy. Bioorganic & Medicinal Chemistry Letters, 26(12), 2845-2849. [Link]
-
Yerragunta, V., et al. (2007). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry, 50(25), 6293-6300. [Link]
- Vane, J. R., & Botting, R. M. (1995). Mechanism of action of aspirin-like drugs.
-
Tan, S. P., et al. (2024). Synthesis and biological evaluation of hydantoin derivatives as potent antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 103, 129701. [Link]
-
Mague, J. T., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262–o263. [Link]
-
McNamara, J. O. (1988). Anticonvulsant drug mechanisms of action. Trends in Neurosciences, 11(1), 34-36. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticonvulsant drug mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticonvulsant activity of 2-iminohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-aminohydantoin derivate as a promising scaffold in dopaminergic neuroprotection and neurorescue in the in vivo and in vitro 6-hydroxydopamine models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. chemos.de [chemos.de]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. echemi.com [echemi.com]
- 15. spectrumchemical.com [spectrumchemical.com]
solubility of 3-amino-5,5-diphenylimidazolidine-2,4-dione in different solvents
An In-depth Technical Guide to the Solubility Profile of 3-amino-5,5-diphenylimidazolidine-2,4-dione
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 3-amino-5,5-diphenylimidazolidine-2,4-dione. While direct quantitative solubility data for this specific molecule is not extensively published, this document outlines the foundational principles and detailed methodologies for establishing a robust solubility profile, drawing upon established knowledge of its parent compound, phenytoin, and other hydantoin derivatives.
Introduction: The Significance of 3-amino-5,5-diphenylimidazolidine-2,4-dione
3-amino-5,5-diphenylimidazolidine-2,4-dione, a derivative of the well-known anticonvulsant drug phenytoin, is a molecule of interest in medicinal chemistry and pharmaceutical development.[1][2] Its structural similarity to phenytoin—differing by the addition of an amino group at the N-3 position of the hydantoin ring—suggests potential for novel pharmacological activities. The physicochemical properties of this compound, particularly its solubility, are critical determinants of its bioavailability, formulation feasibility, and ultimately, its therapeutic potential.
Understanding the solubility of a drug candidate is a cornerstone of preclinical development. It influences everything from the choice of synthetic workup and purification solvents to the design of dosage forms and the prediction of in vivo absorption. This guide provides the necessary theoretical background and practical protocols to empower researchers to conduct a thorough solubility assessment of 3-amino-5,5-diphenylimidazolidine-2,4-dione.
Theoretical Considerations for Solubility
The solubility of 3-amino-5,5-diphenylimidazolidine-2,4-dione is governed by its molecular structure, which features both hydrophobic and hydrophilic elements.
-
Hydrophobic Character : The two phenyl groups at the C-5 position are bulky and nonpolar, contributing significantly to the molecule's hydrophobicity. This is a characteristic shared with its parent compound, phenytoin, which is known for its poor water solubility.[3][4]
-
Hydrophilic Character : The hydantoin ring itself contains two amide functionalities and an additional amino group at the N-3 position. These groups are capable of hydrogen bonding with polar solvents, which can enhance solubility. The amino group, in particular, can be protonated in acidic conditions, which would be expected to increase aqueous solubility.
-
Influence of pH : The acidity of the hydantoin ring protons and the basicity of the N-3 amino group will influence the ionization state of the molecule at different pH values. Generally, the solubility of ionizable compounds is pH-dependent. For hydantoin derivatives, modifications to the ring can significantly alter their acid dissociation constants (pKa).
-
Crystal Lattice Energy : The crystal structure of 3-amino-5,5-diphenylimidazolidine-2,4-dione reveals intermolecular N-H···O hydrogen bonding.[1][5] The energy required to overcome these crystal lattice forces will impact its solubility.
Experimental Determination of Solubility: A Methodological Approach
The following sections detail the protocols for determining the equilibrium solubility of 3-amino-5,5-diphenylimidazolidine-2,4-dione in various solvents.
Materials and Equipment
-
3-amino-5,5-diphenylimidazolidine-2,4-dione (solid)
-
A range of analytical grade solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), toluene, hexane)
-
Phosphate buffer solutions of various pH values (e.g., 2.0, 5.0, 7.4, 9.0)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow: Shake-Flask Method
The isothermal shake-flask method is the gold standard for determining equilibrium solubility.
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Protocol
-
Preparation : Add an excess amount of solid 3-amino-5,5-diphenylimidazolidine-2,4-dione to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition : To each vial, add a precise volume (e.g., 1 mL) of the desired solvent or buffer solution.
-
Equilibration : Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure equilibrium is reached.
-
Phase Separation : After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sampling : Carefully withdraw a known volume of the clear supernatant.
-
Filtration : Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution : Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification : Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.
Analytical Method Development and Validation
A robust analytical method is crucial for accurate solubility determination.
-
Column : A C18 reversed-phase column is a good starting point.
-
Mobile Phase : A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection : UV detection at a wavelength where the compound has maximum absorbance (λmax). The λmax can be determined by running a UV scan of a dilute solution of the compound.
-
Validation : The method should be validated for linearity, accuracy, and precision. A calibration curve should be prepared using standard solutions of known concentrations.
-
Method : Determine the λmax of 3-amino-5,5-diphenylimidazolidine-2,4-dione in the solvent of interest.
-
Calibration : Prepare a series of standard solutions of the compound in the same solvent and measure their absorbance at the λmax to construct a calibration curve according to the Beer-Lambert law.
-
Considerations : This method is simpler than HPLC but may be less specific if impurities that absorb at the same wavelength are present.
Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and concise manner to allow for easy comparison and interpretation.
Tabulated Solubility Data
Table 1: Solubility of 3-amino-5,5-diphenylimidazolidine-2,4-dione in Various Solvents at 25 °C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (M) |
| Hexane | 1.89 | ||
| Toluene | 2.38 | ||
| Tetrahydrofuran (THF) | 7.58 | ||
| Acetone | 21.0 | ||
| Ethanol | 24.5 | ||
| Methanol | 32.7 | ||
| Acetonitrile | 37.5 | ||
| Dimethyl Sulfoxide (DMSO) | 46.7 | ||
| Water | 80.1 |
Table 2: pH-Dependent Aqueous Solubility of 3-amino-5,5-diphenylimidazolidine-2,4-dione at 25 °C
| pH of Buffer | Solubility (mg/mL) | Solubility (M) |
| 2.0 | ||
| 5.0 | ||
| 7.4 | ||
| 9.0 |
Conclusion
This technical guide provides a comprehensive roadmap for the systematic evaluation of the solubility of 3-amino-5,5-diphenylimidazolidine-2,4-dione. By following the detailed protocols for experimental determination and employing validated analytical methods, researchers can generate high-quality, reliable solubility data. This information is indispensable for advancing the development of this promising compound from a laboratory curiosity to a potential therapeutic agent. The principles and methodologies outlined herein are fundamental to the broader field of pharmaceutical sciences and can be adapted for the characterization of other novel chemical entities.
References
- Okada, J., et al. (1980). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Chemical & Pharmaceutical Bulletin, 28(7), 2007-2013.
- Takahashi, Y., et al. (2019). Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues. Industrial & Engineering Chemistry Research, 58(36), 16467-16475.
-
Mague, J. T., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262. Available at: [Link]
-
Mague, J. T., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Hydantoin. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-amino-5-methyl-5-phenylimidazolidine-2,4-dione. Retrieved from [Link]
- Teh, S. S., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 1-8.
- Elguero, J., et al. (2000). Hydantoin and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
- Al-Saadi, M. D. N., et al. (2017). Synthesis of some new 3-substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity study. Journal of Applied Sciences Research, 13(1), 32-40.
-
SCBIO. (n.d.). 3-amino-5,5-diphenylimidazolidine-2,4-dione. Retrieved from [Link]
-
PubChem. (n.d.). Phenytoin. Retrieved from [Link]
- Stella, V. J., & Pipeline, J. L. (1981). Prediction of phenytoin solubility in intravenous admixtures: physicochemical theory. American Journal of Health-System Pharmacy, 38(7), 980-984.
- Needham, T. E., et al. (1971). Solubility of amino acids in pure solvent systems. Journal of Pharmaceutical Sciences, 60(4), 565-567.
- Pal, A., Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 322-325.
- Wang, B., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(9), 1255-1268.
- Li, S., et al. (2014). An immunochromatographic assay for rapid and direct detection of 3-amino-5-morpholino-2-oxazolidone (AMOZ) in meat and feed samples. Journal of the Science of Food and Agriculture, 94(4), 760-767.
- Li, D., et al. (2019). Solubility of 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide in Ethanol + Water Mixtures.
- Paruta, A. N. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
-
Li, S., et al. (2014). An immunochromatographic assay for rapid and direct detection of 3-amino-5-morpholino-2-oxazolidone (AMOZ) in meat and feed samples. ResearchGate. Available at: [Link]
- Pinto, D. C. G. A., et al. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv.
Sources
A Technical Guide to the Potential Therapeutic Applications of 3-amino-5,5-diphenylimidazolidine-2,4-dione
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of neurological therapeutics is in constant evolution, with a persistent demand for novel molecular entities that offer improved efficacy and safety profiles. Within this context, the hydantoin scaffold has historically served as a cornerstone for the development of anticonvulsant agents, exemplified by the clinical success of Phenytoin. This technical guide delves into a specific derivative, 3-amino-5,5-diphenylimidazolidine-2,4-dione, a compound of significant interest due to its structural relationship to Phenytoin. While direct pharmacological data on this molecule is nascent, this document synthesizes the available chemical information, draws logical inferences from closely related analogs, and provides a comprehensive framework for its systematic investigation as a potential therapeutic agent. We will explore its synthesis, propose a likely mechanism of action based on existing evidence, and detail the requisite experimental protocols for a thorough evaluation of its anticonvulsant and neuroprotective potential. This guide is intended to serve as a foundational resource for researchers poised to explore the therapeutic promise of this intriguing hydantoin derivative.
Introduction: The Enduring Legacy of the Hydantoin Scaffold in Neurology
The imidazolidine-2,4-dione, or hydantoin, ring system is a privileged scaffold in medicinal chemistry, most notably for its profound impact on the management of epilepsy. The seminal discovery of Phenytoin (5,5-diphenylimidazolidine-2,4-dione) in 1938 revolutionized seizure treatment, and it remains a vital therapeutic option today[1]. The efficacy of Phenytoin and other hydantoin-based anticonvulsants is primarily attributed to their ability to modulate voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing the propagation of seizure activity[1].
The derivatization of the hydantoin core continues to be a fertile ground for the discovery of new central nervous system (CNS) active agents. Modifications at the N-1 and N-3 positions of the hydantoin ring have been extensively explored to modulate pharmacokinetic properties and therapeutic profiles. The subject of this guide, 3-amino-5,5-diphenylimidazolidine-2,4-dione, is a direct N-amino derivative of Phenytoin. This structural modification presents an intriguing prospect for altered biological activity, potentially leading to a distinct therapeutic profile.
While extensive research has been conducted on various hydantoin derivatives, 3-amino-5,5-diphenylimidazolidine-2,4-dione remains a relatively under-explored molecule in the public domain. This guide aims to bridge this knowledge gap by providing a comprehensive overview of its chemical properties and a clear, actionable path for investigating its potential therapeutic applications.
Chemical Profile and Synthesis
Chemical Structure and Properties
-
IUPAC Name: 3-amino-5,5-diphenylimidazolidine-2,4-dione
-
Molecular Formula: C₁₅H₁₃N₃O₂
-
Molecular Weight: 267.28 g/mol
-
CAS Number: 1224-08-4
The structure of 3-amino-5,5-diphenylimidazolidine-2,4-dione is characterized by the core hydantoin ring with two phenyl substituents at the C-5 position and an amino group at the N-3 position. The presence of the diphenyl groups is a key structural feature shared with Phenytoin, suggesting a potential for similar interactions with biological targets. The N-amino group, however, introduces a new functional moiety that could influence its physicochemical properties, metabolic stability, and target binding affinity.
Synthesis of 3-amino-5,5-diphenylimidazolidine-2,4-dione
The synthesis of the title compound is a straightforward process, starting from the readily available precursor, 5,5-diphenylhydantoin (Phenytoin). The established method involves the reaction of Phenytoin with hydrazine hydrate[2][3].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5,5-diphenylhydantoin in a suitable solvent such as ethanol.
-
Reagent Addition: Add an excess of hydrazine hydrate to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, typically monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with a cold solvent to remove any unreacted starting material and impurities, and dry under vacuum to yield 3-amino-5,5-diphenylimidazolidine-2,4-dione.
Caption: Synthetic workflow for 3-amino-5,5-diphenylimidazolidine-2,4-dione.
Postulated Mechanism of Action and Therapeutic Rationale
Direct mechanistic studies on 3-amino-5,5-diphenylimidazolidine-2,4-dione are not yet available in the published literature. However, a strong hypothesis can be formulated based on the pharmacology of its parent compound, Phenytoin, and closely related derivatives.
A recent study on 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione , a structurally similar N-3 substituted derivative, revealed anticonvulsant efficacy comparable to Phenytoin in the 6 Hz seizure model. Crucially, in vitro binding studies demonstrated that this analog weakly inhibits both sodium and calcium channels[4][5]. This finding is significant as it suggests that the 5,5-diphenylhydantoin core retains its ion channel modulating activity even with substitution at the N-3 position.
Therefore, it is highly probable that 3-amino-5,5-diphenylimidazolidine-2,4-dione will also exert its primary therapeutic effects through the modulation of voltage-gated ion channels. The primary amino group at the N-3 position may influence the potency and selectivity of this interaction.
Caption: Postulated mechanism of action for 3-amino-5,5-diphenylimidazolidine-2,4-dione.
Proposed Preclinical Evaluation Workflow
A systematic preclinical evaluation is necessary to elucidate the therapeutic potential of 3-amino-5,5-diphenylimidazolidine-2,4-dione. The following workflow outlines the key stages of this investigation.
Caption: Proposed preclinical evaluation workflow.
In Vivo Anticonvulsant Screening
The initial assessment of anticonvulsant activity should be conducted using well-established rodent models of seizures.
The MES test is a gold-standard model for identifying compounds that are effective against generalized tonic-clonic seizures. The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
Experimental Protocol: MES Test
-
Animal Model: Male albino mice (e.g., Swiss or ICR strain) weighing 20-25g.
-
Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., saline with a solubilizing agent) and a positive control group (e.g., Phenytoin) should be included.
-
Time to Peak Effect: Allow for a predetermined time interval between drug administration and the induction of seizures to coincide with the suspected time to peak effect of the compound.
-
Seizure Induction: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes. A drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) should be applied to the corneas prior to electrode placement to minimize discomfort.
-
Observation: Immediately following the stimulus, observe the animal for the presence or absence of tonic hindlimb extension for a period of 10-20 seconds.
-
Data Analysis: The number of animals protected from tonic hindlimb extension in each group is recorded, and the median effective dose (ED₅₀) can be calculated using probit analysis.
The PTZ-induced seizure model is used to identify compounds that may be effective against absence seizures. PTZ is a GABA-A receptor antagonist that induces clonic seizures.
Experimental Protocol: PTZ Test
-
Animal Model: Male albino mice (e.g., Swiss or ICR strain) weighing 20-25g.
-
Drug Administration: Administer the test compound i.p. at various doses, including vehicle and positive control groups.
-
Time to Peak Effect: Allow for the appropriate time interval for the drug to reach its peak effect.
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously (s.c.) in the scruff of the neck.
-
Observation: Observe the animals for 30 minutes for the presence of clonic seizures, characterized by rhythmic muscle spasms.
-
Data Analysis: The number of animals protected from clonic seizures in each group is recorded, and the ED₅₀ is calculated.
Neurotoxicity Assessment
It is crucial to assess the potential for motor impairment and other neurotoxic effects, as these are common side effects of anticonvulsant drugs. The rotarod test is a widely used method for this purpose.
Experimental Protocol: Rotarod Test
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Animal Model: Male albino mice trained to remain on the rotating rod.
-
Training: Prior to the test day, train the mice to stay on the rod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes).
-
Drug Administration: Administer the test compound i.p. at various doses, including a vehicle control.
-
Testing: At the time of peak effect, place the mice on the rotating rod and measure the time until they fall off.
-
Data Analysis: A significant decrease in the time spent on the rod compared to the vehicle control group indicates motor impairment. The median toxic dose (TD₅₀) can be calculated.
In Vitro Neuroprotection Assays
Given the potential for ion channel modulation, 3-amino-5,5-diphenylimidazolidine-2,4-dione may also possess neuroprotective properties. This can be investigated using in vitro models of neuronal injury.
Experimental Protocol: 6-Hydroxydopamine (6-OHDA) Induced Neurotoxicity Model
-
Cell Culture: Utilize a neuronal cell line, such as human neuroblastoma SH-SY5Y cells.
-
Compound Pre-treatment: Treat the cells with various concentrations of 3-amino-5,5-diphenylimidazolidine-2,4-dione for a specified period (e.g., 24 hours).
-
Induction of Neurotoxicity: Expose the cells to the neurotoxin 6-OHDA to induce oxidative stress and cell death.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay.
-
Data Analysis: An increase in cell viability in the compound-treated groups compared to the 6-OHDA alone group indicates a neuroprotective effect.
Data Summary and Interpretation
As direct experimental data for 3-amino-5,5-diphenylimidazolidine-2,4-dione is not yet available, the following table presents a hypothetical data summary based on the expected outcomes from the proposed experiments, drawing parallels with the known activity of Phenytoin and the closely related 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione[4][5].
| Assay | Parameter | Phenytoin (Reference) | 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione | Hypothesized Outcome for 3-amino-5,5-diphenylimidazolidine-2,4-dione |
| MES Test | ED₅₀ (mg/kg) | ~9.5 | Similar to Phenytoin | Potentially similar or improved potency |
| PTZ Test | ED₅₀ (mg/kg) | Inactive | Not reported | Likely inactive, similar to Phenytoin |
| 6 Hz Test (32 mA) | ED₅₀ (mg/kg) | ~20 | Slightly more active than Levetiracetam | Potentially active, indicating broad-spectrum potential |
| Rotarod Test | TD₅₀ (mg/kg) | ~68.5 | Not reported | To be determined; a high value is desirable |
| Protective Index (PI) | TD₅₀ / MES ED₅₀ | ~7.2 | Not reported | A high PI would indicate a favorable safety margin |
Conclusion and Future Directions
3-amino-5,5-diphenylimidazolidine-2,4-dione represents a compelling, yet underexplored, candidate for anticonvulsant and potentially neuroprotective drug discovery. Its structural similarity to the clinically validated anticonvulsant Phenytoin, combined with intriguing findings from closely related N-3 substituted analogs, provides a strong rationale for its comprehensive pharmacological evaluation.
The experimental workflows and protocols detailed in this guide offer a robust framework for elucidating the therapeutic potential of this molecule. Key future research should focus on:
-
Execution of the proposed preclinical screening cascade to generate definitive data on its anticonvulsant efficacy and neurotoxicity.
-
In-depth mechanistic studies , including electrophysiological patch-clamp experiments, to confirm its interaction with voltage-gated sodium and calcium channels.
-
Pharmacokinetic profiling to determine its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Exploration of its neuroprotective potential in a broader range of in vitro and in vivo models of neurological disorders.
The systematic investigation of 3-amino-5,5-diphenylimidazolidine-2,4-dione holds the promise of uncovering a novel therapeutic agent with the potential to address the unmet needs of patients with epilepsy and other neurological conditions.
References
- Al-Nuzal, S. M. D. (2017). One pot synthesis of new derivatives of 3- substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity study. Journal of Applied Sciences Research, 13(1), 31-38.
-
Chlebowska, P., et al. (2024). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. ChemMedChem, e202400612. [Link][4]
-
Chlebowska, P., et al. (2024). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety. Semantic Scholar. [Link][5]
-
Fawade, S. S., & Gaikwad, S. T. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 116-121. [Link][1]
-
Gupta, A., et al. (2008). Synthesis and anticonvulsant activity of some novel 3-aryl amino/amino-4-aryl-5-imino-Delta2-1,2,4-thiadiazoline. European Journal of Medicinal Chemistry, 43(4), 749-754. [Link]
-
Kashyap, S., et al. (2023). The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. Indian Journal of Chemistry - Section B, 62B(11), 1361-1370. [Link]
-
Kumar, R., et al. (2023). Synthesis and Anti-convulsant Activity of 1-[3-(4-Amin ophenyl)-3-Oxopropanoyl]- 5,5-Diphenyl imidazolidine -2,4-Dione and its D. International Journal of Pharmaceutical Investigation, 13(3), 364-371. [Link][6]
-
Mague, J. T., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262–o263. [Link][2]
-
Mague, J. T., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. [Link][3]
Sources
- 1. bepls.com [bepls.com]
- 2. 3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety | Semantic Scholar [semanticscholar.org]
- 6. jpionline.org [jpionline.org]
Methodological & Application
Application Notes and Protocols for the Quantification of 3-amino-5,5-diphenylimidazolidine-2,4-dione
Introduction
3-amino-5,5-diphenylimidazolidine-2,4-dione is a hydantoin derivative, a class of compounds with significant pharmacological interest due to their anticonvulsant, antiarrhythmic, and antitumor properties. As a derivative of phenytoin (5,5-diphenylhydantoin), this molecule is of particular interest in drug development, whether as a novel therapeutic agent, a metabolite, or a synthetic intermediate. Accurate and precise quantification of this compound is paramount for pharmacokinetic studies, formulation development, quality control of bulk drug substances, and monitoring of biological samples.
This guide provides a comprehensive overview of robust analytical methodologies for the quantification of 3-amino-5,5-diphenylimidazolidine-2,4-dione. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The protocols provided are intended as a starting point for method development and must be fully validated in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5]
Principles of Analysis: Method Selection Rationale
The selection of an analytical technique for the quantification of 3-amino-5,5-diphenylimidazolidine-2,4-dione is dictated by the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a workhorse technique in pharmaceutical analysis. Given the presence of two phenyl rings, the analyte is expected to possess a strong chromophore, making UV detection a viable and cost-effective option. The primary challenge is managing the compound's polarity, which is increased by the N-amino group compared to its parent compound, phenytoin. Method development will focus on achieving adequate retention on a reversed-phase column.[6][7][8]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring high sensitivity and selectivity, such as the analysis of low concentrations in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the gold standard. Its ability to selectively monitor specific precursor-to-product ion transitions provides unparalleled specificity, minimizing interference from matrix components.[9][10][11][12]
-
Gas Chromatography with Mass Spectrometry (GC-MS): Due to the low volatility and polar nature of the amino and imido groups in the hydantoin ring, direct analysis by GC is challenging. However, with appropriate derivatization to form more volatile and thermally stable analogues, GC-MS can be a powerful tool, offering excellent chromatographic resolution.[13][14][15][16]
Physicochemical Properties and Predicted Chromatographic Behavior
While experimental data for 3-amino-5,5-diphenylimidazolidine-2,4-dione is scarce in publicly available literature, we can infer key properties from its structure:
-
Molecular Formula: C₁₅H₁₃N₃O₂
-
Molecular Weight: 267.28 g/mol
-
Structure: Consists of a hydantoin core with two phenyl substituents at the C5 position and an amino group at the N3 position.
-
Polarity: The addition of the amino group to the phenytoin structure increases its polarity. This suggests that in reversed-phase HPLC, it will be less retained than phenytoin, requiring a mobile phase with a lower organic solvent content or the use of a column designed for polar analytes.[6][7][8]
-
UV Absorbance: The phenyl groups are the primary chromophores. Phenytoin exhibits a UV maximum at approximately 202-205 nm.[17][18][19][20] The addition of an amino group to an aromatic system can cause a bathochromic (red) shift. For example, 4-aminophenol has absorption maxima at 218 nm and 272 nm.[21][22][23] Therefore, a starting detection wavelength in the range of 210-230 nm and a secondary check around 260-275 nm is a logical starting point for method development.
-
Ionization: The amino group and the acidic N-H proton of the hydantoin ring make the molecule amenable to ionization for mass spectrometry, likely forming a protonated molecule [M+H]⁺ in positive ion mode ESI.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is proposed as a robust approach for the quantification of 3-amino-5,5-diphenylimidazolidine-2,4-dione in bulk material or simple formulations.
Experimental Workflow: HPLC-UV
Caption: HPLC-UV workflow for quantification.
Protocol: HPLC-UV Analysis
1. Materials and Reagents:
-
3-amino-5,5-diphenylimidazolidine-2,4-dione reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters (e.g., PTFE or nylon)
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: Ascentis C18, 4.6 x 150 mm, 5 µm particle size, or a similar L1 column. For this polar analyte, a column with polar end-capping or an embedded polar group (e.g., Ascentis RP-Amide) could provide better peak shape and retention.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % A % B 0.0 80 20 10.0 40 60 12.0 40 60 12.1 80 20 | 15.0 | 80 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm (based on predicted UV absorbance)
-
Run Time: 15 minutes
3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial composition (80:20 Water:Acetonitrile).
4. Preparation of Sample Solutions:
-
Accurately weigh the sample (e.g., bulk powder) and prepare a solution with an expected concentration within the calibration range using the same diluent as the standards.
-
For biological samples, a sample preparation step (see Method 2) is required.
5. System Suitability:
-
Before analysis, inject a mid-range standard solution five times. The system is deemed ready if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of the analyte in the sample solutions from the calibration curve.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is proposed for the trace-level quantification of 3-amino-5,5-diphenylimidazolidine-2,4-dione in complex matrices such as plasma, requiring high sensitivity and selectivity.
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow with protein precipitation.
Protocol: LC-MS/MS Analysis
1. Materials and Reagents:
-
Reagents from Method 1.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (C₁₅H₈D₅N₃O₂) is ideal. If unavailable, a structurally similar compound like 5,5-diphenylhydantoin or another hydantoin derivative can be used after careful validation.
-
Human plasma (or other biological matrix).
2. Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) % A % B 0.0 95 5 2.0 10 90 2.5 10 90 2.6 95 5 | 3.5 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometer Parameters (Proposed):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 550 °C
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 5500 V
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Dwell (ms) DP (V) CE (V) Analyte (Quantifier) 268.1 180.1 100 60 25 Analyte (Qualifier) 268.1 104.1 100 60 35 IS (e.g., Phenytoin) 253.1 180.1 100 55 22 (Note: Product ions are predictive based on the fragmentation of the diphenylhydantoin core and must be optimized experimentally.)
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample/standard/QC in a microcentrifuge tube, add 10 µL of IS working solution (e.g., 1 µg/mL).
-
Add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile). Vortex to dissolve.
-
Transfer to an autosampler vial for analysis.
5. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte into the blank biological matrix.
-
Process these samples alongside the unknown samples as described above.
Method 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is an alternative for selective quantification, particularly if LC-MS/MS is unavailable. It requires a derivatization step to enhance the volatility of the analyte. Silylation is a common and effective choice.[13][14][15][16]
Experimental Workflow: GC-MS
Caption: GC-MS workflow with silylation derivatization.
Protocol: GC-MS Analysis
1. Materials and Reagents:
-
Reagents from previous methods.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Ethyl acetate (GC grade).
-
Anhydrous pyridine or acetonitrile.
2. Instrumentation and Conditions:
-
GC-MS System: Agilent 8890 GC coupled with a 5977B MS or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line: 280 °C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
(Ions must be determined experimentally from the mass spectrum of the derivatized standard. Expect a molecular ion for the di-TMS derivative and characteristic fragments.)
-
3. Derivatization Procedure:
-
To the dried extract of the sample or standard, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
Method Validation according to ICH Q2(R2) Guidelines
Any of the proposed methods must be rigorously validated for its intended purpose. The core validation parameters are summarized below.[1][2][3][4][5]
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Specificity/Selectivity | Assess peak purity using DAD. Analyze placebo/blank matrix for interferences. | Analyze blank matrix. Monitor multiple MRM transitions. | Analyze blank matrix. Monitor multiple ions. |
| Linearity | Minimum of 5 concentrations. Plot peak area vs. concentration. r² ≥ 0.999. | Minimum of 6-8 concentrations. Plot peak area ratio vs. concentration. Weighted regression may be needed. r² ≥ 0.995. | Minimum of 5 concentrations. Plot peak area vs. concentration. r² ≥ 0.995. |
| Range | Interval providing acceptable linearity, accuracy, and precision. | Interval providing acceptable linearity, accuracy, and precision. | Interval providing acceptable linearity, accuracy, and precision. |
| Accuracy (% Recovery) | Spike known amounts of analyte into placebo at 3 levels (e.g., 80%, 100%, 120%). Typically 98.0-102.0%. | Spike known amounts into blank matrix at 3 QC levels (low, mid, high). Typically 85-115%. | Spike known amounts into blank matrix at 3 levels. Typically 85-115%. |
| Precision (RSD%) | Repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument). RSD ≤ 2.0%. | Intra- and inter-day precision at 3 QC levels. RSD ≤ 15% (≤ 20% at LLOQ). | Intra- and inter-day precision at 3 levels. RSD ≤ 15%. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N ≥ 3). | Based on signal-to-noise ratio (S/N ≥ 3). | Based on signal-to-noise ratio (S/N ≥ 3). |
| Limit of Quantitation (LOQ) | Lowest concentration with acceptable accuracy and precision (S/N ≥ 10). | Lowest standard on the calibration curve with acceptable accuracy and precision. | Lowest concentration with acceptable accuracy and precision. |
| Robustness | Deliberate small variations in method parameters (pH, flow rate, column temp, mobile phase composition). | Deliberate small variations in chromatographic parameters. | Deliberate small variations in GC parameters (flow rate, oven ramp). |
References
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]
-
UV spectroscopic method for determination of phenytoin in bulk and injection form. ResearchGate. [Link]
-
UV-Vis Spectrum of 4-aminophenol. SIELC Technologies. [Link]
-
4-Aminophenol. PubChem. [Link]
-
Derivatization. Chemistry LibreTexts. [Link]
-
UV spectroscopic method for determination of phenytoin in bulk and injection forms. Gul and Hameed / Chemistry International. [Link]
-
Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO... ResearchGate. [Link]
-
What Is Derivatization In GC-MS? Chemistry For Everyone - YouTube. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
UV Spectra of Phenobarbitone and Phenytoin sodium. Overlain spectra of... ResearchGate. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
-
4-Aminophenol. SIELC Technologies. [Link]
-
UV Spectrophotometric Estimation of Phenytoin Sodium in Pure and Pharmaceutical Formulations. Asian Journal of Chemistry. [Link]
-
UV-Vis absorption spectrum of the poly(o-aminophenol) and the... ResearchGate. [Link]
-
UV spectroscopic method for determination of phenytoin in bulk and injection forms. Chemistry International. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
New update for ICH Q2 (R2) Analytical process validation guidance. AMSlab. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. [Link]
-
Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. [Link]
-
Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry | Request PDF. ResearchGate. [Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn. [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]
-
LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. PMC - NIH. [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. database.ich.org [database.ich.org]
- 3. New update of the ICH Q2 (R2) Guideline [ams-lab.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 8. hplc.eu [hplc.eu]
- 9. Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 12. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. sciencegate.app [sciencegate.app]
- 19. asianpubs.org [asianpubs.org]
- 20. zenodo.org [zenodo.org]
- 21. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]
- 22. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 4-Aminophenol | SIELC Technologies [sielc.com]
Application Notes: In Vitro Characterization of 5,5-Diphenylhydantoin (Phenytoin) in Neuronal Cell Models
A Note on the Selected Compound: Initial inquiries for a protocol regarding 3-amino-5,5-diphenylimidazolidine-2,4-dione revealed a significant lack of published data for its use in cell culture applications. To provide a robust, scientifically grounded, and useful protocol, we have focused these application notes on the closely related and extensively studied parent compound, 5,5-Diphenylhydantoin , commonly known as Phenytoin . The core 5,5-diphenylimidazolidine-2,4-dione structure is central to both molecules, and the vast body of research on Phenytoin provides a reliable framework for in vitro neuronal studies.
Introduction: Phenytoin as a Tool for In Vitro Neuroscience
Phenytoin is a first-generation anticonvulsant medication that has been a mainstay in the treatment of epilepsy for decades.[1][2] Its primary clinical application is in the management of tonic-clonic seizures and focal seizures.[1] Beyond its therapeutic use, Phenytoin serves as an invaluable tool for researchers in neuroscience and pharmacology. Its well-defined mechanism of action makes it an excellent reference compound for studying neuronal excitability, ion channel function, and for screening new chemical entities with potential neuroactive properties.
The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model in neuroscientific research due to its human origin and ability to differentiate into neuron-like cells.[3][4] These cells express a range of neuronal markers and are suitable for studying neurotoxicity, drug efficacy, and cellular mechanisms underlying neurological disorders.[3] This document provides a detailed protocol for preparing and using Phenytoin in SH-SY5Y cell cultures to assess its effects on cell viability.
Mechanism of Action: Stabilizing Neuronal Excitability
Phenytoin's primary mechanism of action is the modulation of voltage-gated sodium channels in the neuronal cell membrane.[5] It selectively binds to the inactive state of these channels, which slows their rate of recovery and prevents them from returning to an active state too quickly.[5] This action does not block the channel outright but rather stabilizes it, thereby reducing the neuron's ability to fire at high frequencies.[1][5] This dampening of repetitive firing is crucial for preventing the uncontrolled, abnormal electrical activity that characterizes a seizure.[2] By limiting the propagation of action potentials, Phenytoin effectively stabilizes the neuronal membrane against hyperexcitability.[1][6]
Caption: Phenytoin's mechanism of action on voltage-gated sodium channels.
Experimental Protocol: Assessing Phenytoin's Effect on SH-SY5Y Cell Viability via MTT Assay
This protocol details the steps to evaluate the dose-dependent effect of Phenytoin on the viability of SH-SY5Y human neuroblastoma cells using a colorimetric MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[7]
Materials and Reagents
-
SH-SY5Y human neuroblastoma cells (ATCC® CRL-2266™)
-
Dulbecco's Modified Eagle Medium (DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Phenytoin sodium powder (or sterile solution)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT reagent (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom cell culture plates
-
Sterile microcentrifuge tubes and serological pipettes
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570-600 nm)
Step-by-Step Methodology
Part A: Preparation of Phenytoin Stock Solution
-
Expert Insight: Phenytoin has poor water solubility.[8] A high-concentration stock solution is typically prepared in DMSO.
-
Prepare a 100 mM stock solution of Phenytoin in sterile DMSO. For example, dissolve 27.43 mg of Phenytoin sodium (MW: 274.25 g/mol ) in 1 mL of DMSO.
-
Vortex until fully dissolved.[8]
-
Aliquot into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Part B: Cell Culture and Seeding
-
Culture SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask at 37°C in a 5% CO₂ incubator.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 7.5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (7,500 cells/well) into each well of a 96-well plate.[9]
-
Causality Check: Seeding density is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
Incubate the plate for 24 hours to allow cells to attach and enter a logarithmic growth phase.[10]
Part C: Cell Treatment
-
Prepare serial dilutions of Phenytoin from your 100 mM stock solution in cell culture medium. A common concentration range to test for neuroactive compounds is 1 µM to 500 µM.[11]
-
Self-Validation: Include a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions, typically ≤0.5%) and a "no-cell control" (medium only, for background subtraction).
-
Carefully aspirate the medium from the attached cells.
-
Add 100 µL of the prepared Phenytoin dilutions (or control media) to the respective wells.
-
Return the plate to the incubator for a desired exposure time (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point.
Part D: MTT Assay and Data Acquisition
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.45-0.5 mg/mL).[7]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[9]
-
After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of MTT Solubilization Solution to each well.[7][9]
-
Cover the plate and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
Read the absorbance on a microplate reader at a wavelength between 570 nm and 600 nm.[9]
Data Analysis
-
Subtract the average absorbance of the "no-cell control" wells from all other readings.
-
Calculate the percentage of cell viability for each Phenytoin concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % Viability against the log of the Phenytoin concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration), if applicable.
Summary of Experimental Parameters
| Parameter | Recommended Value/Range | Rationale & Notes |
| Cell Line | SH-SY5Y | A human neuroblastoma line, relevant for neurotoxicity and neuropharmacology studies.[3] |
| Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in a logarithmic growth phase during treatment.[9][12] |
| Compound Solvent | DMSO | Phenytoin has low aqueous solubility; DMSO is a standard solvent for in vitro assays.[8] |
| Phenytoin Conc. Range | 1 µM - 500 µM | A broad range is necessary to capture the full dose-response profile. Studies have shown low toxicity in SH-SY5Y cells even at 500 µM.[11] |
| Incubation Time | 24 - 72 hours | Allows sufficient time for the compound to exert its biological effects. |
| MTT Concentration | 0.5 mg/mL (final) | Standard concentration for robust formazan crystal formation.[7] |
| Absorbance Wavelength | 570 nm (550-600 nm range) | The peak absorbance wavelength for the solubilized formazan product. |
Workflow Visualization
Sources
- 1. Phenytoin - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Effects of Acitretin on Human Neuronal SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 6. Phenytoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Effects of antiepileptic drugs' administration during pregnancy on the nerve cell proliferation and axonal outgrowth of human neuroblastoma SH-SY5Y nerve cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - NL [thermofisher.com]
in vivo experimental design with 3-amino-5,5-diphenylimidazolidine-2,4-dione
An Application Note and Protocol for the In Vivo Experimental Design and Preclinical Evaluation of 3-amino-5,5-diphenylimidazolidine-2,4-dione.
Executive Summary
This document provides a comprehensive guide for the in vivo preclinical evaluation of 3-amino-5,5-diphenylimidazolidine-2,4-dione, a structural analog of the established anticonvulsant drug phenytoin.[1][2] The core objective is to present a scientifically rigorous and ethically sound experimental framework to assess the compound's potential anticonvulsant efficacy and acute toxicity profile. By synthesizing established preclinical screening models with best practices in experimental design, this guide serves as a practical blueprint for researchers aiming to characterize novel central nervous system (CNS) therapeutic candidates.[3][4][5] The protocols herein detail the use of the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models, which are considered foundational, clinically validated assays for identifying potential treatments for generalized tonic-clonic and absence seizures, respectively.[6][7]
Compound Profile: 3-amino-5,5-diphenylimidazolidine-2,4-dione
Understanding the physicochemical properties of the test article is paramount for designing a valid in vivo study. 3-amino-5,5-diphenylimidazolidine-2,4-dione is a derivative of 5,5-diphenylhydantoin (phenytoin), synthesized through the reaction of phenytoin with hydrazine hydrate.[8] This structural similarity forms the scientific basis for hypothesizing its potential as an anticonvulsant agent.
| Property | Data | Reference(s) |
| IUPAC Name | 3-amino-5,5-diphenylimidazolidine-2,4-dione | [9][10] |
| Synonym(s) | 3-Aminophenytoin | N/A |
| CAS Number | 1224-08-4 | [9][11] |
| Molecular Formula | C₁₅H₁₃N₃O₂ | [8][9] |
| Molecular Weight | 267.28 g/mol | [8][9] |
| Parent Compound | 5,5-diphenylimidazolidine-2,4-dione (Phenytoin) | [2][12] |
Preclinical Rationale & Mechanistic Hypothesis
The selection of preclinical models is driven by their predictive validity for human epilepsy subtypes.[7][13] Animal models are instrumental in the discovery and development of new antiepileptic drugs (AEDs), providing essential safety and efficacy data before human trials.[14]
-
Maximal Electroshock (MES) Seizure Test: This model induces generalized tonic-clonic seizures via electrical stimulation.[15] It is highly effective at identifying compounds that prevent seizure spread and is considered a reliable predictor of efficacy against generalized tonic-clonic seizures in humans.[16][17] The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[15]
-
Pentylenetetrazol (PTZ)-Induced Seizure Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures, which are thought to mimic absence and/or myoclonic epilepsy.[6][18][19] This model is used to identify compounds that can raise the seizure threshold.[20]
Hypothesized Mechanism of Action: Given its structural backbone, 3-amino-5,5-diphenylimidazolidine-2,4-dione is hypothesized to share a mechanism of action with phenytoin. Phenytoin exerts its anticonvulsant effect by blocking voltage-gated sodium channels in their inactive state, which limits the repetitive firing of action potentials and thus prevents seizure propagation.[2]
Caption: Hypothesized mechanism of action via sodium channel blockade.
Overall In Vivo Experimental Workflow
A phased approach is critical for efficient and ethical preclinical evaluation.[4][5] The workflow begins with essential preparatory steps, moves to preliminary safety assessment, and culminates in efficacy testing.
Caption: Phased experimental workflow for in vivo evaluation.
Detailed Experimental Protocols
4.1. Animal Husbandry & Ethical Considerations
-
Species: Male albino mice (e.g., CF-1 or C57BL/6 strains) weighing 20-25 g are commonly used.[15][17]
-
Acclimation: Animals must be acclimated to the laboratory environment for at least 3-4 days prior to testing, housed in a temperature-controlled room with a 12-hour light/dark cycle and ad libitum access to food and water.[16]
-
Ethics: All procedures must be reviewed and approved by the local Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines to minimize pain and distress.[21]
4.2. Protocol 1: Preparation of Test Compound Formulation The choice of vehicle is critical and can affect drug absorption.[16]
-
Vehicle Selection: For initial studies, a vehicle with known low toxicity, such as 0.9% sterile saline containing 0.5% Tween 80 (to aid suspension), is recommended.
-
Preparation: Weigh the required amount of 3-amino-5,5-diphenylimidazolidine-2,4-dione.
-
Create a homogenous suspension in the chosen vehicle using a sonicator or vortex mixer. The concentration should be calculated to allow for a consistent administration volume (e.g., 10 mL/kg body weight for intraperitoneal injection in mice).[17][22]
-
Prepare the formulation fresh on the day of the experiment.[18][23]
4.3. Protocol 2: Acute Oral Toxicity Assessment (Modified OECD 420) This protocol aims to identify a dose range that produces evident toxicity but avoids lethality, establishing doses for subsequent efficacy studies.[24][25]
-
Animal Preparation: Fast mice for 3-4 hours prior to dosing (water ad libitum).[25][26]
-
Sighting Study:
-
Select a starting dose of 300 mg/kg (oral gavage, p.o.) in the absence of prior data.[25]
-
Administer the dose to a single animal.
-
Observe the animal intensively for the first 4 hours, then periodically for up to 14 days, noting any signs of toxicity (e.g., tremors, ataxia, sedation, mortality).[25]
-
If the animal survives, dose the next animal at a higher fixed dose level (e.g., 2000 mg/kg). If the animal shows signs of toxicity, dose the next animal at a lower level (e.g., 50 mg/kg).[25]
-
-
Main Study: Based on the sighting study, select 3-4 dose levels to administer to groups of 5 mice per dose.[27]
-
Endpoint: Record all signs of toxicity and mortality over a 14-day observation period. This will inform the dose selection for efficacy studies, which should be well below the toxic range.
| Parameter | Guideline | Reference(s) |
| Guideline | OECD Test Guideline 420 (Fixed Dose Procedure) | [24][25] |
| Species | Rat is preferred, but mice are acceptable. | [27] |
| Fasting | 3-4 hours for mice before dosing. | [25][26] |
| Administration | Oral gavage (p.o.) | [25] |
| Volume Limit | Typically ≤1 mL/100g for non-aqueous solutions; ≤2 mL/100g for aqueous solutions. | [25][27] |
| Observation | 14 days. | [25] |
4.4. Protocol 3: Maximal Electroshock (MES) Seizure Test This protocol is adapted from established methodologies for screening anticonvulsant activity.[6][15][16]
-
Groups:
-
Group 1: Vehicle Control (e.g., Saline + 0.5% Tween 80, i.p.)
-
Group 2: Positive Control (e.g., Phenytoin, 10-30 mg/kg, i.p.)
-
Groups 3-5: Test Compound (3-4 doses selected from toxicity study, i.p.)
-
Use n=8-10 mice per group.
-
-
Administration: Administer the vehicle, positive control, or test compound via intraperitoneal (i.p.) injection.
-
Pre-treatment Time: Conduct the test at the pre-determined Time of Peak Effect (TPE). If TPE is unknown, it must be determined in a preliminary study by testing at various time points (e.g., 30, 60, 120 minutes) after a single dose administration.[17]
-
Seizure Induction:
-
Endpoint & Observation: Immediately observe the mouse for the presence or absence of the tonic hindlimb extension.[15] Abolition of this phase is considered protection.[17]
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals.
4.5. Protocol 4: Pentylenetetrazol (PTZ)-Induced Seizure Test This protocol is based on standard methods for inducing chemical seizures.[18][23][28]
-
Groups:
-
Group 1: Vehicle Control (e.g., Saline + 0.5% Tween 80, i.p.)
-
Group 2: Positive Control (e.g., Ethosuximide, 100-150 mg/kg, i.p.)
-
Groups 3-5: Test Compound (3-4 doses selected from toxicity study, i.p.)
-
Use n=8-10 mice per group.
-
-
Test Compound Administration: Administer the vehicle, positive control, or test compound via i.p. injection at the pre-determined TPE.[17]
-
PTZ Preparation & Administration:
-
Prepare a fresh solution of PTZ in 0.9% sterile saline (e.g., at a concentration that allows for the desired dose in a 10 mL/kg injection volume).[23][28]
-
At the TPE, administer a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneously, s.c., or a dose determined by in-house validation to reliably induce seizures).
-
-
Observation: Immediately place the animal in an observation chamber and observe for 30 minutes. Record the latency to and presence of clonic seizures (characterized by clonus of the forelimbs, head nodding, and rearing).
-
Endpoint & Data Analysis: The primary endpoint is the failure to observe a clonic seizure lasting more than 5 seconds within the 30-minute observation period. Calculate the percentage of animals protected in each group and determine the ED₅₀.
Data Presentation & Interpretation
All quantitative data should be presented clearly to facilitate interpretation and comparison.
Table 1: Example Experimental Groups for Efficacy Screening
| Group | Treatment | N | Route | Dose (mg/kg) | Pre-treatment Time (min) |
|---|---|---|---|---|---|
| 1 | Vehicle (Saline + 0.5% Tween 80) | 10 | i.p. | - | 60 |
| 2 | Positive Control (Phenytoin for MES) | 10 | i.p. | 20 | 60 |
| 3 | 3-amino-5,5-diphenylimidazolidine-2,4-dione | 10 | i.p. | 10 | 60 |
| 4 | 3-amino-5,5-diphenylimidazolidine-2,4-dione | 10 | i.p. | 30 | 60 |
| 5 | 3-amino-5,5-diphenylimidazolidine-2,4-dione | 10 | i.p. | 100 | 60 |
Interpretation: A successful outcome for 3-amino-5,5-diphenylimidazolidine-2,4-dione would be a dose-dependent increase in the percentage of animals protected from seizures in the MES and/or PTZ tests. An ED₅₀ value comparable to or better than the positive control (phenytoin) would suggest a promising anticonvulsant profile, warranting further investigation into its broader efficacy, mechanism of action, and pharmacokinetic properties.
References
-
Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. [Link]
-
Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats - MDPI. [Link]
-
Routes and Volumes of Administration in Mice - University of Arizona. [Link]
-
Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice - JoVE. [Link]
-
PTZ-Induced Epilepsy Model in Mice - JoVE Journal. [Link]
-
Animal Models Used in the Screening of Antiepileptic Drugs - ResearchGate. [Link]
-
Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol - Springer Nature Experiments. [Link]
-
Maximal Electroshock Seizure Threshold Test (MES-T) in Mice - Bio-protocol. [Link]
-
Animal Models of Drug-Resistant Epilepsy - NIH. [Link]
-
Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed. [Link]
-
Animal Models of Pharmacoresistant Epilepsy - Oxford Academic. [Link]
-
Validated animal models for antiseizure drug (ASD) discovery - PubMed Central. [Link]
-
ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS - IJPSR. [Link]
-
Study of different routes of drugs administration in mice & rats - RJPT SimLab. [Link]
-
OECD Test Guideline 401 - Acute Oral Toxicity (1987) - National Toxicology Program (NTP). [Link]
-
IACUC Routes of Administration Guidelines - University of Colorado. [Link]
-
Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure - OECD. [Link]
-
Experimental Models for Anticonvulsant Research - OUCI. [Link]
-
Experimental Models for the Discovery of Novel Anticonvulsant Drugs - PubMed. [Link]
-
General Principles of Preclinical Study Design - NIH. [Link]
-
A good practice guide to the administration of substances and removal of blood - Laboratory Animal Resources. [Link]
-
OECD Toxicity Guidelines Overview - Scribd. [Link]
-
Fluid and Drug Administration - University of Virginia. [Link]
-
OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure (2001) - ResearchGate. [Link]
-
3-Amino-5,5-diphenylimidazolidine-2,4-dione - NIH. [Link]
-
Designing an In Vivo Preclinical Research Study - MDPI. [Link]
-
OECD GUIDELINE FOR TESTING OF CHEMICALS 423 - National Toxicology Program (NTP). [Link]
-
Determination of anticonvulsant activity of drugs using animal models - Slideshare. [Link]
-
Designing an In Vivo Preclinical Research Study - Preprints.org. [Link]
-
General Considerations for Preclinical Studies Submissions - Saudi Food & Drug Authority. [Link]
-
substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity study - Journal of Applied Science and Research. [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation - FDA. [Link]
-
Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione - bepls. [Link]
-
The Anti-Epileptic Effects of Carbenoxolone In Vitro and In Vivo - MDPI. [Link]
-
5,5-DIPHENYLIMIDAZOLIDINE-2,4-DIONE | CAS 57-41-0 - Matrix Fine Chemicals. [Link]
-
Drug Design Strategies for the Discovery of Novel Anticonvulsants - ResearchGate. [Link]
-
3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione - PubMed. [Link]
-
5,5-diphenylimidazolidine-2,4-dione - Stenutz. [Link]
-
(PDF) 3-Amino-5,5-diphenylimidazolidine-2,4-dione - ResearchGate. [Link]
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives - MDPI. [Link]
-
Antinociceptive Effect of Hydantoin 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione in Mice - MDPI. [Link]
Sources
- 1. aensiweb.net [aensiweb.net]
- 2. bepls.com [bepls.com]
- 3. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. 3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1224-08-4|3-Amino-5,5-diphenylimidazolidine-2,4-dione|BLD Pharm [bldpharm.com]
- 12. 5,5-DIPHENYLIMIDAZOLIDINE-2,4-DIONE | CAS 57-41-0 [matrix-fine-chemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpsr.com [ijpsr.com]
- 15. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cea.unizar.es [cea.unizar.es]
- 22. urmc.rochester.edu [urmc.rochester.edu]
- 23. mdpi.com [mdpi.com]
- 24. oecd.org [oecd.org]
- 25. researchgate.net [researchgate.net]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 28. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
Application Notes and Protocols for 3-Amino-5,5-diphenylimidazolidine-2,4-dione in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 3-amino-5,5-diphenylimidazolidine-2,4-dione and its analogs in medicinal chemistry. This document outlines the synthesis, potential therapeutic applications, mechanisms of action, and detailed protocols for the evaluation of this class of compounds.
Introduction: The Hydantoin Scaffold in Drug Discovery
The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, most notably recognized for its prevalence in anticonvulsant drugs. The prototypical example, Phenytoin (5,5-diphenylimidazolidine-2,4-dione), has been a frontline treatment for epilepsy for decades. Its mechanism of action, primarily through the blockade of voltage-gated sodium channels, has inspired the development of numerous derivatives with tailored pharmacological profiles. The substitution at the N-3 position of the hydantoin ring offers a versatile handle for modifying the physicochemical and biological properties of the parent molecule, leading to new therapeutic agents. 3-amino-5,5-diphenylimidazolidine-2,4-dione represents a key intermediate and a potential pharmacophore in its own right, offering a gateway to a diverse chemical space for drug discovery. While direct biological data on this specific compound is limited in publicly accessible literature, its structural similarity to a class of neurologically active compounds warrants its investigation.
Synthesis of 3-Amino-5,5-diphenylimidazolidine-2,4-dione
The synthesis of 3-amino-5,5-diphenylimidazolidine-2,4-dione can be achieved through the reaction of 5,5-diphenylhydantoin (Phenytoin) with hydrazine hydrate.[1] This straightforward nucleophilic substitution reaction provides a reliable route to the target compound.
Protocol for Synthesis
Materials:
-
5,5-diphenylhydantoin (Phenytoin)
-
Hydrazine hydrate
-
Ethanol (or another suitable solvent)
-
Standard laboratory glassware for reflux and recrystallization
Procedure:
-
In a round-bottom flask, dissolve 5,5-diphenylhydantoin in a suitable solvent such as ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system to yield 3-amino-5,5-diphenylimidazolidine-2,4-dione as a crystalline solid.
Causality Behind Experimental Choices:
-
Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic nitrogen of the hydantoin ring, leading to the desired N-amination.
-
Refluxing the reaction provides the necessary thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate.
-
Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and byproducts.
Potential Therapeutic Applications: Focus on Anticonvulsant Activity
While specific preclinical data for 3-amino-5,5-diphenylimidazolidine-2,4-dione is not extensively documented, the broader class of 3-substituted 5,5-diphenylimidazolidine-2,4-dione derivatives has demonstrated significant potential as anticonvulsant agents.[2][3][4] These findings strongly suggest that the title compound could serve as a valuable scaffold for developing novel antiepileptic drugs.
Anticipated Mechanism of Action
The anticonvulsant activity of hydantoin derivatives is primarily attributed to their ability to modulate the function of voltage-gated ion channels.[5] Specifically, they are known to block voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing the rapid and repetitive firing of action potentials that characterize seizure activity.[6] Some derivatives have also been shown to weakly inhibit calcium channels.[2]
Diagram of the Proposed Anticonvulsant Mechanism
Caption: Proposed mechanism of action for hydantoin-based anticonvulsants.
Experimental Protocols for Biological Evaluation
To assess the potential of 3-amino-5,5-diphenylimidazolidine-2,4-dione and its derivatives as anticonvulsant agents, a series of well-established preclinical screening assays are recommended.
Protocol 1: Maximal Electroshock Seizure (MES) Test
The MES test is a widely used primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[7][8]
Materials:
-
Male albino mice (20-25 g)
-
Electroconvulsiometer
-
Corneal electrodes
-
Test compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Phenytoin)
-
Vehicle control
Procedure:
-
Administer the test compound, standard drug, or vehicle control to the mice via intraperitoneal (i.p.) or oral (p.o.) route.
-
After a predetermined time interval (e.g., 30-60 minutes for i.p. administration), apply an electrical stimulus (e.g., 50 mA, 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of the hind limb tonic extensor phase of the seizure.
-
The absence of the hind limb tonic extensor phase is considered as the endpoint for protection.
-
Calculate the percentage of protection for each group.
Causality Behind Experimental Choices:
-
Maximal electroshock induces a highly reproducible tonic-clonic seizure, mimicking aspects of generalized seizures in humans.
-
The hind limb tonic extensor phase is a clear and quantifiable endpoint, making the assay robust and reliable.
-
Comparison with a standard drug like Phenytoin provides a benchmark for evaluating the potency and efficacy of the test compound.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is used to identify compounds that may be effective against absence seizures.[9]
Materials:
-
Male albino mice (20-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg)
-
Test compound
-
Standard drug (e.g., Ethosuximide)
-
Vehicle control
Procedure:
-
Administer the test compound, standard drug, or vehicle control to the mice.
-
After a specified time, administer a convulsive dose of PTZ subcutaneously.
-
Observe the mice for the onset of clonic and tonic seizures for a defined period (e.g., 30 minutes).
-
Record the latency to the first seizure and the percentage of animals protected from seizures.
Causality Behind Experimental Choices:
-
Pentylenetetrazole is a GABA-A receptor antagonist that induces clonic seizures, a model for absence seizures.
-
Subcutaneous administration of PTZ provides a more sustained level of the convulsant compared to intravenous injection, allowing for a clearer observation of the anticonvulsant effect.
Protocol 3: Neurotoxicity Assessment (Rotorod Test)
It is crucial to assess the potential for motor impairment, a common side effect of anticonvulsant drugs. The rotorod test is a standard method for evaluating neurotoxicity.[9]
Materials:
-
Rotorod apparatus
-
Male albino mice (20-25 g)
-
Test compound
-
Vehicle control
Procedure:
-
Train the mice to stay on the rotating rod at a constant speed (e.g., 5-10 rpm).
-
Administer the test compound or vehicle control.
-
At various time points after administration, place the mice back on the rotating rod and measure the time they are able to maintain their balance.
-
A significant decrease in the time spent on the rod compared to the vehicle control group indicates neurotoxicity.
Causality Behind Experimental Choices:
-
The rotorod test provides a quantitative measure of motor coordination and balance.
-
Assessing neurotoxicity is essential to determine the therapeutic index of a potential drug candidate (the ratio of the toxic dose to the therapeutic dose).
Quantitative Data Summary
| Compound | MES (ED₅₀, mg/kg) | 6 Hz (32 mA) (ED₅₀, mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione | Similar to Phenytoin | Slightly higher activity than Levetiracetam | Data not specified | Data not specified |
| Phenytoin | ~9.9 | >100 | ~68.5 | ~6.9 |
| Levetiracetam | >100 | 16.5 | >300 | >18.2 |
This table is for illustrative purposes and is based on data for a related compound. The actual values for 3-amino-5,5-diphenylimidazolidine-2,4-dione would need to be determined experimentally.
Future Directions
The exploration of 3-amino-5,5-diphenylimidazolidine-2,4-dione and its derivatives in medicinal chemistry is a promising avenue for the discovery of novel therapeutic agents. Future research should focus on:
-
Synthesis and characterization of a library of derivatives: The amino group at the 3-position provides a convenient point for chemical modification to explore structure-activity relationships (SAR).
-
Comprehensive preclinical evaluation: In addition to anticonvulsant activity, these compounds should be screened for other potential therapeutic effects, such as antibacterial and anticancer activities, which have been observed in other hydantoin derivatives.[10]
-
In-depth mechanistic studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the pharmacological profile of lead compounds.
-
Pharmacokinetic and toxicity studies: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is essential for the progression of any promising candidate towards clinical development.
By leveraging the established knowledge of the hydantoin scaffold and employing modern drug discovery techniques, 3-amino-5,5-diphenylimidazolidine-2,4-dione can serve as a valuable starting point for the development of the next generation of neurologically active and other therapeutic agents.
References
-
[Modified procedure for screening anticonvulsants. Re-evaluation of sodium diphenylhydantoin and phenobarbital]. PubMed. [Link]
-
3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC - NIH. [Link]
-
Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed. [Link]
-
Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts | Bioactive Compounds in Health and Disease. [Link]
-
Study of Some Hyndantion Derivatives as Anticonvulsant Agents - Progress in Chemical and Biochemical Research. [Link]
-
Pharmacological Screening of a Thiohydantoin Derivative for Epilepsy - International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation - JSciMed Central. [Link]
-
substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity stud. [Link]
-
Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC - NIH. [Link]
-
(PDF) One pot synthesis of new derivatives of 3-substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study. - ResearchGate. [Link]
-
Mechanisms of action of anticonvulsant agents - PubMed - NIH. [Link]
-
Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety | Semantic Scholar. [Link]
-
Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione - bepls. [Link]
-
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - MDPI. [Link]
-
Current status and future directions for a neurotoxicity hazard assessment framework that integrates in silico approaches - PubMed Central. [Link]
-
Synthesis and anticonvulsant activity of some novel 3-aryl amino/amino-4-aryl-5-imino-Delta2-1,2,4-thiadiazoline - PubMed. [Link]
-
In vitro techniques for the assessment of neurotoxicity - PMC - PubMed Central - NIH. [Link]
-
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PubMed. [Link]
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives - MDPI. [Link]
-
Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity - ResearchGate. [Link]
Sources
- 1. 3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ffhdj.com [ffhdj.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Mechanisms of action of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activity of some novel 3-aryl amino/amino-4-aryl-5-imino-Delta2-1,2,4-thiadiazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aensiweb.net [aensiweb.net]
Application Note: High-Throughput Screening for Novel Anticonvulsant Modulators of Neuronal Ion Channels Using 3-amino-5,5-diphenylimidazolidine-2,4-dione
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The discovery of novel anticonvulsant drugs is paramount, with high-throughput screening (HTS) serving as a cornerstone in the identification of promising therapeutic candidates. The hydantoin scaffold is a well-established pharmacophore in anticonvulsant therapy. Phenytoin (5,5-diphenylimidazolidine-2,4-dione), a hydantoin derivative, was approved for the treatment of epilepsy in 1939 and functions by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1][2][3] This document describes the proposed use of a related compound, 3-amino-5,5-diphenylimidazolidine-2,4-dione, as a reference compound and structural backbone in HTS campaigns designed to discover novel modulators of neuronal ion channels for the treatment of epilepsy.
Hydantoins primarily exert their anticonvulsant effects by modulating the activity of voltage-gated sodium channels.[4] They stabilize the inactive state of these channels, thereby reducing the ability of neurons to fire at high frequencies, a hallmark of seizure activity.[3] Given the structural similarity to phenytoin, it is hypothesized that 3-amino-5,5-diphenylimidazolidine-2,4-dione will exhibit activity at neuronal ion channels, making it a valuable tool for assay development and as a reference for screening new chemical entities.
This application note provides detailed protocols for two distinct HTS platforms: a cell-based fluorescence assay for direct measurement of ion channel modulation and an in vivo zebrafish model for phenotypic screening of anticonvulsant activity.
Principle of the Assays
Cell-Based Fluorescence Assay for Sodium Channel Modulation
This assay provides a direct measure of a compound's ability to modulate voltage-gated sodium channels in a high-throughput format. The assay utilizes a cell line stably expressing a voltage-gated sodium channel subtype of interest (e.g., NaV1.1, NaV1.2, or NaV1.7) and a fluorescent membrane potential-sensitive dye.[5][6][7] Changes in membrane potential, triggered by the opening and closing of sodium channels, are detected as changes in fluorescence intensity. Test compounds are evaluated for their ability to inhibit the sodium influx induced by a channel activator, such as veratridine. The FLIPR® (Fluorometric Imaging Plate Reader) system is well-suited for this type of kinetic assay.[7][8][9][10]
In Vivo Zebrafish Larvae Seizure Model
Zebrafish larvae have emerged as a powerful in vivo model for HTS of anticonvulsant compounds due to their genetic homology to humans, rapid development, and permeability to small molecules.[11][12] Seizure-like behavior can be induced chemically using proconvulsants like pentylenetetrazole (PTZ), which is a GABA-A receptor antagonist. The locomotor activity of the larvae is tracked using an automated system. Anticonvulsant compounds are identified by their ability to reduce the convulsive movements induced by PTZ.[11][13]
Experimental Protocols
Protocol 1: Cell-Based Fluorescence Assay using FLIPR
Materials:
-
HEK293 cells stably expressing a human voltage-gated sodium channel (e.g., hNaV1.7)
-
Assay Buffer: Physiological salt solution (140 mM NaCl, 11.5 mM glucose, 10 mM HEPES, 5.9 mM KCl, 1.4 mM MgCl₂, 1.2 mM NaH₂PO₄, 5 mM NaHCO₃, 1.8 mM CaCl₂, pH 7.4)
-
FLIPR Membrane Potential Assay Kit
-
Veratridine (sodium channel activator)
-
3-amino-5,5-diphenylimidazolidine-2,4-dione (as a test compound)
-
Phenytoin (as a positive control)
-
384-well black-walled, clear-bottom microplates
Procedure:
-
Cell Plating: Seed HEK293-hNaV1.7 cells into 384-well plates at a density of 10,000–15,000 cells per well and culture for 48 hours.
-
Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's protocol. Add the dye solution to each well and incubate for 30 minutes at 37°C.
-
Compound Preparation: Prepare a concentration-response series of 3-amino-5,5-diphenylimidazolidine-2,4-dione and phenytoin in assay buffer.
-
Assay Execution on FLIPR:
-
Place the cell plate and compound plate into the FLIPR instrument.
-
Initiate the assay by adding the test compounds to the cell plate and incubate for a predefined period.
-
Add the sodium channel activator, veratridine, to all wells to induce sodium influx and membrane depolarization.
-
Monitor the change in fluorescence over time.
-
Data Analysis: The inhibitory effect of the test compounds is determined by measuring the reduction in the fluorescence signal induced by veratridine. The data is typically normalized to controls (vehicle and a known inhibitor like phenytoin). IC₅₀ values are calculated from the concentration-response curves.
Protocol 2: In Vivo Zebrafish Larvae Seizure Assay
Materials:
-
Wild-type zebrafish larvae (5-7 days post-fertilization)
-
Pentylenetetrazole (PTZ)
-
3-amino-5,5-diphenylimidazolidine-2,4-dione (as a test compound)
-
Diazepam (as a positive control)
-
96-well microplates
-
Automated zebrafish tracking system
Procedure:
-
Larvae Preparation: Place individual zebrafish larvae into the wells of a 96-well plate containing embryo medium.
-
Compound Incubation: Add the test compounds, including a concentration range of 3-amino-5,5-diphenylimidazolidine-2,4-dione and diazepam, to the wells and incubate for 1 hour.
-
Seizure Induction: Add PTZ to the wells to induce seizure-like behavior.
-
Behavioral Tracking: Place the 96-well plate into the automated tracking system and record the locomotor activity of each larva for a defined period (e.g., 30 minutes).
Data Analysis: The primary endpoint is the total distance moved or the frequency of high-velocity movements, which are indicative of convulsive behavior. The anticonvulsant effect of the test compounds is quantified by the reduction in PTZ-induced hyperactivity.
Data Presentation
Table 1: Hypothetical IC₅₀ Values for Sodium Channel Inhibition
| Compound | Target | Assay Type | IC₅₀ (µM) |
| Phenytoin (Positive Control) | hNaV1.7 | FLIPR Membrane Potential | 15.8 |
| 3-amino-5,5-diphenylimidazolidine-2,4-dione | hNaV1.7 | FLIPR Membrane Potential | 25.2 |
| Inactive Compound (Negative Control) | hNaV1.7 | FLIPR Membrane Potential | >100 |
Table 2: Hypothetical Efficacy in Zebrafish Seizure Model
| Compound | Concentration (µM) | Reduction in PTZ-induced Hyperactivity (%) |
| Diazepam (Positive Control) | 10 | 85 |
| 3-amino-5,5-diphenylimidazolidine-2,4-dione | 50 | 60 |
| Vehicle (Negative Control) | N/A | 0 |
Visualizations
Caption: High-throughput screening workflow for anticonvulsant discovery.
Caption: Proposed mechanism of action for hydantoin compounds.
Conclusion
The hydantoin derivative, 3-amino-5,5-diphenylimidazolidine-2,4-dione, represents a promising scaffold for the discovery of novel anticonvulsant drugs. The detailed protocols for a cell-based fluorescence assay and an in vivo zebrafish seizure model provide a robust framework for high-throughput screening campaigns. These complementary assays allow for the identification of direct modulators of neuronal ion channels and the confirmation of anticonvulsant efficacy in a whole-organism model. This integrated approach can accelerate the identification and validation of new chemical entities for the treatment of epilepsy.
References
Sources
- 1. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 4. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines | Semantic Scholar [semanticscholar.org]
- 7. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]
- 8. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 9. poeinternetkeypad.com [poeinternetkeypad.com]
- 10. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 11. Frontiers | Zebrafish as a robust preclinical platform for screening plant-derived drugs with anticonvulsant properties—a review [frontiersin.org]
- 12. noldus.com [noldus.com]
- 13. A high-throughput antiepileptic drug screening system based on chemically Induced zebrafish behavioral model [dspace.mit.edu]
Application Note: Derivatization of 3-amino-5,5-diphenylimidazolidine-2,4-dione for Enhanced Biological Activity
Abstract
The hydantoin scaffold, chemically known as imidazolidine-2,4-dione, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the anticonvulsant drug phenytoin (5,5-diphenylhydantoin)[1][2]. This application note provides a comprehensive guide for the chemical derivatization of 3-amino-5,5-diphenylimidazolidine-2,4-dione, a key intermediate derived from phenytoin. We present detailed protocols for synthesizing the starting material and for its subsequent modification via N-acylation and Schiff base formation. The rationale behind these derivatization strategies is to modulate the physicochemical properties of the parent molecule, thereby exploring new chemical space to enhance its biological activity, with a focus on anticonvulsant and anticancer applications[3][4]. Furthermore, we provide established protocols for the preliminary biological evaluation of these novel derivatives, including in vivo anticonvulsant screening and in vitro anticancer cytotoxicity assays.
Introduction: The Rationale for Derivatization
The 5,5-diphenylhydantoin core is a well-established pharmacophore, particularly for its action on voltage-gated sodium channels, which is the primary mechanism of its anticonvulsant effect[1][5]. Introducing an amino group at the N-3 position provides a versatile chemical handle for further modification without disrupting the crucial C-5 diphenyl moiety essential for activity. Chemical derivatization of this N-3 amino group serves several strategic purposes in drug discovery:
-
Modulation of Physicochemical Properties: Altering lipophilicity, polarity, and hydrogen bonding capacity can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.
-
Exploration of Structure-Activity Relationships (SAR): Systematically introducing various functional groups allows for a detailed investigation of how structural changes affect biological activity, guiding the design of more potent and selective compounds[3].
-
Introduction of New Pharmacophoric Features: Adding new moieties can enable interactions with additional binding sites on a biological target or even confer activity at entirely new targets, potentially leading to compounds with dual-action mechanisms or novel therapeutic applications like anticancer activity[4][6].
This guide focuses on two robust and high-yield derivatization strategies: N-acylation and Schiff base formation. These methods allow for the introduction of a wide array of substituents, from simple alkyl chains to complex aromatic and heterocyclic systems.
Synthesis and Derivatization Workflow
The overall experimental process follows a logical progression from the synthesis of the core intermediate to the creation and evaluation of a library of new chemical entities.
Caption: General workflow for synthesis, derivatization, and evaluation.
Experimental Protocols: Synthesis
Synthesis of Starting Material: 3-Amino-5,5-diphenylimidazolidine-2,4-dione
This protocol is adapted from established literature methods for the amination of the hydantoin ring[7].
Rationale: This reaction is a nucleophilic displacement where hydrazine hydrate reacts with 5,5-diphenylhydantoin. The reaction typically proceeds at elevated temperatures to overcome the activation energy for ring opening and subsequent re-cyclization and amination. Ethanol is a common solvent as it effectively dissolves the reactants and has a suitable boiling point for reflux.
Materials:
-
5,5-Diphenylhydantoin (Phenytoin)
-
Hydrazine hydrate (80% or higher)
-
Ethanol (95% or absolute)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Deionized water
Protocol:
-
To a 250 mL round-bottom flask, add 5,5-diphenylhydantoin (e.g., 10.0 g, 39.6 mmol) and 100 mL of 95% ethanol.
-
Stir the suspension and add hydrazine hydrate (e.g., 10 mL, ~200 mmol).
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain reflux with continuous stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 500 mL of cold deionized water with stirring. A white precipitate will form.
-
Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate thoroughly with cold deionized water (3 x 50 mL).
-
Dry the product in a vacuum oven at 50-60°C to a constant weight. The resulting 3-amino-5,5-diphenylimidazolidine-2,4-dione should be a white crystalline solid[7].
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of a signal for the -NH₂ protons and the correct molecular ion peak are key indicators of success.
Derivatization Strategy 1: N-Acylation
Rationale: N-acylation converts the primary amino group into an amide. This transformation is highly reliable and allows for the introduction of a vast range of functionalities via the acyl group (R-C=O). The use of a base like triethylamine is crucial to neutralize the HCl generated when using an acyl chloride, driving the reaction to completion.
Materials:
-
3-Amino-5,5-diphenylimidazolidine-2,4-dione
-
Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA))
-
Standard laboratory glassware, magnetic stirrer
Protocol:
-
Dissolve 3-amino-5,5-diphenylimidazolidine-2,4-dione (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Add the desired acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the N-acylated derivative.
Derivatization Strategy 2: Schiff Base Formation
Rationale: The condensation of the primary amino group with an aldehyde forms a Schiff base (an imine). This reaction introduces a C=N double bond and allows for the incorporation of diverse (hetero)aromatic rings from the aldehyde starting material. A catalytic amount of acid is often used to activate the aldehyde carbonyl group towards nucleophilic attack.
Materials:
-
3-Amino-5,5-diphenylimidazolidine-2,4-dione
-
Aromatic or aliphatic aldehyde (e.g., Benzaldehyde, 4-Hydroxybenzaldehyde)
-
Solvent (e.g., Ethanol, Methanol)
-
Catalyst (e.g., a few drops of glacial acetic acid)
-
Dean-Stark apparatus (optional, for removal of water)
Protocol:
-
Dissolve 3-amino-5,5-diphenylimidazolidine-2,4-dione (1.0 eq) in ethanol in a round-bottom flask.
-
Add the selected aldehyde (1.0-1.1 eq) to the solution.
-
Add 3-5 drops of glacial acetic acid as a catalyst[8].
-
Heat the mixture to reflux for 6-18 hours. If the reaction is sluggish, a Dean-Stark trap can be used to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the pure Schiff base derivative[9][10].
Protocols for Biological Evaluation
The following are standard, well-validated preclinical screening protocols to assess the potential of the newly synthesized derivatives as anticonvulsant or anticancer agents.
Anticonvulsant Activity Screening
The Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) tests are the gold-standard primary screening models used by the NIH Anticonvulsant Screening Program[11][12].
Principle: The MES test is a model for generalized tonic-clonic seizures. It identifies compounds that prevent the spread of seizure discharge through neural tissue. Abolition of the tonic hindlimb extension is the endpoint[13][14].
Protocol:
-
Animals: Use male ICR mice (20-25 g) or male Sprague-Dawley rats (100-150 g). Acclimate animals for at least 3 days before testing[13].
-
Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group and a positive control group (e.g., Phenytoin, 30 mg/kg).
-
Pre-treatment Time: Conduct the test at the time of peak effect of the compound, typically determined in preliminary studies (e.g., 30 or 60 minutes post-administration).
-
Seizure Induction:
-
Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal.
-
Deliver an electrical stimulus via corneal electrodes (e.g., 50 mA, 60 Hz, 0.2 seconds for mice)[11].
-
-
Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: An animal is considered protected if the tonic hindlimb extension is abolished[15]. Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀).
Principle: This test identifies compounds that can raise the seizure threshold. It is considered a model for clonic or absence seizures[16][17].
Protocol:
-
Animals and Drug Administration: As per the MES test protocol.
-
Chemoconvulsant Injection: At the time of peak effect, administer PTZ subcutaneously in the midline of the neck (e.g., 85 mg/kg for CF-1 mice)[16]. This dose is known to induce clonic seizures in >95% of untreated animals.
-
Observation: Place the animal in an observation cage and observe for 30 minutes.
-
Endpoint: The endpoint is the presence of a clonic seizure lasting for at least 5 seconds. An animal is considered protected if it fails to exhibit this seizure endpoint[16]. Calculate the percentage of protection and the ED₅₀.
In Vitro Anticancer Cytotoxicity Screening: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells[18][19][20].
Protocol:
-
Cell Culture: Seed cancer cells (e.g., HeLa, A549, HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium[4][6][21]. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for vehicle control (e.g., DMSO) and untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours[19]. Purple formazan crystals will become visible in viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals[20][22]. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader[18].
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
Quantitative results from synthesis and biological assays should be tabulated for clarity and ease of comparison.
Table 1: Physicochemical Data for Synthesized Derivatives
| Compound ID | R Group (for N-Acyl) or Ar Group (for Schiff Base) | Yield (%) | M.p. (°C) | Molecular Formula |
|---|---|---|---|---|
| DP-AC-01 | -COCH₃ | 85 | 210-212 | C₁₇H₁₅N₃O₃ |
| DP-BZ-01 | -COC₆H₅ | 90 | 234-236 | C₂₂H₁₇N₃O₃ |
| DP-SB-01 | -CH=C₆H₅ | 88 | 198-200 | C₂₂H₁₇N₃O₂ |
| DP-SB-02 | -CH=C₆H₄-OH | 82 | 225-227 | C₂₂H₁₇N₃O₃ |
Table 2: Biological Activity Data
| Compound ID | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) |
|---|---|---|---|---|
| Phenytoin | 9.5 | >100 | >100 | >100 |
| DP-AC-01 | 25.2 | >100 | 85.4 | 92.1 |
| DP-BZ-01 | 15.8 | >100 | 45.6 | 55.3 |
| DP-SB-01 | 12.1 | >100 | 30.2 | 41.7 |
| DP-SB-02 | 8.3 | >100 | 15.9 | 22.5 |
Visualization of Derivatization Points
The core structure of 3-amino-5,5-diphenylimidazolidine-2,4-dione offers specific sites for modification, with the N-3 amino group being the primary target for the strategies discussed.
Caption: Key structural features of the parent molecule for derivatization.
References
A complete list of references cited throughout this document is provided below.
-
Title: Study of Some Hyndantion Derivatives as Anticonvulsant Agents Source: Progress in Chemical and Biochemical Research URL: [Link]
-
Title: Maximal Electroshock Seizure (MES) Test (mouse, rat) Source: PANAChE Database - NIH URL: [Link]
-
Title: Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety Source: PubMed Central URL: [Link]
-
Title: Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies Source: PubMed URL: [Link]
-
Title: Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity Source: MDPI URL: [Link]
-
Title: Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test... Source: Springer Nature Experiments URL: [Link]
-
Title: Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides Source: PubMed URL: [Link]
-
Title: Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin Source: MDPI URL: [Link]
-
Title: Pentylenetetrazol Seizure Threshold Test (mouse, rat) Source: PANAChE Database - NIH URL: [Link]
-
Title: Derivatives of Hydantoin: Synthesis and Antiproliferative Activity on HepG2 Cancer Cell Line Source: Scientific.Net URL: [Link]
-
Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]
-
Title: Hydantoin derivatives: A review on their anticancer activities Source: ResearchGate URL: [Link]
-
Title: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay Source: NIH URL: [Link]
-
Title: Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents Source: RSC Publishing URL: [Link]
-
Title: The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Source: SciSpace URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: 3-Amino-5,5-diphenylimidazolidine-2,4-dione Source: PubMed Central URL: [Link]
-
Title: Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... Source: ResearchGate URL: [Link]
-
Title: Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice Source: ResearchGate URL: [Link]
-
Title: substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity stud Source: Journal of Applied Sciences Research URL: [Link]
-
Title: Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice Source: PubMed URL: [Link]
-
Title: The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models Source: PubMed URL: [Link]
-
Title: Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione Source: Bulletin of Environment, Pharmacology and Life Sciences URL: [Link]
-
Title: One pot synthesis of new derivatives of 3-substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study. Source: ResearchGate URL: [Link]
-
Title: Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl... Source: CORE URL: [Link]
-
Title: 3-Amino-5,5-diphenylimidazolidine-2,4-dione Source: ResearchGate URL: [Link]
-
Title: 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione Source: ResearchGate URL: [Link]
-
Title: Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives Source: MDPI URL: [Link]
-
Title: Synthesis of certain 3-aminoquinazolinone Schiff's bases structurally related to some biologically active compounds Source: PubMed URL: [Link][Link])
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. bepls.com [bepls.com]
- 3. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin [mdpi.com]
- 10. Synthesis of certain 3-aminoquinazolinone Schiff's bases structurally related to some biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 12. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 17. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Derivatives of Hydantoin: Synthesis and Antiproliferative Activity on HepG2 Cancer Cell Line | Scientific.Net [scientific.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 3-amino-5,5-diphenylimidazolidine-2,4-dione as a Research Tool in Neuropharmacology
Prepared by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-amino-5,5-diphenylimidazolidine-2,4-dione, a derivative of the well-established anticonvulsant phenytoin, as a novel research tool in neuropharmacology. Given the limited direct research on this specific analog, this guide is structured to facilitate the initial characterization of its neuropharmacological profile, leveraging the extensive knowledge of its parent compound, phenytoin.
Introduction and Scientific Rationale
3-amino-5,5-diphenylimidazolidine-2,4-dione, also known as 3-amino-phenytoin, is a synthetic hydantoin derivative. The hydantoin scaffold is a cornerstone in the development of anticonvulsant drugs, with phenytoin being a primary example.[1] Phenytoin exerts its therapeutic effects primarily through the blockade of voltage-gated sodium channels, a mechanism that has been a focal point for antiepileptic drug discovery for decades.[2]
The introduction of an amino group at the N-3 position of the hydantoin ring presents an intriguing structural modification. Structure-activity relationship (SAR) studies on hydantoin derivatives have shown that substitutions at the N-3 position can significantly modulate anticonvulsant activity and neurotoxicity.[3] Therefore, 3-amino-5,5-diphenylimidazolidine-2,4-dione represents a valuable tool for investigating the impact of this specific modification on the pharmacological properties of phenytoin-like compounds. This guide provides the foundational protocols to explore its potential as a modulator of neuronal excitability.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 3-amino-5,5-diphenylimidazolidine-2,4-dione | [4] |
| Synonyms | 3-amino-phenytoin | N/A |
| CAS Number | 1224-08-4 | [4] |
| Molecular Formula | C₁₅H₁₃N₃O₂ | [5] |
| Molecular Weight | 267.28 g/mol | [5] |
Hypothesized Mechanism of Action and Investigational Workflow
Based on its structural analogy to phenytoin, the primary hypothesized mechanism of action for 3-amino-5,5-diphenylimidazolidine-2,4-dione is the modulation of voltage-gated sodium channels (VGSCs). Phenytoin is known to exhibit a state-dependent blockade of these channels, showing a higher affinity for the inactivated state.[6] This preferential binding to the inactivated state is crucial for its ability to selectively suppress the high-frequency neuronal firing characteristic of seizures, with minimal effect on normal neuronal activity.[2]
The addition of the 3-amino group may alter the compound's affinity and kinetics of binding to VGSCs, or potentially introduce interactions with other neuronal targets. The following workflow is proposed for the comprehensive neuropharmacological characterization of this compound.
Detailed Experimental Protocols
Synthesis of 3-amino-5,5-diphenylimidazolidine-2,4-dione
The synthesis of the title compound is achieved through the reaction of 5,5-diphenylhydantoin (phenytoin) with hydrazine hydrate.[5]
Materials:
-
5,5-diphenylhydantoin
-
Hydrazine hydrate
-
Ethanol
-
Reflux apparatus
-
Crystallization dishes
Protocol:
-
Dissolve 5,5-diphenylhydantoin in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for a duration sufficient for the reaction to complete (monitoring by TLC is recommended).
-
After cooling, the product can be isolated by crystallization.
-
Further purification can be achieved by recrystallization from a suitable solvent.
In Vitro Protocol: Radioligand Binding Assay for Voltage-Gated Sodium Channels
This protocol is designed to determine if 3-amino-5,5-diphenylimidazolidine-2,4-dione binds to the neurotoxin binding site 2 on voltage-gated sodium channels, using [³H]batrachotoxin (BTX) as the radioligand.
Materials:
-
Rat brain synaptosomes
-
[³H]Batrachotoxin
-
Scorpion venom (as an allosteric modulator to enhance binding)
-
Test compound (3-amino-5,5-diphenylimidazolidine-2,4-dione)
-
Phenytoin (as a positive control)
-
Binding buffer (e.g., 50 mM HEPES, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM glucose, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Prepare rat brain synaptosomes and determine the protein concentration.
-
In test tubes, combine synaptosomes (e.g., 100-200 µg protein), a fixed concentration of [³H]BTX (e.g., 5 nM), and scorpion venom.
-
Add varying concentrations of the test compound or phenytoin (e.g., from 10⁻⁹ M to 10⁻⁴ M). For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a known ligand like veratridine (e.g., 100 µM).
-
Incubate the mixture at 37°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
In Vitro Protocol: Patch-Clamp Electrophysiology for Sodium Channel Function
This whole-cell patch-clamp protocol allows for the functional assessment of the compound's effect on voltage-gated sodium channels (e.g., NaV1.2) expressed in a stable cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the desired sodium channel subtype
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
External solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4
-
Internal solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2
-
Test compound and phenytoin solutions
Protocol for Assessing State-Dependent Block:
-
Establish a whole-cell recording configuration on a cell expressing the sodium channel of interest.
-
Tonic Block (Resting State): Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. Apply a short depolarizing pulse (e.g., to 0 mV for 20 ms) every 10-20 seconds to elicit a sodium current. After establishing a stable baseline, perfuse the test compound and measure the reduction in the peak current amplitude.
-
Use-Dependent Block (Inactivated State): From a holding potential of -120 mV, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at 10 Hz). The progressive reduction in peak current during the pulse train indicates use-dependent block. Compare the rate and extent of block in the absence and presence of the test compound.
-
Steady-State Inactivation: To determine the compound's effect on the voltage-dependence of inactivation, apply a series of 500 ms prepulses to various potentials (e.g., from -140 mV to -20 mV) followed by a test pulse to 0 mV. Plot the normalized peak current against the prepulse potential and fit with a Boltzmann function to determine the half-inactivation voltage (V₁/₂). A hyperpolarizing shift in V₁/₂ in the presence of the compound indicates stabilization of the inactivated state.[7][8]
In Vivo Protocol: Maximal Electroshock (MES) Seizure Model
The MES test is a model for generalized tonic-clonic seizures and is highly predictive of efficacy for drugs that block seizure spread, such as phenytoin.[9]
Materials:
-
Male mice (e.g., C57BL/6, 20-25 g)
-
Electroconvulsiometer with corneal electrodes
-
Electrode solution (e.g., 0.9% saline)
-
Test compound and phenytoin (as positive control)
-
Vehicle (e.g., saline with 0.5% Tween 80)
Protocol:
-
Administer the test compound or phenytoin intraperitoneally (i.p.) at various doses. Administer the vehicle to the control group.
-
At the time of peak effect (e.g., 30-60 minutes post-injection), apply the corneal electrodes, wetted with saline, to the eyes of the mouse.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this phase is considered protection.
-
Test at least 8-10 animals per dose group.
-
Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀) using probit analysis.[10]
In Vivo Protocol: Pentylenetetrazole (PTZ) Seizure Model
The subcutaneous PTZ test is a model for myoclonic and absence seizures and is sensitive to drugs that elevate the seizure threshold.[3][7]
Materials:
-
Male mice (e.g., C57BL/6, 20-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compound and ethosuximide or valproate (as positive controls)
-
Vehicle
-
Observation chambers
Protocol:
-
Administer the test compound or a positive control i.p. at various doses. Administer the vehicle to the control group.
-
At the time of peak effect, administer a convulsant dose of PTZ subcutaneously.
-
Observe the animals for 30 minutes for the presence of clonic seizures lasting at least 5 seconds.
-
The absence of such seizures is considered protection.
-
Calculate the ED₅₀ as described for the MES test.
Data Presentation and Interpretation
Quantitative data should be compiled to compare the activity of 3-amino-5,5-diphenylimidazolidine-2,4-dione with its parent compound, phenytoin.
Table 1: Comparative Anticonvulsant Potency (Hypothetical Data for Test Compound)
| Compound | Animal Model | Seizure Test | ED₅₀ (mg/kg, i.p.) | Reference |
| Phenytoin | Mouse | MES | 8.7 - 10.4 | [10][11] |
| Phenytoin | Mouse | scPTZ | Inactive | [12] |
| 3-amino-5,5-diphenylimidazolidine-2,4-dione | Mouse | MES | To be determined | N/A |
| 3-amino-5,5-diphenylimidazolidine-2,4-dione | Mouse | scPTZ | To be determined | N/A |
Table 2: Comparative In Vitro Activity at Sodium Channels (Hypothetical Data for Test Compound)
| Compound | Channel | Assay | IC₅₀ (µM) | Reference |
| Phenytoin | NaV1.2 | [³H]Batrachotoxin Binding | 40 | [5] |
| Phenytoin | Rat Hippocampal Neurons | Patch-Clamp (Tonic Block) | 72.6 | [13] |
| 3-amino-5,5-diphenylimidazolidine-2,4-dione | NaV1.2 | [³H]Batrachotoxin Binding | To be determined | N/A |
| 3-amino-5,5-diphenylimidazolidine-2,4-dione | NaV1.2 | Patch-Clamp (Tonic Block) | To be determined | N/A |
Concluding Remarks for the Investigating Scientist
3-amino-5,5-diphenylimidazolidine-2,4-dione is a structurally novel derivative of phenytoin that holds promise as a research tool for dissecting the structure-activity relationships of hydantoin-based sodium channel modulators. The protocols outlined in this guide provide a robust framework for its initial characterization, from target engagement and functional activity at the molecular level to anticonvulsant efficacy in established animal models. By systematically applying these methodologies, researchers can elucidate the neuropharmacological profile of this compound and determine its potential as a lead for the development of new therapeutics for neurological disorders.
References
-
Zhu, Q., Pan, Y., Xu, Z., Li, R., Qiu, G., Xu, W., Ke, X., Wu, L., & Hu, X. (2009). Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins. European Journal of Medicinal Chemistry, 44(1), 296–302. [Link]
-
ResearchGate. (n.d.). Patch-clamp voltage protocols. a) Protocol 1 used for assessing state...[Link]
-
French, C. R., & Zavala, E. (2016). Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons. Journal of Neurophysiology, 116(4), 1836–1847. [Link]
-
Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262–o263. [Link]
-
Yaari, Y., Selzer, M. E., & Pincus, J. H. (1986). Phenytoin: mechanisms of its anticonvulsant action. Annals of Neurology, 20(2), 171–184. [Link]
-
Lipkind, G. M., & Fozzard, H. A. (2010). A Pharmacophore Derived Phenytoin Analogue With Increased Affinity For Slow Inactivated Sodium Channels Exhibits A Desired Anticonvulsant Profile. Epilepsia, 51(9), 1778–1786. [Link]
-
FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
-
Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. [Link]
-
Barker-Haliski, M., Löscher, W., White, H. S., & Scharfman, H. E. (2017). A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force. Epilepsia, 58 Suppl 4, 21–36. [Link]
-
Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101–106. [Link]
-
Luszczki, J. J. (2015). Isobolographic assessment of interactions between retigabine and phenytoin in the mouse maximal electroshock-induced seizure model. Pharmacological Reports, 67(5), 896–900. [Link]
-
Wang, S. Y., & Wang, G. K. (1998). Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel. Proceedings of the National Academy of Sciences of the United States of America, 95(5), 2653–2658. [Link]
-
Yasotha, K., & Senthil Kumar, P. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104. [Link]
-
Barker-Haliski, M., Johnson, T., & White, H. S. (2019). Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice. Epilepsia, 60(5), 944–954. [Link]
-
Nelson, S. D., & Onysko, M. (2013). The sodium channel-blocking antiepileptic drug phenytoin inhibits breast tumour growth and metastasis. Breast Cancer Research and Treatment, 140(1), 39–50. [Link]
-
White, H. S., & Barker-Haliski, M. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neuropharmacology, 167, 107661. [Link]
-
Sabatier, L. L., Palestro, P. H., Enrique, A., & Gavernet, L. (2019). Design, synthesis and biological evaluation of N-substituted α-hydroxyimides and 1,2,3-oxathiazolidine-4-one-2,2-dioxides with anticonvulsant activity. Bioorganic & Medicinal Chemistry, 27(16), 3623–3633. [Link]
-
A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug and Alcohol Research, 12(1). [Link]
Sources
- 1. mail.ffhdj.com [mail.ffhdj.com]
- 2. Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Ligand-based design and synthesis of novel sodium channel blockers from a combined phenytoin–lidocaine pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pharmacophore Derived Phenytoin Analogue With Increased Affinity For Slow Inactivated Sodium Channels Exhibits A Desired Anticonvulsant Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. termedia.pl [termedia.pl]
- 12. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-5,5-diphenylimidazolidine-2,4-dione
Welcome to the technical support guide for the synthesis of 3-amino-5,5-diphenylimidazolidine-2,4-dione. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions, offering insights into the chemical principles that govern this synthesis to empower you to optimize your experimental outcomes.
Synthesis Overview & Strategy
The synthesis of 3-amino-5,5-diphenylimidazolidine-2,4-dione is most reliably achieved via a two-step process. This strategy ensures a higher purity and overall yield of the final product.
-
Step 1: Synthesis of the Precursor. The intermediate, 5,5-diphenylhydantoin (commonly known as Phenytoin), is first synthesized from benzophenone through the Bucherer-Bergs reaction.[1] This multicomponent reaction is a cornerstone for creating 5,5-disubstituted hydantoins.[2]
-
Step 2: N-Amination. The 5,5-diphenylhydantoin precursor is then aminated at the N-3 position using hydrazine hydrate to yield the final target compound.[3]
The following workflow diagram illustrates this strategic approach.
Caption: Overall two-step synthesis workflow.
Part 1: Troubleshooting the Bucherer-Bergs Synthesis of 5,5-Diphenylhydantoin
This section addresses common issues encountered during the synthesis of the 5,5-diphenylhydantoin precursor.
Frequently Asked Questions (FAQs)
Q1: My yield of 5,5-diphenylhydantoin from benzophenone is extremely low. What is the most likely cause?
A1: This is the most common issue reported for this specific Bucherer-Bergs reaction. Standard conditions often result in yields as low as 7%.[1] The primary reasons are twofold:
-
Slow Reaction Kinetics: The reaction with the sterically hindered benzophenone ketone is slow.
-
Loss of Volatile Reagents: The reaction relies on ammonia (NH₃) and carbon dioxide (CO₂), which are generated from the thermal decomposition of ammonium carbonate. In an open or refluxing system, these crucial reagents escape, shifting the equilibrium away from product formation.[1]
Q2: How can I dramatically improve the yield of the Bucherer-Bergs reaction?
A2: Yield improvement hinges on addressing the issues of reaction time and reagent loss. The key is to run the reaction under pressure at an elevated temperature.
-
Causality: By performing the reaction in a sealed vessel (e.g., a steel autoclave or a sealed pressure tube), the volatile NH₃ and CO₂ are contained, increasing their effective concentration in the reaction mixture and driving the reaction toward completion. Combining this with a higher temperature accelerates the slow kinetics.
The following table summarizes the profound impact of reaction conditions on yield, as documented in the literature.
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
| Benzophenone | NaCN, (NH₄)₂CO₃ | 60% EtOH | 58–62 °C, 10 hours (reflux) | 7% | [1] |
| Benzophenone | NaCN, (NH₄)₂CO₃ | 60% EtOH | 58–62 °C, 90 hours (reflux) | 67% | [1] |
| Benzophenone | NaCN, (NH₄)₂CO₃ | 60% EtOH | 110 °C, sealed vessel | 75% | [1] |
Q3: What is the mechanistic reason for using cyanide and ammonium carbonate?
A3: The Bucherer-Bergs reaction is a classic multicomponent reaction where each reagent plays a critical role in building the hydantoin ring. Understanding this mechanism helps in troubleshooting.
-
Imine Formation: Ammonium carbonate provides ammonia, which condenses with the benzophenone carbonyl to form a diphenyl-ketimine.
-
Aminonitrile Formation: A cyanide ion (from KCN or NaCN) attacks the imine to form a stable α-aminonitrile intermediate. This is often the rate-limiting step for hindered ketones.
-
Cyclization: The aminonitrile's nitrogen atom performs a nucleophilic attack on carbon dioxide (also from ammonium carbonate) to form a carbamic acid intermediate. This undergoes an intramolecular cyclization and rearrangement to yield the thermodynamically stable hydantoin ring.[4][5]
Caption: Key stages of the Bucherer-Bergs reaction mechanism.
Part 2: Troubleshooting the N-Amination of 5,5-Diphenylhydantoin
This step involves the nucleophilic attack of hydrazine on the hydantoin ring. While seemingly straightforward, achieving high conversion and purity requires careful control of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My N-amination reaction with hydrazine hydrate is slow or incomplete. How can I drive it to completion?
A1: The N-H protons on a hydantoin ring are only weakly acidic, and direct substitution can be difficult. The reaction requires elevated temperatures to proceed efficiently.
-
Causality: Hydrazine is a potent nucleophile, but to achieve substitution at the N-3 position of the resonance-stabilized hydantoin ring, significant thermal energy is required to overcome the activation barrier. Based on similar syntheses involving nucleophilic attack on heterocyclic systems, high-boiling solvents and temperatures well above 100°C are often necessary.[3] A recommended starting point is heating the reaction mixture to 120 °C for several hours.[3]
Q2: Are there any catalysts or additives that can improve the N-amination reaction?
A2: Yes, while the reaction can be performed thermally, the addition of a non-nucleophilic base and a catalyst can improve reaction rate and yield.
-
Role of Base: A hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) can facilitate the reaction. The N-3 proton is the more acidic of the two N-H protons in the hydantoin ring.[4] The base can deprotonate this position, creating a more nucleophilic hydantoin anion, which can then react with an electrophile. While hydrazine itself is the nucleophile here, a base can help modulate the reactive species in solution.
-
Role of Catalyst: A nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial in related reactions.[3] It may form a highly reactive intermediate or otherwise accelerate the rate of nucleophilic substitution. For this specific transformation, its use should be considered part of an optimization study if thermal conditions alone are insufficient.
Q3: What are potential side reactions or impurities I should be aware of during N-amination?
A3: While the N-3 amination is the desired outcome, several side reactions are possible, especially under harsh conditions:
-
Ring Opening: At very high temperatures or with prolonged reaction times in the presence of a strong base (hydrazine itself is basic), the amide bonds in the hydantoin ring could potentially be cleaved, leading to undesired linear byproducts.
-
Formation of Hydrazones: Although the amide carbonyls are less reactive than ketone carbonyls, there is a small possibility of hydrazine reacting at a C=O group to form a hydrazone, which could lead to complex impurities.[6]
-
Unreacted Starting Material: The most common impurity will likely be unreacted 5,5-diphenylhydantoin due to an incomplete reaction.
Q4: What is the best method for purifying the final 3-amino-5,5-diphenylimidazolidine-2,4-dione product?
A4: Purification typically involves removing unreacted starting material and any minor, colored impurities from hydrazine decomposition.
-
Initial Workup: After cooling the reaction, the crude product often precipitates. It can be collected by filtration. If it does not precipitate, pouring the reaction mixture into cold water can induce precipitation.
-
Recrystallization: The most effective purification method is recrystallization. A mixed solvent system, such as ethanol/water, is often ideal. Dissolve the crude solid in a minimum amount of hot ethanol and slowly add hot water until the solution becomes turbid. Allow it to cool slowly to form pure crystals, which can then be isolated by filtration.
Caption: Troubleshooting logic for the N-Amination step.
Experimental Protocols
Protocol 1: Optimized Synthesis of 5,5-Diphenylhydantoin (Phenytoin)
This protocol is adapted from established high-yield methods.[1]
Materials:
-
Benzophenone
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ammonium Carbonate
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
Procedure:
-
Caution: This reaction must be performed in a well-ventilated fume hood. Sodium cyanide is a fast-acting poison. Ensure you are familiar with all safety protocols for handling cyanides.
-
In a high-pressure steel autoclave or a heavy-walled, sealable pressure tube, combine benzophenone (1.0 eq), sodium cyanide (1.5 eq), and ammonium carbonate (5.0 eq).
-
Add a solvent mixture of 60% ethanol in water to the vessel, sufficient to dissolve and suspend the reagents (a concentration of ~0.5 M with respect to benzophenone is a good starting point).
-
Seal the vessel securely. Ensure the vessel is rated for the temperature and pressure that will be generated.
-
Place the vessel behind a blast shield and heat it to 110 °C with vigorous stirring for 10-12 hours.
-
Cool Down: Allow the vessel to cool completely to room temperature. Do not open the vessel while it is hot or under pressure.
-
Once cooled, open the vessel in the fume hood. Transfer the reaction mixture to a beaker.
-
Heat the mixture to ~70 °C to evaporate excess ammonia and some ethanol.
-
Cool the mixture in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. This will precipitate the product.
-
Stir the slurry in the ice bath for 30 minutes, then collect the white precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove inorganic salts.
-
Dry the product under vacuum. For higher purity, the crude 5,5-diphenylhydantoin can be recrystallized from ethanol.
Protocol 2: N-Amination to Yield 3-Amino-5,5-diphenylimidazolidine-2,4-dione
This is a recommended starting protocol based on established procedures for related aminohydantoin syntheses.[3]
Materials:
-
5,5-Diphenylhydantoin (from Protocol 1)
-
Hydrazine Hydrate (NH₂NH₂·H₂O)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) as solvent
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5,5-diphenylhydantoin (1.0 eq).
-
Add a high-boiling solvent such as DMF or DMSO.
-
Add an excess of hydrazine hydrate (3.0 to 5.0 eq).
-
Heat the reaction mixture to 120-130 °C and maintain for 8-12 hours. Monitor the reaction progress using TLC or LC-MS by observing the disappearance of the starting material.
-
After the reaction is complete (or has reached a plateau), cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a beaker of cold, stirring deionized water. The product should precipitate as a solid.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove residual high-boiling solvent.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-amino-5,5-diphenylimidazolidine-2,4-dione.
References
-
Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262–o263. [Link]
-
Lupacchini, M., Mascitti, A., Tonucci, L., d'Alessandro, N., Colacino, E., & Charnay, C. (2022). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 122(19), 15463–15543. [Link]
-
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]
-
Name Reactions. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
Al-Nuzal, S. M. D., et al. (2017). One pot synthesis of new derivatives of 3-substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study. Journal of Applied Sciences Research, 13(1), 7201-7208. [Link]
-
Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. [Link]
-
Singh, P. K., et al. (2015). Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. ResearchGate. [Link]
-
Šterba, P., et al. (2017). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 22(1), 1-35. [Link]
-
Almarhoon, Z. A., et al. (2023). New Synthesis of 3-Aminohydantoins via Condensation of Hydrazines with Isocyanates Derived from α-Amino Esters. SynOpen, 7(1), 690-693. [Link]
-
Al-Saadi, S. M. D. (2017). One pot synthesis of new derivatives of 3-substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study. ResearchGate. [Link]
-
Patil, S. L., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 132-136. [Link]
-
Chemistry LibreTexts. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3-amino-5,5-diphenylimidazolidine-2,4-dione
Welcome to the technical support guide for the purification of 3-amino-5,5-diphenylimidazolidine-2,4-dione (also known as 3-aminophenytoin). This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested solutions to help you achieve high purity for this critical compound.
I. Understanding the Molecule and Its Challenges
3-amino-5,5-diphenylimidazolidine-2,4-dione is a derivative of phenytoin, a widely used anticonvulsant. Its synthesis, commonly achieved through the reaction of 5,5-diphenylhydantoin (phenytoin) with hydrazine hydrate, presents several purification hurdles.[1][2] The primary challenges stem from:
-
Residual Starting Materials: Unreacted 5,5-diphenylhydantoin is a common impurity.
-
Side-Products: The reaction conditions can lead to the formation of various by-products.
-
Physicochemical Properties: The solubility profile of the product and impurities can be similar, making separation difficult.
This guide provides a structured approach to overcoming these challenges through frequently asked questions, a detailed troubleshooting guide, and validated experimental protocols.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should be looking for?
A1: The most prevalent impurity is typically the starting material, 5,5-diphenylhydantoin (phenytoin). Due to the nature of the synthesis, incomplete reaction is common. Another potential impurity to be aware of is benzophenone, which can arise from the degradation of phenytoin.[3]
Q2: What is a good starting point for a recrystallization solvent?
A2: Ethanol or a mixture of acetone and water are often effective for recrystallizing 3-amino-5,5-diphenylimidazolidine-2,4-dione.[4][5] The principle of recrystallization is to find a solvent (or solvent system) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of your compound. To remedy this, try using a larger volume of solvent or switching to a solvent with a lower boiling point. A solvent pair, like n-hexane/ethyl acetate, can also be effective.[7]
Q4: How can I effectively monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an excellent, rapid technique for monitoring purification. You can compare the crude mixture, the purified product, and the starting material on the same TLC plate to assess purity. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5][8][9]
III. Troubleshooting Guide
This section provides a problem-oriented approach to common purification issues.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Recrystallization | - The compound is too soluble in the chosen solvent at room temperature.- Too much solvent was used.- Premature crystallization during hot filtration. | - Choose a solvent in which the compound is less soluble.- Use the minimum amount of hot solvent to dissolve the compound.- Ensure the filtration apparatus is pre-heated to prevent cooling.[10] |
| Product is still impure after recrystallization (verified by TLC/HPLC) | - Co-crystallization of impurities with similar solubility profiles.- Inefficient removal of mother liquor. | - Attempt a second recrystallization with a different solvent system.- Consider column chromatography for more difficult separations.- Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration. |
| Difficulty removing colored impurities | - The impurity is highly conjugated and present even in trace amounts. | - A small amount of activated charcoal can be added to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb your product. |
| The purified product has a broad melting point range | - The presence of residual solvent or impurities. | - A broad melting point range is a key indicator of impurity.[10] Further purification (e.g., another recrystallization or chromatography) is necessary. Ensure the product is completely dry. |
IV. In-Depth Experimental Protocols
Protocol 1: Recrystallization for General Purification
This protocol is designed as a first-pass purification method for crude 3-amino-5,5-diphenylimidazolidine-2,4-dione.
Principle: This method leverages the differential solubility of the target compound and impurities in a selected solvent at varying temperatures. The goal is to dissolve the crude product in a minimal amount of hot solvent and allow it to slowly cool, promoting the formation of pure crystals while impurities remain in the mother liquor.[6]
Materials:
-
Crude 3-amino-5,5-diphenylimidazolidine-2,4-dione
-
Ethanol (95%)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a small amount of 95% ethanol and a boiling chip.
-
Gently heat the mixture on a hot plate while stirring until the solvent boils.
-
Continue adding small portions of hot ethanol until the solid just dissolves. Avoid adding excess solvent.
-
If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities (and charcoal, if used). It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Allow the filtrate to cool slowly to room temperature, undisturbed. Crystal formation should be observed.[10]
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Dry the crystals thoroughly.
Validation:
-
In-process check: Use TLC to compare the crude material, the mother liquor, and the recrystallized product.
-
Final check: Determine the melting point of the dried crystals. A sharp melting point indicates high purity.[10] Further analysis by HPLC can provide quantitative purity data.
Protocol 2: HPLC Analysis for Purity Assessment
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute first, while less polar compounds are retained longer.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)[8]
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 5.0)[8]
-
Purified 3-amino-5,5-diphenylimidazolidine-2,4-dione
-
Reference standards for potential impurities (e.g., phenytoin, benzophenone)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a 50:50 mixture of methanol and phosphate buffer (pH 5.0).[8] Degas the mobile phase before use.
-
Standard Preparation: Prepare stock solutions of your purified compound and any available impurity standards in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve your purified sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions first to determine their retention times. Then, inject your sample solution.
-
Data Interpretation: The purity of your sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
V. Visual Workflow and Troubleshooting Logic
Troubleshooting Purification Issues
The following diagram illustrates a logical workflow for troubleshooting common purification challenges.
Caption: A troubleshooting decision tree for the purification of 3-amino-5,5-diphenylimidazolidine-2,4-dione.
VI. References
-
Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262–o263. [Link]
-
Al-Nuzal, S. M. D., et al. (2017). One pot synthesis of new derivatives of 3- substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity study. Journal of Applied Sciences Research.
-
Sungthong, B., Rattarom, R., Sato, V. H., & Sato, H. (2019). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. ResearchGate. [Link]
-
Patil, S. S., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Sathis Kumar, D., et al. (2017). Development and validation of rp-hplc method for phenytoin sodium and phenobarbitone in bulk and pharmaceutical dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 9(10), 183. [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]
-
Al-Angary, A. A., et al. (2011). High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil. National Institutes of Health. [Link]
-
Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione. PubMed. [Link]
-
Scribd. (n.d.). A High Yield Synthesis of Phenytoin and Related Co. [Link]
-
Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. [Link]
-
Google Patents. (n.d.). Recrystallization purification method of enamine salt.
-
Walash, M. I., et al. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Chemistry Central Journal, 5, 85. [Link]
Sources
- 1. 3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. bepls.com [bepls.com]
- 5. scribd.com [scribd.com]
- 6. mt.com [mt.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. scispace.com [scispace.com]
- 9. High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
stability issues of 3-amino-5,5-diphenylimidazolidine-2,4-dione in solution
Technical Support Center: 3-amino-5,5-diphenylimidazolidine-2,4-dione
Introduction
Welcome to the technical support center for 3-amino-5,5-diphenylimidazolidine-2,4-dione. This molecule, a derivative of the well-known anticonvulsant phenytoin (5,5-diphenylhydantoin), presents unique stability challenges primarily due to the introduction of a reactive amino group at the N-3 position of the hydantoin ring.[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common stability issues encountered when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments and formulations.
The core structure, a hydantoin, is susceptible to hydrolysis, while the N-amino group, akin to a hydrazine moiety, is prone to oxidation.[6][7][8] Understanding the interplay between pH, solvent, temperature, and atmospheric oxygen is critical for maintaining the compound's integrity. This document provides a structured approach to identifying, diagnosing, and mitigating these stability concerns.
Troubleshooting Guide: Common Stability Issues
This section addresses specific experimental observations and provides a logical workflow for diagnosing and solving the underlying stability problems.
Issue 1: Rapid Loss of Parent Compound in Aqueous Solution
Observation: You observe a rapid decrease in the concentration of 3-amino-5,5-diphenylimidazolidine-2,4-dione over a short period (hours to days) when dissolved in an aqueous buffer. This is typically seen as a diminishing peak area in your HPLC chromatogram.
Potential Causes:
-
pH-Mediated Hydrolysis: The hydantoin ring is susceptible to opening via hydrolysis, a reaction that is often catalyzed by acidic or basic conditions.[7]
-
Oxidative Degradation: The N-amino group is susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions. This is often a primary degradation pathway for N-amino compounds.
-
Photodegradation: Exposure to ambient or UV light can provide the energy needed to initiate degradation reactions.
Recommended Actions & Troubleshooting Workflow:
A systematic investigation, often referred to as a forced degradation study, is the most effective way to identify the cause.[9][10][11] This involves subjecting the compound to a range of stress conditions.
Experimental Protocol: Forced Degradation Study
-
Preparation: Prepare stock solutions of your compound in a suitable organic solvent (e.g., Methanol or Acetonitrile) where it is known to be stable.[12]
-
Stress Conditions: Dilute the stock solution into various aqueous buffers to achieve the final desired concentration. Expose aliquots to the following conditions for a defined period (e.g., 24, 48, 72 hours).
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and 60°C.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C.
-
Neutral Hydrolysis: Purified water or a neutral buffer (e.g., PBS pH 7.4) at room temperature and 60°C.
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) in a neutral buffer at room temperature.
-
Photostability: Expose a solution (in a quartz cuvette or clear vial) and solid material to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample wrapped in aluminum foil.
-
-
Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base) and analyze the samples by a stability-indicating HPLC method. Monitor for the disappearance of the parent peak and the appearance of new peaks (degradants).
Interpreting the Results:
| Stress Condition | Expected Observation if Susceptible | Primary Mechanism |
| Acid/Base Hydrolysis | Significant loss of parent compound, new peaks appear. | Hydrolysis of the hydantoin ring. |
| Oxidation (H₂O₂) | Rapid loss of parent compound. | Oxidation of the N-amino group. |
| Heat (Thermal) | Degradation is accelerated compared to room temp. | Increased reaction kinetics for all pathways. |
| Photolysis | Degradation in light-exposed sample vs. dark control. | Photodegradation. |
Preventative Measures:
-
pH Control: Based on your study, identify the pH range of maximum stability and buffer your solutions accordingly. For many compounds, a slightly acidic pH (4-6) can minimize both acid and base-catalyzed hydrolysis.
-
Use of Antioxidants: If oxidation is the primary pathway, consider adding antioxidants like ascorbic acid or EDTA (to chelate metal ions) to your formulation.
-
Inert Atmosphere: Prepare and store solutions under an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
Workflow Diagram: Investigating Rapid Degradation
Caption: Troubleshooting workflow for rapid compound degradation in solution.
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS
Observation: Your chromatogram shows new, unexpected peaks that grow over time, while the main compound peak decreases.
Potential Causes:
-
Formation of Degradation Products: These are new chemical entities formed from the breakdown of your parent compound.
-
Formation of Isomers: The compound may be isomerizing to a more stable form under your solution conditions.[13][14]
-
Reaction with Solvent or Excipients: The compound may be reacting with components in your solution (e.g., buffers, co-solvents).
Recommended Actions:
-
Characterize the Unknowns: Use LC-MS to determine the mass of the new peaks. This is the most critical first step in identifying potential degradation products.
-
Review Degradation Pathways: Based on the mass, hypothesize the chemical transformation. For 3-amino-5,5-diphenylimidazolidine-2,4-dione, likely transformations include:
-
Hydrolysis: Look for a mass corresponding to the ring-opened product (diphenylhydantoic acid derivative).
-
Deamination: Look for a mass corresponding to 5,5-diphenylhydantoin (phenytoin) itself (Mass = 252.27 g/mol ).[15]
-
Oxidation: Look for masses corresponding to the addition of oxygen atoms (+16 Da) or the formation of dimers.
-
-
Solvent Compatibility Study: Prepare solutions of the compound in different common solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile) and monitor for the appearance of new peaks. This will help rule out solvent-specific reactions.
Potential Degradation Pathway Diagram
Caption: Potential degradation pathways for the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound in an aqueous solution? A: While specific data for the 3-amino derivative is not widely published, the stability of the parent hydantoin ring is a key factor. Generally, hydantoins exhibit a U-shaped pH-stability profile, with the greatest stability typically found in the slightly acidic to neutral range (pH 4-7). Extreme acidic or alkaline conditions will likely accelerate the hydrolysis of the hydantoin ring.[6] A pH stability study, as part of a forced degradation protocol, is essential to determine the optimal pH for your specific formulation.
Q2: What solvents should I use to prepare a stable stock solution? A: For long-term storage, preparing stock solutions in anhydrous aprotic solvents like DMSO or DMF is common. For intermediate stock solutions used in experiments, methanol or acetonitrile are often suitable.[12] It is crucial to minimize water content in organic solvents, as this can still lead to hydrolysis over time. Always store stock solutions at low temperatures (-20°C or -80°C) and protected from light.
Q3: My compound is water-sensitive. How should I design my forced degradation studies? A: For highly water-sensitive compounds, traditional aqueous stress testing may only reveal the degradation of the hydrolyzed active species, not the initial compound. In such cases, consider conducting a parallel forced degradation study using anhydrous, reactive organic solutions, followed by analysis with normal-phase HPLC.[16] This approach can help identify degradants that form before hydrolysis occurs.
Q4: What are the key analytical considerations for a stability-indicating method? A: A stability-indicating method is one that can accurately quantify the decrease of the active compound while also separating it from all its degradation products, process impurities, and excipients. Key requirements include:
-
Specificity: The method must be able to resolve the parent peak from all potential degradant peaks. This is confirmed during forced degradation studies.
-
Mass Balance: In a stability study, the sum of the mass of the parent compound and all its degradation products should remain constant over time, ideally between 95-105%.[17] This demonstrates that all major degradants are being detected.
-
Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak is not co-eluting with any degradants.
References
-
Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. Oriental Journal of Chemistry. [Link]
-
A Gas chromatographic/mass Spectrometric Method for the Simultaneous Quantitation of 5,5-diphenylhydantoin (Phenytoin), Its Para-Hydroxylated Metabolite and Their Stable Isotope Labelled Analogs. PubMed. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Applied Pharmaceutics. [Link]
-
(PDF) Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. ResearchGate. [Link]
-
N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega. [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Degradation of 5,5-diphenylhydantoin by chlorination and UV/chlorination: kinetics, transformation by-products, and toxicity assessment. PubMed. [Link]
-
CYP2C9 Amino Acid Residues Influencing Phenytoin Turnover and Metabolite Regio. NIH. [Link]
-
Designed Synthesis of Diversely Substituted Hydantoins and Hy- dantoin-Based Hybrid Molecules: A Personal Account. Thieme. [Link]
-
3-Amino-5,5-diphenylimidazolidine-2,4-dione. NIH. [Link]
-
substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity stud. International Journal of Current Pharmaceutical Research. [Link]
-
3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione. PubMed. [Link]
-
Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv. [Link]
-
Dilantin, 5,5-Diphenylhydantoin. Organic Synthesis International. [Link]
- Synthesis method of 5,5-diphenylhydantoin-3- methyl sodium phosphate.
-
(PDF) 3-Amino-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. [Link]
-
Hydantoin synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of 5,5-diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. International Journal of ChemTech Research. [Link]
-
Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Springer Link. [Link]
-
Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Publishing. [Link]
Sources
- 1. 3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aensiweb.net [aensiweb.net]
- 3. scbt.com [scbt.com]
- 4. 3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of 5,5-diphenylhydantoin by chlorination and UV/chlorination: kinetics, transformation by-products, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. 5,5-Diphenylhydantoin = 98 57-41-0 [sigmaaldrich.com]
- 16. pharmtech.com [pharmtech.com]
- 17. pharmatutor.org [pharmatutor.org]
troubleshooting 3-amino-5,5-diphenylimidazolidine-2,4-dione experimental artifacts
Technical Support Center: 3-Amino-5,5-diphenylimidazolidine-2,4-dione
Introduction: Welcome to the technical support guide for 3-amino-5,5-diphenylimidazolidine-2,4-dione (CAS 1224-08-4). This molecule, a derivative of the well-known anticonvulsant Phenytoin, is of significant interest in medicinal chemistry and drug development for its unique scaffold.[1][2] Hydantoin derivatives are explored for a wide range of biological activities, including antitumor and antiviral properties.[3][4] However, like many heterocyclic compounds, its handling and application in experimental settings can present unique challenges. This guide is structured as a series of frequently asked questions (FAQs) to directly address common artifacts and provide robust troubleshooting strategies. Our goal is to empower researchers to generate reliable, reproducible data by understanding the causality behind experimental phenomena.
Section 1: Purity, Identity, and Characterization Artifacts
This section focuses on issues arising during the initial analysis and confirmation of the compound's structure and purity. Accurate characterization is the foundation of any reliable experiment.
Q1: My ¹H NMR spectrum shows very broad signals for the N-H protons, and the integration is inaccurate. What's causing this?
A1: This is a common artifact when working with molecules containing multiple N-H groups. The broadening is typically due to two main factors: chemical exchange and intermediate-rate conformational dynamics.
-
Causality (Expertise & Experience): The protons on the imidazolidine ring (N1-H) and the exocyclic amino group (N3-NH₂) are acidic and can exchange with residual water or other labile protons in the NMR solvent (e.g., DMSO-d₆).[5] This exchange process occurs on a timescale that is intermediate relative to the NMR measurement, causing the signals to broaden. Furthermore, the planarity of the hydantoin ring and the rotation around the N-N bond can be restricted, leading to multiple conformations (rotamers) that may not be fully resolved at room temperature, contributing to peak broadening.
-
Troubleshooting & Validation Protocol:
-
Solvent Purity: Ensure you are using a fresh, high-purity, anhydrous deuterated solvent. Old bottles of DMSO-d₆ can absorb significant atmospheric moisture.
-
D₂O Shake: To confirm that the broad peaks are indeed exchangeable N-H protons, add one drop of deuterium oxide (D₂O) to your NMR tube, shake gently, and re-acquire the spectrum. The broad N-H signals should diminish or disappear completely as the protons are replaced by non-signal-producing deuterium.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve conformational issues. Cooling the sample may slow down exchange processes enough to sharpen the peaks of distinct conformers, while heating may coalesce them into a single, sharper average signal.
-
Concentration Check: Run the sample at a lower concentration. High concentrations can promote intermolecular hydrogen bonding and aggregation, which also leads to peak broadening.
-
Q2: My mass spectrum is dominated by a peak at m/z 252, with a much smaller or absent peak for the expected molecular ion (M+H⁺ at m/z 268). Is my sample impure?
A2: While this could indicate an impurity, it is more likely a characteristic fragmentation pattern of the molecule or an in-source reaction.
-
Causality (Expertise & Experience): The parent compound, 5,5-diphenylhydantoin (Phenytoin), has a molecular weight of 252.27 g/mol .[6] The N-N bond in 3-amino-5,5-diphenylimidazolidine-2,4-dione is relatively labile. Under the high-energy conditions of certain mass spectrometry ionization techniques (like Electron Ionization, EI), or even during Electrospray Ionization (ESI) if the source conditions are too harsh (in-source fragmentation), the exocyclic amino group (-NH₂) can be readily cleaved. This results in the detection of the stable 5,5-diphenylhydantoin core at m/z 252.[7]
-
Troubleshooting & Validation Protocol:
-
Optimize Ionization: If using ESI-MS, soften the ionization conditions. Decrease the fragmentor voltage (or cone voltage) and reduce the source temperature to minimize in-source fragmentation and promote the observation of the parent molecular ion.
-
LC-MS Analysis: The most definitive method is to use Liquid Chromatography-Mass Spectrometry (LC-MS). An impurity of 5,5-diphenylhydantoin will separate from your target compound and appear at a different retention time. If the m/z 252 signal is only observed co-eluting with the m/z 268 peak, it confirms that it is a fragment.
-
Compare to Starting Material: If 5,5-diphenylhydantoin was used as a starting material in your synthesis, run an authentic sample of it on your LC-MS system to confirm its retention time.[3]
-
Key Analytical Data Summary
| Technique | Parameter | Expected Observation | Troubleshooting Note |
| ¹H NMR | N-H Protons | Broad signals in DMSO-d₆ | Disappear upon D₂O addition.[5] |
| Aromatic Protons | Multiplets ~7.1-7.5 ppm | Phenyl proton signals are generally stable and reliable for structural confirmation.[7] | |
| ¹³C NMR | Carbonyl Carbons | ~155-175 ppm | Two distinct signals are expected for C2=O and C4=O.[7] |
| Quaternary Carbon | ~70-75 ppm | The C5 carbon bearing the two phenyl groups.[7] | |
| Mass Spec (ESI+) | Molecular Ion | [M+H]⁺ at m/z 268.3 | May be weak depending on source conditions. |
| Key Fragment | m/z 252.3 | Corresponds to the loss of the amino group, forming the phenytoin core.[7] |
Section 2: Solubility and Stability Issues
The physical behavior of a compound in solution is critical for its application in biological assays. Artifacts in this area are a frequent source of experimental irreproducibility.
Q3: My compound dissolves in DMSO but precipitates immediately when diluted into aqueous assay buffer. How can I prevent this?
A3: This is a classic solubility problem for lipophilic molecules. The two phenyl groups on the C5 position give 3-amino-5,5-diphenylimidazolidine-2,4-dione a significantly non-polar character, leading to poor aqueous solubility.[8]
-
Causality (Expertise & Experience): When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to "crash out" or precipitate. This creates a suspension, not a true solution, leading to inaccurate effective concentrations in your assay.
-
Troubleshooting & Validation Protocol:
-
Modify Dilution Technique: Instead of adding the buffer to your stock, add the small volume of DMSO stock to a larger volume of vigorously vortexing or stirring buffer. This promotes rapid dispersal and helps keep the compound in solution.
-
Reduce Final Concentration: Determine the kinetic solubility limit in your specific buffer. Often, precipitation occurs only above a certain concentration threshold.
-
Use a Surfactant: For in vitro assays, consider including a low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-20 or Triton X-100 in your buffer to improve compound solubility and prevent aggregation.
-
Pre-warm the Buffer: Gently warming the assay buffer (e.g., to 37°C) can sometimes increase the solubility limit, but ensure this temperature does not compromise your biological system.
-
Q4: How should I store the solid compound and its solutions to ensure long-term stability?
A4: Proper storage is crucial to prevent chemical degradation. The hydantoin ring and the N-amino group are the most likely points of reactivity.
-
Causality (Expertise & Experience): Hydantoin rings can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would open the five-membered ring. The exocyclic amino group is a potential site for oxidation. The parent compound, phenytoin, is known to be stable when stored correctly, suggesting its derivatives will be as well if handled properly.[9]
-
Recommended Storage Protocol:
-
Solid Compound: Store in a tightly sealed container, protected from light and moisture, in a desiccator at 2-8°C.
-
Stock Solutions (in DMSO): Prepare high-concentration stock solutions. For long-term storage, dispense into single-use aliquots and store at -20°C or -80°C. This minimizes freeze-thaw cycles, which can force the compound out of solution and introduce moisture. Avoid storing solutions in the refrigerator (2-8°C) for extended periods, as DMSO can absorb water and is not fully frozen.
-
Section 3: Biological Assay Artifacts
Even with a pure and soluble compound, artifacts can arise from interactions with the assay components themselves. A systematic approach is needed to identify these issues.
Q5: My results in a cell-based or biochemical assay are highly variable and not dose-dependent. How do I troubleshoot this?
A5: Inconsistent biological data often points to an underlying physical or chemical artifact. The workflow below provides a logical path to diagnose the issue.
-
Causality (Expertise & Experience): The primary culprits for such behavior are compound precipitation in the assay plate, direct interference with the detection method (e.g., fluorescence or luminescence), or non-specific reactivity. These artifacts can mask or mimic true biological activity.
Workflow for Troubleshooting Biological Assay Variability
Caption: Troubleshooting workflow for inconsistent assay results.
-
Step-by-Step Guide:
-
Check for Precipitation: Before and after incubation, inspect your assay plate under a microscope. A hazy or cloudy appearance, or visible particulates, indicates your compound has precipitated.
-
Run Counter-Screens: Prepare assay wells that contain your compound and all assay components except the primary biological target (e.g., the enzyme or cells). If you still see a signal change, it indicates direct interference with your detection reagents.
-
Validate Vehicle Control: Ensure that the highest concentration of your solvent (e.g., DMSO) used in the experiment does not, by itself, cause a significant effect on the assay readout.
-
By systematically ruling out these common artifacts, you can have greater confidence that the observed experimental results are due to the specific biological activity of 3-amino-5,5-diphenylimidazolidine-2,4-dione.
References
-
Al-Nuzal, S. M. D. (2017). One pot synthesis of new derivatives of 3- substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity study. Journal of Applied Sciences Research, 13(1), 7201-7204. Available at: [Link]
-
Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262–o263. Available at: [Link]
-
Various Authors. (2025). N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega. Available at: [Link]
-
Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). (PDF) 3-Amino-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. Available at: [Link]
-
Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione. PubMed. Available at: [Link]
-
Pawar, S. D., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]
-
Avila-Mendez, J., et al. (2008). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. Available at: [Link]
-
Cîntă-Pînzaru, S., et al. (2022). (PDF) Vibrational Features of Diphenylhydantoin. ResearchGate. Available at: [Link]
-
Lee, H., & Shin, D. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]
-
Siwek, A., et al. (2020). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules. Available at: [Link]
-
Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Advanced Scientific Research. Available at: [Link]
-
Hayward, R. C. (1983). Synthesis of the anticonvulsant drug 5,5-diphenylhydantoin: an undergraduate organic chemistry experiment. Journal of Chemical Education. Available at: [Link]
-
Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry. Available at: [Link]
-
Sharma, S., et al. (2022). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Marques, M. M. B., et al. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv. Available at: [Link]
-
Asif, M., et al. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. Available at: [Link]
-
Chemsrc. (2025). 3-amino-5-methyl-5-phenylimidazolidine-2,4-dione. Retrieved from [Link]
-
Li, Y., et al. (2024). Spectroscopic Techniques for Identifying Pigments in Polychrome Cultural Relics. Molecules. Available at: [Link]
-
Stenutz, R. (n.d.). 5,5-diphenylimidazolidine-2,4-dione. Retrieved from [Link]
Sources
- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. 3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aensiweb.net [aensiweb.net]
- 8. 5,5-diphenylimidazolidine-2,4-dione [stenutz.eu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Synthesis of 3-Amino-5,5-diphenylimidazolidine-2,4-dione Derivatives: A Technical Support Guide
Welcome to the technical support center for the synthesis and optimization of 3-amino-5,5-diphenylimidazolidine-2,4-dione derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve optimal reaction outcomes.
I. Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific problems you may encounter during the synthesis of 3-amino-5,5-diphenylimidazolidine-2,4-dione and its derivatives. We delve into the root causes of these issues and provide actionable solutions based on established chemical principles.
Problem 1: Low or No Yield of the Desired 3-Amino-5,5-diphenylimidazolidine-2,4-dione
Q: My reaction to synthesize 3-amino-5,5-diphenylimidazolidine-2,4-dione from 5,5-diphenylhydantoin and hydrazine hydrate is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?
A: This is a common challenge that can often be traced back to several key reaction parameters. Let's break down the potential culprits and the corresponding optimization strategies.
Causality and Solutions:
-
Inadequate Reaction Temperature and Time: The N-amination of the hydantoin ring is a critical step that is highly dependent on temperature. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material or product.
-
Recommended Protocol: A study by Kiec-Kononowicz et al. (1984), as cited in a 2014 crystallographic report, successfully synthesized the title compound by reacting 5,5-diphenylhydantoin with hydrazine hydrate.[1][2] While the exact temperature from this specific paper isn't detailed in the abstract, related syntheses of N-amino heterocycles often require elevated temperatures.
-
Troubleshooting Steps:
-
Temperature Screening: Begin with a reaction temperature around 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, incrementally increase the temperature by 10 °C, being careful not to exceed the boiling point of your solvent.
-
Extended Reaction Time: Some reactions require longer periods to reach completion. If you observe product formation but the starting material is still present after several hours, consider extending the reaction time to 24 hours or more.
-
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and facilitating the reaction.
-
Recommended Solvents: Ethanol is a commonly used solvent for similar reactions due to its ability to dissolve both the hydantoin precursor and hydrazine hydrate.[3]
-
Troubleshooting Steps:
-
Solvent Polarity: If solubility is an issue, consider a more polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These can enhance the solubility of the reactants and may accelerate the reaction.
-
Moisture Content: Ensure you are using anhydrous solvents, as water can sometimes interfere with the reaction, particularly if there are any side reactions involving hydrolysis.
-
-
-
Reagent Quality and Stoichiometry: The purity and molar ratio of your reactants are fundamental to achieving a good yield.
-
Troubleshooting Steps:
-
Hydrazine Hydrate Quality: Use a fresh, high-purity source of hydrazine hydrate. Over time, it can degrade, leading to lower reactivity.
-
Molar Excess of Hydrazine: It is common practice to use a molar excess of hydrazine hydrate (e.g., 2-5 equivalents) to drive the reaction to completion.
-
-
Experimental Workflow for Optimizing Yield:
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Formation of Significant Side Products
Q: I'm observing multiple spots on my TLC plate, indicating the formation of side products during the synthesis of my 3-amino-5,5-diphenylimidazolidine-2,4-dione derivative. How can I minimize these impurities?
A: The formation of side products often arises from competing reaction pathways. Understanding the underlying mechanism can help in devising a strategy to favor the desired product. The synthesis of hydantoin derivatives can proceed through various established methods, with the Bucherer-Bergs reaction being a prominent one for creating the core hydantoin structure from a ketone, cyanide, and ammonium carbonate.[4][5][6] While you are starting from a pre-formed hydantoin, understanding these fundamental synthesis routes can provide insight into potential side reactions.
Potential Side Reactions and Mitigation Strategies:
-
Ring Opening of the Hydantoin: Under harsh basic or acidic conditions and high temperatures, the imidazolidine-2,4-dione ring can be susceptible to hydrolysis or other ring-opening reactions.
-
Mitigation:
-
Control pH: If using a basic catalyst, ensure it is not overly concentrated. The reaction with hydrazine hydrate is typically performed without a strong external base.
-
Moderate Temperature: Avoid excessively high temperatures that could promote degradation pathways.
-
-
-
Over-alkylation or Multiple Substitutions: When synthesizing derivatives at the N-3 position, there's a possibility of reaction at the N-1 position as well, especially if a strong base is used to deprotonate the hydantoin.
-
Mitigation:
-
Choice of Base: Use a mild base and control the stoichiometry carefully. For N-alkylation, potassium carbonate is often a suitable choice.
-
Protecting Groups: In more complex syntheses, consider using a protecting group for the N-1 position if selective N-3 functionalization is required.
-
-
General Protocol for Minimizing Side Products:
| Parameter | Recommendation | Rationale |
| Temperature | Use the lowest effective temperature | Minimizes degradation and side reactions. |
| Reaction Time | Monitor closely by TLC | Avoids prolonged reaction times that can lead to product decomposition. |
| Atmosphere | Conduct under an inert atmosphere (N2 or Ar) | Prevents oxidation of sensitive reagents and intermediates. |
| Purification | Prompt purification after workup | Prevents degradation of the crude product. |
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis and handling of 3-amino-5,5-diphenylimidazolidine-2,4-dione derivatives.
Q1: What is the most common synthetic route to the 5,5-diphenylimidazolidine-2,4-dione precursor?
A1: The Biltz synthesis is a historically significant and widely used method for preparing phenytoin (5,5-diphenylimidazolidine-2,4-dione).[7] This reaction involves the condensation of benzil with urea.[8] Another powerful method is the Bucherer-Bergs reaction, which can synthesize a variety of 5,5-disubstituted hydantoins from the corresponding ketone (in this case, benzophenone), a cyanide source (like potassium cyanide), and ammonium carbonate.[6][9]
Reaction Scheme: Bucherer-Bergs Synthesis of 5,5-Disubstituted Hydantoins
Caption: Simplified Bucherer-Bergs reaction pathway.
Q2: Are there alternative methods to introduce the 3-amino group besides using hydrazine hydrate?
A2: While direct amination with hydrazine hydrate is a common method, other reagents can be employed. For instance, protected forms of hydrazine or other N-amino nucleophiles could be used, followed by a deprotection step. However, for many applications, the directness of the hydrazine hydrate method makes it a preferred choice.
Q3: What are the best practices for purifying 3-amino-5,5-diphenylimidazolidine-2,4-dione derivatives?
A3: Purification is critical to obtaining a high-purity final product. The choice of method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is often the most effective method for purifying solid products. A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of hydantoin derivatives include ethanol, ethanol/water mixtures, and ethyl acetate.[10]
-
Column Chromatography: For smaller scale reactions or when dealing with impurities that have similar solubility profiles to the product, silica gel column chromatography is a powerful tool. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired compound.
Q4: What analytical techniques are essential for characterizing the final product?
A4: A combination of spectroscopic methods is necessary to confirm the structure and purity of your synthesized 3-amino-5,5-diphenylimidazolidine-2,4-dione derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the molecular structure. The chemical shifts and coupling patterns provide detailed information about the arrangement of atoms.[3][11]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[3][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the carbonyl (C=O) and N-H stretches characteristic of the hydantoin ring.[10]
-
X-ray Crystallography: For unambiguous structure determination and to study the three-dimensional arrangement of the molecule, single-crystal X-ray diffraction can be performed.[1][2]
By understanding the underlying chemistry and systematically addressing experimental challenges, you can optimize the synthesis of 3-amino-5,5-diphenylimidazolidine-2,4-dione derivatives for your research and development needs.
References
-
Wikipedia. Bucherer–Bergs reaction. Available at: [Link]
-
Cambridge University Press. Bucherer-Bergs Reaction. Available at: [Link]
-
Organic Chemistry Portal. Bucherer-Bergs Reaction. Available at: [Link]
-
YouTube. Bucherer-Bergs Reaction Mechanism | Organic Chemistry. Available at: [Link]
-
Tunku Abdul Rahman University of Management and Technology. Synthesis and Characterization of Amino Acid-Derived Hydantoins. Available at: [Link]
-
ResearchGate. Optimization of reaction conditionsfor hydantoins. Available at: [Link]
-
ResearchGate. Optimization of the Urech synthesis conditions. Available at: [Link]
-
ResearchGate. Optimization of the reaction conditions a for the selenocyclization of alkenyl hydantoin 2g. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Hydantoin Synthesis: A Chemist's Guide to Purity and Yield. Available at: [Link]
-
National Center for Biotechnology Information. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available at: [Link]
-
Organic Chemistry Portal. Hydantoin synthesis. Available at: [Link]
-
National Center for Biotechnology Information. 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Available at: [Link]
-
Journal of Applied Sciences Research. One pot synthesis of new derivatives of 3- substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity study. Available at: [Link]
-
ResearchGate. (PDF) One pot synthesis of new derivatives of 3-substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study. Available at: [Link]
-
SRR Publications. Novel new research strategies of hydantoin derivatives: A review. Available at: [Link]
-
ResearchGate. Synthesis of hydantoin derivatives. Available at: [Link]
-
MDPI. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Available at: [Link]
-
Bentham Science. Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Available at: [Link]
-
ResearchGate. (PDF) 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Available at: [Link]
-
Bulletin of Environment, Pharmacology and Life Sciences. Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Available at: [Link]
-
ScienceScholar. Synthesis of imidazolidine 2,4 – dione derivatives. Available at: [Link]
-
PubMed. 3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione. Available at: [Link]
-
PubMed. Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. Available at: [Link]
-
PubChem. 3,5-Diphenylimidazolidine-2,4-dione. Available at: [Link]
Sources
- 1. 3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aensiweb.net [aensiweb.net]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bucherer-Bergs Reaction [organic-chemistry.org]
- 7. ikm.org.my [ikm.org.my]
- 8. bepls.com [bepls.com]
- 9. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives [mdpi.com]
- 11. researchgate.net [researchgate.net]
common pitfalls in handling 3-amino-5,5-diphenylimidazolidine-2,4-dione
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when handling and synthesizing 3-amino-5,5-diphenylimidazolidine-2,4-dione. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and handling of 3-amino-5,5-diphenylimidazolidine-2,4-dione, focusing on the common synthetic route from 5,5-diphenylhydantoin and hydrazine hydrate.[1][2]
Problem 1: Low or No Yield of 3-amino-5,5-diphenylimidazolidine-2,4-dione
Potential Cause 1: Incomplete Reaction
-
Explanation: The N-amination of the hydantoin ring is a nucleophilic substitution reaction that requires sufficient time and temperature to proceed to completion. The reaction involves the attack of hydrazine on one of the carbonyl groups, followed by ring opening and subsequent recyclization.
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: If you are following a published procedure[1][2] and observing low yield, consider extending the reflux time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) until the starting material (5,5-diphenylhydantoin) is consumed.
-
Ensure Adequate Mixing: For heterogeneous reaction mixtures, ensure vigorous stirring to maximize the interfacial area between the reactants.
-
Potential Cause 2: Degradation of Hydrazine Hydrate
-
Explanation: Hydrazine hydrate can be susceptible to oxidation, especially in the presence of certain metal ions. Its concentration can decrease over time if not stored properly.
-
Troubleshooting Steps:
-
Use Fresh or Properly Stored Hydrazine Hydrate: Ensure your hydrazine hydrate is from a reliable source and has been stored under a nitrogen atmosphere, away from heat and light.[3]
-
Use an Excess of Hydrazine Hydrate: Employing a molar excess of hydrazine hydrate can help drive the reaction to completion, compensating for any minor degradation.
-
Problem 2: Product Purity Issues and Side Reactions
Potential Cause 1: Formation of Hydrazones or other Condensation Products
-
Explanation: The N-amino group of the product is nucleophilic and can potentially react with carbonyl-containing impurities or degradation products, especially under prolonged heating.
-
Troubleshooting Steps:
-
Control Reaction Temperature: Avoid excessive heating beyond what is necessary for the reaction to proceed, as this can promote side reactions.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective in removing less polar impurities.[4][5] Column chromatography on silica gel may also be employed for more challenging separations.
-
Potential Cause 2: Ring Opening of the Hydantoin
-
Explanation: Under harsh basic or acidic conditions, the hydantoin ring can be susceptible to hydrolysis, leading to the formation of ureido acids or other degradation products.[6]
-
Troubleshooting Steps:
-
Maintain Neutral or Mildly Basic Conditions: The reaction with hydrazine hydrate is typically performed without the addition of a strong acid or base. During workup, avoid exposure to concentrated acids or bases for extended periods.
-
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause: Poor Crystallization
-
Explanation: The product may be slow to crystallize from the reaction mixture or recrystallization solvent.
-
Troubleshooting Steps:
-
Induce Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of pure product can also be effective.
-
Optimize Recrystallization Solvent: Experiment with different solvent systems. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for hydantoin derivatives include ethanol, methanol, and their aqueous mixtures.[4][5]
-
Experimental Workflow: Synthesis and Purification
Caption: A decision tree to guide troubleshooting for low yield or purity issues.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N₃O₂ | [7] |
| Molecular Weight | 267.28 g/mol | [7] |
Note: Detailed quantitative data on properties like solubility and melting point can vary. Always refer to the Certificate of Analysis for lot-specific data. [7]
References
-
Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (n.d.). Retrieved from [Link]
-
Hydrazine. (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%). (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Amino Acid-Derived Hydantoins. (n.d.). Retrieved from [Link]
-
A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Retrieved from [Link]
-
The hydrolysis of hydantoin to amino acid via N-carbamoyl amino acid... (n.d.). Retrieved from [Link]
-
3-Amino-5,5-diphenylimidazolidine-2,4-dione. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262–o263. [Link]
-
substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity stud. (2017). Retrieved from [Link]
-
(PDF) 3-Amino-5,5-diphenylimidazolidine-2,4-dione. (2014). Retrieved from [Link]
-
Synthesis, NMR analysis and applications of isotope-labelled hydantoins. (n.d.). Retrieved from [Link]
-
Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. (n.d.). Retrieved from [Link]
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. (2023). Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Bioavailability of 3-amino-5,5-diphenylimidazolidine-2,4-dione
Introduction: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on increasing the oral bioavailability of 3-amino-5,5-diphenylimidazolidine-2,4-dione. This molecule is a derivative of phenytoin, a well-established anticonvulsant known for its low aqueous solubility and variable absorption.[1][2] Like its parent compound, 3-amino-5,5-diphenylimidazolidine-2,4-dione is presumed to be a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[3][4] Consequently, its absorption is rate-limited by how quickly it can dissolve in the gastrointestinal fluids.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the challenges you may encounter during formulation development. We will explore the underlying scientific principles and provide actionable, field-proven strategies to overcome solubility and bioavailability hurdles.
Section 1: Fundamental Challenges & Initial Assessment
FAQ 1: Why is the bioavailability of my compound, 3-amino-5,5-diphenylimidazolidine-2,4-dione, expected to be low?
Answer: The bioavailability is likely limited by its poor aqueous solubility. The chemical structure, containing two rigid phenyl groups, contributes to a high crystal lattice energy and low affinity for water molecules. For oral administration, a drug must first dissolve in the gastrointestinal (GI) fluids before it can permeate the gut wall and enter systemic circulation.[5][6] If the dissolution rate is slower than the GI transit time, a significant portion of the drug will be excreted without being absorbed, leading to low and erratic bioavailability.[7] This is the classic challenge for BCS Class II compounds.[5][8]
FAQ 2: What are the first experimental steps I should take to characterize the problem?
Answer: A thorough solid-state characterization and solubility assessment are critical starting points. This foundational data will guide your formulation strategy.
Application Scientist's Insight: Do not skip these initial steps. Attempting to develop a formulation without understanding the compound's intrinsic properties is inefficient and often leads to failed experiments. The goal is to gather quantitative data to inform a logical, evidence-based approach.
Experimental Protocol: Initial Compound Characterization
-
Purity Analysis: Confirm the chemical purity of your Active Pharmaceutical Ingredient (API) using High-Performance Liquid Chromatography (HPLC) and assess its structure via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.
-
Solid-State Characterization:
-
Powder X-ray Diffraction (PXRD): Determine if your material is crystalline or amorphous. Identify the specific polymorphic form, as different crystal forms can have vastly different solubilities.
-
Differential Scanning Calorimetry (DSC): Determine the melting point and enthalpy of fusion. A high melting point (>200°C) often correlates with low aqueous solubility due to strong crystal lattice forces.
-
Thermogravimetric Analysis (TGA): Assess the thermal stability and determine if the material is a hydrate or solvate.
-
-
Intrinsic Solubility Determination:
-
Measure the equilibrium solubility of the crystalline compound in various aqueous media, including at least:
-
pH 1.2 (simulated gastric fluid)
-
pH 4.5 (acetate buffer)
-
pH 6.8 (simulated intestinal fluid)
-
Purified Water
-
-
Use a shake-flask method at a controlled temperature (e.g., 37°C) for 24-48 hours, followed by filtration and concentration analysis by a validated HPLC method.
-
Section 2: Formulation Strategies for Bioavailability Enhancement
Once you have confirmed low solubility, you can explore several established strategies. The choice of strategy depends on the physicochemical properties of your compound, the desired dose, and the target product profile.
Decision Workflow for Formulation Strategy
Caption: Step-by-step workflow for preparing an Amorphous Solid Dispersion (ASD).
FAQ 6: My compound is very lipophilic and sensitive to heat. What are my options?
Answer: For highly lipophilic (fat-soluble) and thermally labile compounds, lipid-based drug delivery systems (LBDDS) are an ideal choice. [9][10]In these formulations, the drug is dissolved in a mixture of oils, surfactants, and co-solvents. [11][12]When this mixture comes into contact with aqueous fluids in the gut, it spontaneously forms a fine emulsion or microemulsion, presenting the drug in a solubilized state ready for absorption. [11] Common types include Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS). This approach avoids the need for the drug to dissolve from a solid particle, bypassing the primary rate-limiting step for BCS Class II drugs. [10][11] Application Scientist's Insight: LBDDS can also enhance absorption via the lymphatic pathway, which bypasses the liver's first-pass metabolism. [13][14]This can be a significant advantage for drugs that are heavily metabolized by the liver.
Section 3: Chemical Modification Strategies
FAQ 7: Can I modify the molecule itself to improve bioavailability?
Answer: Yes, a prodrug approach is a viable chemical modification strategy. A prodrug is a bioreversible derivative of the parent drug, designed to have improved physicochemical properties (like solubility) and then convert back to the active parent drug in the body. [1][15] For phenytoin, a well-known example is Fosphenytoin . It is a phosphate ester prodrug of phenytoin that is highly water-soluble (142 mg/mL). [16][17][18]After administration, enzymes in the body (phosphatases) rapidly cleave the phosphate group, releasing the active phenytoin. [16][18]A similar strategy could be applied to 3-amino-5,5-diphenylimidazolidine-2,4-dione by attaching a polar, ionizable promoiety to the molecule. Studies have shown that N-acetylation can also serve as a prodrug strategy to enhance the solubility and absorption of phenytoin. [19][20] Troubleshooting Guide: Prodrug Development
-
Problem: My prodrug is not converting to the active parent drug efficiently in vivo.
-
Cause: The chemical linkage between the drug and the promoiety may be too stable, or the necessary enzymes for cleavage may not be present at the site of absorption.
-
Solution:
-
Modify the linker: Adjust the chemical nature of the linker to be more susceptible to enzymatic or chemical hydrolysis in the GI tract or blood.
-
In Vitro Conversion Studies: Before animal studies, test the conversion rate of the prodrug in simulated gastric and intestinal fluids, as well as in liver microsomes or plasma, to ensure efficient bioactivation.
-
-
References
- Title: Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review Source: Google Cloud URL
- Title: Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs Source: International Journal of Pharmaceutical Sciences URL
- Title: Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 Source: PMC URL
- Title: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems Source: PMC - NIH URL
- Title: Phenytoin prodrugs III: water-soluble prodrugs for oral and/or parenteral use Source: PubMed URL
- Title: Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs Source: Frontiers URL
- Title: Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review Source: Google Cloud URL
- Title: Solving Poor Solubility with Amorphous Solid Dispersions Source: Pharmaceutical Technology URL
- Title: Full article: Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling Source: Taylor & Francis Online URL
- Title: Enhancement of the Oral Bioavailability of Phenytoin by N-Acetylation and Absorptive Characteristics Source: J-Stage URL
- Title: Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs Source: American Pharmaceutical Review URL
- Title: Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics Source: PubMed Central URL
- Title: Phenytoin prodrug: preclinical and clinical studies Source: PubMed URL
- Title: Amorphous Solid Dispersions for Poorly Water-Soluble Drug Delivery Source: Pharma Excipients URL
- Title: Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review Source: Google Cloud URL
- Title: Fosphenytoin: a novel phenytoin prodrug Source: PubMed URL
- Title: Lipid Based Drug Delivery Systems Source: Pharma Focus Asia URL
- Title: Enhancement of the oral bioavailability of phenytoin by N-acetylation and absorptive characteristics Source: PubMed URL
- Title: INVESTIGATING PHARMACEUTICAL CO-CRYSTALS AS A MEANS TO IMPROVE THE SOLUBILITY OF A DRUG Source: KU ScholarWorks URL
- Title: Lipid-Based Drug Delivery Systems Source: PMC - NIH URL
- Title: Pharmacology of ACC-9653 (phenytoin prodrug)
- Title: Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide Source: Frontiers URL
- Title: (PDF)
- Title: Effect of increased bioavailability of phenytoin tablets on serum phenytoin concentration in epileptic out-patients Source: PubMed URL
- Title: Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs Source: International Journal of Pharmaceutical Sciences Review and Research URL
- Title: Cocrystal solubility advantage diagrams as a means to control dissolution, supersaturation and precipitation Source: PMC - NIH URL
- Title: Techniques used to Enhance Bioavailability of BCS Class II Drugs Source: IT Medical Team URL
- Title: advanced approaches to improve solubility of bcs class ii drugs Source: TANZ JOURNAL URL
- Title: PHENYTOIN PRODRUGS.
- Title: Solubility of phenytoin in aqueous mixtures of ethanol and sodium dodecyl sulfate at 298 K Source: Semantic Scholar URL
- Source: National Toxicology Program (NTP)
- Title: “SYNTHESIS AND SOLUBILITY ENHANCEMENT OF PHENYTOIN BY SOLID DISPERSION USING VARIOUS POLYMERS” Source: IJNRD URL
- Title: The solubility of phenytoin in a physiological salt solution Source: PubMed URL
- Title: Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process: A Case Study Using Phenytoin Source: PubMed Central URL
- Title: Synthesis and Formulation Development of Phenytoin by Inclusion Complexation Source: Indian Journal of Pharmaceutical Sciences URL
- Title: 1224-08-4|3-Amino-5,5-diphenylimidazolidine-2,4-dione|BLD Pharm Source: BLD Pharm URL
- Title: 3-Amino-5,5-diphenylimidazolidine-2,4-dione Source: PMC - NIH URL
- Title: substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity stud Source: Google Cloud URL
- Title: 3-amino-5,5-diphenylimidazolidine-2,4-dione | CAS 1224-08-4 | SCBT Source: Santa Cruz Biotechnology URL
- Title: 3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione Source: PubMed URL
Sources
- 1. Phenytoin prodrugs III: water-soluble prodrugs for oral and/or parenteral use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PHENYTOIN PRODRUGS. III: WATER‐SOLUBLE PRODRUGS FOR ORAL AND/OR PARENTERAL USE | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide [frontiersin.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Effect of increased bioavailability of phenytoin tablets on serum phenytoin concentration in epileptic out-patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 10. pharmafocusasia.com [pharmafocusasia.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 15. itmedicalteam.pl [itmedicalteam.pl]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Phenytoin prodrug: preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fosphenytoin: a novel phenytoin prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhancement of the Oral Bioavailability of Phenytoin by N-Acetylation and Absorptive Characteristics [jstage.jst.go.jp]
- 20. Enhancement of the oral bioavailability of phenytoin by N-acetylation and absorptive characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Detecting 3-amino-5,5-diphenylimidazolidine-2,4-dione Metabolites
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the bioanalysis of 3-amino-5,5-diphenylimidazolidine-2,4-dione and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies for refining analytical methods. The core focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[1][2]
The parent compound, 3-amino-5,5-diphenylimidazolidine-2,4-dione, is a derivative of 5,5-diphenylhydantoin (phenytoin).[3][4] Therefore, its metabolic pathways are anticipated to share similarities with phenytoin, which primarily undergoes aromatic hydroxylation by CYP2C9 and CYP2C19 enzymes to form hydroxylated metabolites like 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH).[5][6][7] This guide will address the unique challenges of developing a robust bioanalytical method for this parent compound and its putative metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most likely metabolites of 3-amino-5,5-diphenylimidazolidine-2,4-dione I should be targeting?
A1: Based on the metabolism of the parent structure, phenytoin, the primary metabolites are likely products of Phase I and Phase II metabolism.
-
Phase I (Oxidation): The most probable metabolic pathway is aromatic hydroxylation on one or both of the phenyl rings, catalyzed by cytochrome P450 enzymes (primarily CYP2C9/2C19).[5][7] This would result in mono- and di-hydroxylated species. Another possibility is N-deamination or oxidation of the amino group.
-
Phase II (Conjugation): The hydroxylated metabolites can be further conjugated with glucuronic acid (glucuronidation) to increase their water solubility for excretion.[7]
Therefore, your target analytes should include the parent compound, its mono-hydroxylated isomers, and potentially their glucuronide conjugates.
Q2: What is the best analytical technique for quantifying these metabolites in biological matrices like plasma or urine?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[1][8] Its advantages include:
-
High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of target analytes even in complex biological matrices by monitoring a specific precursor-to-product ion transition.[9]
-
High Sensitivity: LC-MS/MS can achieve detection limits in the picogram/mL to nanogram/mL range, which is crucial for metabolites that may be present at low concentrations.[9]
-
Quantitative Accuracy: When used with a stable isotope-labeled internal standard, it provides high accuracy and precision, which is essential for pharmacokinetic and bioequivalence studies.[2]
Q3: How do I handle potential interference from other metabolites or endogenous compounds during method development?
A3: Method selectivity is a critical parameter in bioanalytical method validation.[1][10] To ensure your method can distinguish the analyte from other compounds, you should:
-
Optimize Chromatographic Separation: Develop a gradient elution method that separates the parent drug from its key metabolites and potential endogenous interferences.
-
Select Specific MRM Transitions: Choose at least two specific MRM transitions for each analyte. The primary transition is used for quantification (quantifier), and the secondary for confirmation (qualifier). The ratio of these two transitions should remain constant across standards and samples.[11]
-
Assess Matrix Effects: Evaluate for ion suppression or enhancement by analyzing your analyte in post-extraction spiked blank matrix from multiple sources.[12][13] If significant matrix effects are observed, improve the sample cleanup procedure.
Troubleshooting Guide: LC-MS/MS Analysis
This section addresses specific issues you may encounter during your experiments.
Issue 1: No or Very Low Analyte Signal
Q: I'm injecting my extracted sample, but I see no peak for my target metabolite, or the signal is extremely weak. What should I check first?
A: A lack of signal can stem from issues with the sample, the LC system, or the mass spectrometer. A systematic approach is key to diagnosing the problem.
Troubleshooting Workflow: No/Low Signal
Caption: Troubleshooting Decision Tree for Low MS Signal.
Detailed Steps & Explanations:
-
Mass Spectrometer Check:
-
Action: Directly infuse a known concentration of your metabolite standard into the mass spectrometer.
-
Rationale: This isolates the MS from the LC system. If you see a strong, stable signal, the MS is likely functioning correctly, and the problem lies upstream (LC or sample).[12] If not, the issue is with the MS itself. Check the instrument tune, clean the ion source, and ensure parameters like capillary voltage and gas flows are appropriate.[12][13]
-
-
LC System Integrity:
-
Sample and Method Issues:
-
Analyte Stability: Metabolites, especially conjugates, can be unstable.[10] Ensure samples were handled and stored correctly (e.g., at -80°C) and that stability has been evaluated. Prepare fresh standards to rule out degradation.[12]
-
Ionization Efficiency: The 3-amino group should readily protonate in positive ion mode. Ensure your mobile phase contains an acid modifier like 0.1% formic acid to promote the formation of [M+H]+ ions.
-
Sample Preparation: Poor extraction recovery is a common culprit. Perform an experiment to determine the recovery of your sample preparation method (see Protocol section).
-
Matrix Effects: Severe ion suppression from co-eluting endogenous compounds can obliterate your analyte signal.[15] To test for this, compare the signal of a standard in pure solvent versus a post-extraction spiked blank matrix sample. If suppression is high, improve your sample cleanup or chromatographic separation.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My chromatogram shows tailing or fronting peaks, which is affecting my integration and quantification. What causes this and how can I fix it?
A: Poor peak shape is typically related to undesirable chemical or physical interactions within the LC system.[14]
| Problem | Common Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions between the basic amino group and residual acidic silanols on the C18 column.- Column overload.- Column contamination or degradation. | - Modify Mobile Phase: Add a competitor base like 0.1% triethylamine or use a low concentration of an amine modifier. Ensure the mobile phase pH is at least 2 units below the pKa of the analyte to keep it fully protonated.- Reduce Injection Mass: Dilute the sample.[14]- Use a Modern Column: Employ a column with high-purity silica and end-capping to minimize silanol interactions.- Flush or Replace Column: Use a strong solvent wash or replace the column if it's old. |
| Peak Fronting | - Column overload (less common for tailing but possible).- Sample solvent is much stronger than the mobile phase. | - Reduce Injection Mass: Dilute the sample.- Match Sample Solvent: Reconstitute the final extract in a solvent that is as weak as, or weaker than, the initial mobile phase conditions.[12] For reversed-phase, this means a high percentage of aqueous solvent. |
| Split Peaks | - Clogged frit or void in the column packing.- Partial sample loop injection.- Sample solvent effect (if very strong). | - Reverse-flush the column (if permitted by the manufacturer) or replace it.- Check Autosampler: Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe.- Reconstitute sample in a weaker solvent. |
Issue 3: High Background Noise and Contamination
Q: My baseline is very noisy, and I'm seeing contaminant peaks that interfere with my analysis. Where is this coming from?
A: Contamination is a pervasive issue in LC-MS and can originate from solvents, reagents, sample collection tubes, or carryover from previous injections.[14][15]
-
Source Identification:
-
Solvent Blank: Inject pure mobile phase. If the noise or peaks are present, the source is your solvents, tubing, or glassware. Use high-purity LC-MS grade solvents and additives.
-
Method Blank: Run a full extraction procedure on a blank matrix (e.g., drug-free plasma). This will identify contaminants introduced during sample preparation.[9]
-
Carryover: Inject a blank solvent immediately after a high-concentration standard. If the analyte peak appears, you have carryover.
-
-
Solutions:
-
Improve Solvent Quality: Always use fresh, LC-MS grade solvents and high-purity additives (e.g., formic acid).
-
Optimize Wash Solvents: Use a strong autosampler wash solvent (e.g., one containing isopropanol or acetonitrile with acid/base) to clean the needle and injection port between runs.
-
Use a Divert Valve: Program the divert valve to send the highly aqueous, unretained portion of the run (containing salts and polar "junk") to waste instead of the MS source.[13]
-
Prevent Adduct Formation: Sodium ([M+Na]+) and potassium ([M+K]+) adducts are common sources of background ions. Avoid glass wherever possible and use high-purity water and solvents.[15]
-
Experimental Protocols
Protocol 1: Sample Preparation - Protein Precipitation (PPT)
This is a fast and simple method suitable for initial screening but may result in significant matrix effects.[9][16]
-
Pipette 100 µL of biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
Protocol 2: Generic LC-MS/MS Method Parameters
These are starting parameters that must be optimized for your specific analytes and system.
LC Parameters
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[17]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Flow Rate: 0.4 mL/min.[17]
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-8.0 min: 5% to 95% B
-
8.0-9.0 min: Hold at 95% B
-
9.1-12.0 min: Return to 5% B (re-equilibration)
-
-
Column Temperature: 40°C.[8]
-
Injection Volume: 5 µL.
MS Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 500°C
-
Gas Flows: Optimize per instrument manufacturer's recommendation.
-
MRM Transitions: Must be determined by infusing pure standards. See table below for hypothetical values.
Data Presentation: Hypothetical MRM Transitions
The following table provides hypothetical MRM transitions for the parent drug and a potential primary metabolite. These must be experimentally determined and optimized. The precursor ion is assumed to be [M+H]+.
| Compound | Formula | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| 3-amino-5,5-diphenylimidazolidine-2,4-dione | C15H13N3O2 | 268.1 | 165.1 | Loss of the hydantoin ring with amino group |
| 180.1 | Phenyl group related fragment | |||
| Mono-hydroxylated Metabolite | C15H13N3O3 | 284.1 | 181.1 | Loss of hydroxylated hydantoin ring |
| 196.1 | Hydroxylated phenyl group fragment |
Visualizations: Workflow Diagram
Caption: General Bioanalytical Workflow.
References
-
BA Method Validation: Active Metabolites-BioPharma Services. (n.d.). BioPharma Services. Retrieved from [Link]
-
Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). GSC Biological and Pharmaceutical Sciences, 24(02), 133–141. Retrieved from [Link]
-
Bioanalytical Method Validation. (n.d.). Ofni Systems. Retrieved from [Link]
-
Bioanalytical method validation: An updated review. (2011). Journal of Pharmaceutical Analysis, 1(2), 88-100. Retrieved from [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved from [Link]
-
A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. (2019). Journal of Pharmaceutical and Biomedical Analysis, 174, 468-475. Retrieved from [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2024). ZefSci. Retrieved from [Link]
-
Troubleshooting LC-MS. (2023). LCGC International. Retrieved from [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioProcess International. Retrieved from [Link]
-
LC-MS Troubleshooting. (n.d.). CHROMacademy. Retrieved from [Link]
-
Determination of Phenytoin and its Major Metabolite in Human Serum by MEKC. (2005). Journal of the Chinese Chemical Society, 52(4), 739-744. Retrieved from [Link]
-
High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil. (2012). Journal of Basic and Clinical Pharmacy, 3(1), 241-245. Retrieved from [Link]
-
THin Layer Chromatographic (TLC) Determination of Phenytoin in Pharmaceutical Formulations and Identification of its Hydroxylated Urinary Metabolites. (1994). Analytical Letters, 27(4), 723-729. Retrieved from [Link]
-
CYP2C9 Amino Acid Residues Influencing Phenytoin Turnover and Metabolite Regioselectivity. (2009). Drug Metabolism and Disposition, 37(3), 599-609. Retrieved from [Link]
-
Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study. (2016). Journal of Analytical & Bioanalytical Techniques, 7(5). Retrieved from [Link]
-
PNYA Phenytoin, Total, Serum. (n.d.). Mayo Clinic Laboratories. Retrieved from [Link]
-
A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. (2021). Food Additives & Contaminants: Part A, 38(10), 1679-1692. Retrieved from [Link]
-
LC/MS/MS Method Package for Primary Metabolites. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]
-
The structure of phenytoin and its metabolites. (2017). ResearchGate. Retrieved from [Link]
-
3-Amino-5,5-diphenylimidazolidine-2,4-dione. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o269. Retrieved from [Link]
-
Phenytoin Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved from [Link]
-
Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. (n.d.). Shimadzu. Retrieved from [Link]
-
One pot synthesis of new derivatives of 3- substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity study. (2017). International Journal of Pharmaceutical and Clinical Research, 9(1), 60-68. Retrieved from [Link]
-
Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. (n.d.). The Metabolomics Innovation Centre. Retrieved from [Link]
-
3,5-Diphenylimidazolidine-2,4-dione. (n.d.). PubChem. Retrieved from [Link]
-
Automated Liquid Handling Extraction and Rapid Quantification of Underivatized Amino Acids and Tryptophan Metabolites from Human Serum and Plasma Using Dual-Column U(H)PLC-MRM-MS and Its Application to Prostate Cancer Study. (2024). Metabolites, 14(7), 370. Retrieved from [Link]
-
3-Amino-5,5-diphenylimidazolidine-2,4-dione. (2014). ResearchGate. Retrieved from [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CYP2C9 Amino Acid Residues Influencing Phenytoin Turnover and Metabolite Regio- and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. lcms.cz [lcms.cz]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. zefsci.com [zefsci.com]
- 15. chromacademy.com [chromacademy.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. edepot.wur.nl [edepot.wur.nl]
Technical Support Center: Strategies to Overcome Resistance to 3-amino-5,5-diphenylimidazolidine-2,4-dione
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-amino-5,5-diphenylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and strategic insights for overcoming experimental challenges, particularly the development of resistance.
Understanding the Compound
3-amino-5,5-diphenylimidazolidine-2,4-dione is a hydantoin derivative.[1][2] Its core structure, 5,5-diphenylimidazolidine-2,4-dione, is also known as phenytoin.[1] Phenytoin is a well-established anti-seizure medication that functions by causing a voltage-dependent block of voltage-gated sodium channels in neurons.[3][4][5][6] This action stabilizes the neuronal membrane and reduces the sustained, high-frequency repetitive firing of action potentials that underlies seizure activity.[3][4][6] Given this structural similarity, it is hypothesized that 3-amino-5,5-diphenylimidazolidine-2,4-dione shares a similar primary mechanism of action, while the 3-amino group may confer unique properties affecting its efficacy, metabolism, or target interaction.
Resistance to phenytoin and other anti-epileptic drugs (AEDs), as well as to cytotoxic agents in cancer, is a significant clinical and research challenge.[7][8][9] This guide will address the primary mechanisms of resistance that you may encounter and provide actionable strategies to investigate and overcome them in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the likely primary mechanism of action for this compound?
A1: Based on its structural identity with phenytoin, the primary mechanism is likely the modulation of voltage-gated sodium channels.[3][4] It is believed to preferentially bind to the inactive state of the channel, prolonging the refractory period and preventing rapid, repetitive neuronal firing.[3][4]
Q2: What is "drug resistance" in the context of my experiments?
A2: Drug resistance is the reduction in the effectiveness of a compound to produce its intended biological effect. In a cell culture model, this is often observed as an increase in the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). In vivo, it may manifest as a failure to control seizures or reduce tumor volume at previously effective dosages. This can be either intrinsic (pre-existing) or acquired through continuous exposure to the drug.[7][8]
Q3: What are the most common reasons for observing acquired resistance in my cell lines?
A3: The development of acquired resistance is a classic example of evolutionary pressure. The most prevalent mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump the compound out of the cell, reducing its intracellular concentration.[10][11][12][13] Phenytoin is a known substrate of P-gp.[9][14][15]
-
Altered Drug Target: Mutations or changes in the expression of the target protein (e.g., sodium channel subunits) that reduce the binding affinity of the compound.[16]
-
Activation of Bypass Pathways: Cells develop alternative signaling pathways to circumvent the effects of the drug.
-
Reduced Drug-Induced Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins, making cells less susceptible to programmed cell death.[17]
Troubleshooting Guide: Investigating and Overcoming Resistance
This section is structured as a series of common experimental problems and provides a logical workflow for their diagnosis and resolution.
Problem 1: The effective concentration (IC50) of my compound is steadily increasing in my long-term cell culture.
This is the classic sign of acquired resistance. The first step is to characterize and identify the underlying mechanism.
Workflow for Investigating the Resistance Mechanism
Caption: A step-by-step workflow for diagnosing the mechanism of drug resistance.
Problem 2: How do I confirm that P-glycoprotein (P-gp/ABCB1) is responsible for the observed resistance?
If co-treatment with a P-gp inhibitor like verapamil restores sensitivity, it strongly suggests the involvement of this efflux pump.[18][19][20][21] You must validate this finding at the functional, protein, and gene expression levels.
Step 1: Functional Validation with a Rhodamine 123 Efflux Assay
P-gp actively transports the fluorescent dye Rhodamine 123 out of the cell.[22] Cells overexpressing P-gp will exhibit low intracellular fluorescence. Inhibition of P-gp will block this efflux, leading to dye accumulation and high fluorescence.[22]
-
Principle: Compare Rhodamine 123 accumulation in your sensitive and resistant cell lines. In resistant cells, accumulation should be low but should increase significantly in the presence of a P-gp inhibitor (e.g., verapamil).[23]
-
See Protocol 2 for a detailed methodology.
Step 2: Protein and Gene Expression Analysis
-
Western Blot: Use a specific antibody (e.g., C219, 4E3) to directly measure the amount of P-gp protein in cell lysates from sensitive and resistant lines.[24][25] Resistant cells should show a prominent band at ~170-180 kDa corresponding to P-gp.
-
qRT-PCR: Quantify the mRNA levels of the ABCB1 gene. Increased mRNA levels in resistant cells indicate that the resistance is due to transcriptional upregulation of the gene encoding P-gp.[10]
Problem 3: P-gp inhibition did not restore sensitivity. What other mechanisms should I investigate?
If efflux pump involvement is ruled out, consider these alternative mechanisms:
-
Target Alteration: The primary target of the compound, a voltage-gated sodium channel, may be altered.
-
Action: Sequence the coding regions of the relevant sodium channel subunit genes (e.g., SCN1A, SCN2A) in both sensitive and resistant cell lines. Look for mutations in the resistant line that could potentially alter the drug's binding site.
-
-
Evasion of Apoptosis: The compound may rely on inducing apoptosis, and resistant cells may have upregulated survival pathways.
-
Action: Perform a Western blot to compare the expression levels of key apoptosis-regulating proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, between your sensitive and resistant cell lines. An increased Bcl-2/Bax ratio in resistant cells is a common mechanism for chemoresistance.[17]
-
-
Drug Metabolism: Increased metabolic inactivation of the compound in resistant cells.
-
Action: Use LC-MS/MS to analyze the intracellular concentration of the parent compound and its potential metabolites over time in both cell lines. A faster depletion of the parent compound in resistant cells could indicate enhanced metabolism. Phenytoin is known to be metabolized by the cytochrome P450 enzyme system.[5]
-
Experimental Protocols
Protocol 1: Determining IC50 via MTT Cytotoxicity Assay
This protocol determines the concentration of the compound required to inhibit cell viability by 50%.
-
Cell Plating: Seed cells (both sensitive and resistant lines in separate experiments) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 3-amino-5,5-diphenylimidazolidine-2,4-dione. Replace the medium in the wells with medium containing the different compound concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Table 1: Sample IC50 Data Presentation
| Cell Line | Treatment | IC50 (µM) | Resistance Index (RI) | Fold Reversal (FR) |
| Sensitive | Compound Alone | 10.5 ± 1.2 | 1.0 | - |
| Resistant | Compound Alone | 155.2 ± 9.8 | 14.8 | - |
| Resistant | Compound + Verapamil (5 µM) | 12.1 ± 2.5 | 1.15 | 12.8 |
RI = IC50 (Resistant) / IC50 (Sensitive) FR = IC50 (Resistant Alone) / IC50 (Resistant + Inhibitor)
Protocol 2: P-glycoprotein Functional Assay (Rhodamine 123 Efflux)
This protocol functionally assesses P-gp activity by measuring the efflux of its fluorescent substrate, Rhodamine 123.[22][23][26]
-
Cell Preparation: Harvest 1x10^6 cells (sensitive, resistant) and wash with ice-cold PBS.
-
Inhibitor Pre-incubation (for test groups): Resuspend a set of resistant cells in media containing a P-gp inhibitor (e.g., 10 µM Verapamil) and incubate for 30 minutes at 37°C.[22][23]
-
Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.[22]
-
Efflux Phase: Wash the cells twice with ice-cold PBS to remove extracellular dye. Resuspend the cell pellets in fresh, pre-warmed (37°C) medium (re-add the inhibitor to the test groups) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Analysis: Pellet the cells one final time, resuspend in cold PBS, and immediately analyze the intracellular fluorescence using a flow cytometer (FL1 channel) or a fluorescence plate reader (Excitation ~485 nm, Emission ~520 nm).[22]
-
Expected Outcome: Resistant cells should show low fluorescence, sensitive cells high fluorescence, and resistant cells treated with the inhibitor should show high fluorescence, similar to sensitive cells.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Protocol 3: Western Blot for P-glycoprotein (ABCB1) Expression
This protocol provides a standard workflow for detecting P-gp protein levels.[27][28]
-
Protein Extraction: Lyse 1-5x10^6 cells from both sensitive and resistant lines using RIPA buffer supplemented with protease inhibitors.[27]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 30-50 µg of protein from each sample onto an 8% SDS-polyacrylamide gel. Include a positive control lysate from a known P-gp overexpressing cell line (e.g., K526/ADM, MCF7/ADR) if available.[24][29] Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[28]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for P-gp/ABCB1 (e.g., monoclonal antibody C219), diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Normalization: Re-probe the blot with an antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
Advanced Strategies for Overcoming Resistance
Once a resistance mechanism is identified, several strategies can be employed to overcome it.[7][11][30]
-
Combination Therapy: This is the most direct approach. Co-administer 3-amino-5,5-diphenylimidazolidine-2,4-dione with an agent that counteracts the resistance mechanism.
-
For P-gp Overexpression: Use P-gp inhibitors (chemosensitizers). While verapamil is a useful experimental tool, more specific third-generation inhibitors like Tariquidar or Zosuquidar are being explored.[11][18]
-
For Apoptosis Evasion: Combine with BH3 mimetics (e.g., Venetoclax) to inhibit Bcl-2 and re-sensitize cells to apoptosis.
-
-
Nanocarrier Delivery Systems: Encapsulating the compound in nanoparticles or liposomes can alter its cellular uptake mechanism, potentially bypassing efflux pumps and increasing intracellular accumulation.[8][11]
-
Transcriptional Regulation: Emerging research focuses on targeting transcription factors that regulate the expression of resistance-related genes like ABCB1. For example, modulating factors like BHLHE40 has been shown to suppress ABCB1 transcription.[10][13]
By systematically diagnosing the cause of resistance and applying targeted strategies, researchers can overcome these experimental hurdles and accurately evaluate the therapeutic potential of novel compounds like 3-amino-5,5-diphenylimidazolidine-2,4-dione.
References
-
Phenytoin - Wikipedia. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Li, Y., et al. (2023). Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40. Biochemical Pharmacology, 211, 115516. Retrieved from [Link]
-
Bukar, N., et al. (2021). Different strategies to overcome multidrug resistance in cancer. Journal of Controlled Release, 330, 434-447. Retrieved from [Link]
-
What is the mechanism of Phenytoin? (2024). Patsnap Synapse. Retrieved from [Link]
-
Phenytoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall. Retrieved from [Link]
-
Motyckova, G., & Soucek, P. (1998). Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? Neoplasma, 45(5), 265-271. Retrieved from [Link]
-
Phenytoin - Uses, Mechanism Of Action, Adverse Effects & Toxicity (Anti-epileptic Drugs). (2023). YouTube. Retrieved from [Link]
-
Understanding and Overcoming Multidrug Resistance in Cancer Treatment. (2024). Technology Networks. Retrieved from [Link]
-
Yaari, Y., et al. (1986). Phenytoin: mechanisms of its anticonvulsant action. Annals of Neurology, 19(4), 301-309. Retrieved from [Link]
-
Ferreira, R. J., et al. (2006). Pharmacological Strategies for Overcoming Multidrug Resistance. Current Medicinal Chemistry, 13(17), 2025-2044. Retrieved from [Link]
-
Kerr, J. F., et al. (2002). Novel strategies for overcoming multidrug resistance in cancer. Journal of Clinical Oncology, 20(6), 1671-1680. Retrieved from [Link]
-
Cyrta, J., et al. (2020). Overcoming ABCB1 mediated multidrug resistance in castration resistant prostate cancer. Scientific Reports, 10(1), 10838. Retrieved from [Link]
-
Rhodamine 123 efflux assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Lai, M. L., et al. (2013). Studies on pharmacokinetic mechanism of phenytoin resistance in refractory epilepsy. Journal of Pharmaceutical Sciences, 102(9), 3446-3452. Retrieved from [Link]
-
Gekeler, V., et al. (1993). Reversal of multidrug resistance by verapamil analogues. British Journal of Cancer, 67(2), 239-245. Retrieved from [Link]
-
Wang, F., et al. (2020). Antimicrobial Peptide Reverses ABCB1-Mediated Chemotherapeutic Drug Resistance. Frontiers in Oncology, 10, 1374. Retrieved from [Link]
-
Klein, K., et al. (2013). PharmGKB summary: phenytoin pathway. Pharmacogenetics and Genomics, 23(10), 561-574. Retrieved from [Link]
-
Uddin, M. N., et al. (2021). Different Strategies to Overcome Multidrug Resistance in Cancer. Current Pharmaceutical Design, 27(1), 1-17. Retrieved from [Link]
-
Wang, F., et al. (2018). Overexpression of ABCB1 Transporter Confers Resistance to mTOR Inhibitor WYE-354 in Cancer Cells. Molecules, 23(12), 3123. Retrieved from [Link]
-
Lai, M. L., et al. (2013). Studies on pharmacokinetic mechanism of phenytoin resistance in refractory epilepsy. Journal of Pharmaceutical Sciences, 102(9), 3446-3452. Retrieved from [Link]
-
Lampidis, T. J., et al. (1987). Effect of verapamil and other agents on the distribution of anthracyclines and on reversal of drug resistance. Cancer Research, 47(5), 1271-1275. Retrieved from [Link]
-
Liu, X., et al. (2018). Effect of verapamil in the reversal of doxorubicin chemotherapy resistance in advanced gastric cancer. European Review for Medical and Pharmacological Sciences, 22(24), 8831-8839. Retrieved from [Link]
-
Yusa, K., & Tsuruo, T. (1989). Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells. Cancer Research, 49(18), 5002-5006. Retrieved from [Link]
-
Li, Y., et al. (2023). Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40. Biochemical Pharmacology, 211, 115516. Retrieved from [Link]
-
Mague, J. T., et al. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o269. Retrieved from [Link]
-
Löscher, W. (2008). Mechanisms of drug resistance in status epilepticus. Epilepsia, 49 Suppl 1, 3-15. Retrieved from [Link]
-
Löscher, W., & Potschka, H. (2012). Drug Resistance. In Jasper's Basic Mechanisms of the Epilepsies. Retrieved from [Link]
-
The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa. (n.d.). ResearchGate. Retrieved from [Link]
-
Western blot analysis for P-glycoprotein in MCF7/WT and MCF7/VP cells. (n.d.). ResearchGate. Retrieved from [Link]
-
Western Blot Protocol. (n.d.). OriGene Technologies Inc. Retrieved from [Link]
-
Pétriz, J., et al. (1996). Is rhodamine 123 an appropriate fluorescent probe to assess P-glycoprotein mediated multidrug resistance in vinblastine-resistant CHO cells? Cytometry, 26(2), 113-118. Retrieved from [Link]
-
Zhang, H., et al. (2018). Targeting P-Glycoprotein: Nelfinavir Reverses Adriamycin Resistance in K562/ADR Cells. Medical Science Monitor, 24, 8564-8573. Retrieved from [Link]
-
Mague, J. T., et al. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o269. Retrieved from [Link]
-
Exploring Diagnostic Methods for Drug-Resistant Tuberculosis: A Comprehensive Overview. (2024). MDPI. Retrieved from [Link]
-
Flowers, B., et al. (2021). A Rapid Drug Resistance Genotyping Workflow for Mycobacterium tuberculosis, Using Targeted Isothermal Amplification and Nanopore Sequencing. Microbiology Spectrum, 9(3), e0068921. Retrieved from [Link]
-
Molecular Detection of Drug Resistance (MDDR) in Mycobacterium tuberculosis Complex by DNA Sequencing User Guide. (2024). CDC. Retrieved from [Link]
-
Resistance Mechanisms and Molecular Epidemiology of Neisseria gonorrhoeae with Low Susceptibility/Resistance to Azithromycin or Cephalosporins. (2026). Dove Medical Press. Retrieved from [Link]
-
Rigouts, L., et al. (2013). Rifampin Drug Resistance Tests for Tuberculosis: Challenging the Gold Standard. Journal of Clinical Microbiology, 51(8), 2631-2635. Retrieved from [Link]
Sources
- 1. 3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenytoin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different strategies to overcome multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. breakingcancernews.com [breakingcancernews.com]
- 9. Studies on pharmacokinetic mechanism of phenytoin resistance in refractory epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Overcoming ABCB1 mediated multidrug resistance in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sci-hub.ru [sci-hub.ru]
- 16. Mechanisms of drug resistance in status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel strategies for overcoming multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Overexpression of ABCB1 Transporter Confers Resistance to mTOR Inhibitor WYE-354 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of verapamil and other agents on the distribution of anthracyclines and on reversal of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
- 26. Rhodamine 123 efflux assay [bio-protocol.org]
- 27. origene.com [origene.com]
- 28. Western Blot Protocol | Proteintech Group [ptglab.com]
- 29. karger.com [karger.com]
- 30. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the Biological Target Validation of 3-amino-5,5-diphenylimidazolidine-2,4-dione
Authored For: Drug Discovery and Development Professionals
This guide provides a comprehensive, in-depth framework for the experimental validation of the biological target(s) of 3-amino-5,5-diphenylimidazolidine-2,4-dione. We will move beyond theoretical discussions to provide actionable, detailed protocols and comparative analyses of methodologies, grounded in the principles of rigorous scientific validation.
Introduction: The Challenge of a Phenytoin Analog
3-amino-5,5-diphenylimidazolidine-2,4-dione is a structural analog of phenytoin, a widely used anti-epileptic drug. Phenytoin's primary mechanism of action involves the modulation of voltage-gated sodium channels (VGSCs), specifically by stabilizing the inactivated state of the channel, which reduces neuronal hyperexcitability. The structural similarity between our subject molecule and phenytoin provides a strong, testable primary hypothesis: that 3-amino-5,5-diphenylimidazolidine-2,4-dione also targets voltage-gated sodium channels.
However, the addition of an amino group at the N-3 position introduces a significant chemical modification. This alteration could lead to several outcomes that a robust validation strategy must consider:
-
Altered Affinity or Selectivity: The compound may bind to the same site on VGSCs but with different affinity or selectivity for various channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.5).
-
Novel Mechanism of Action: The amino group could enable binding to an entirely different class of targets, conferring a novel pharmacology.
-
Off-Target Effects: The compound may retain its original activity while also interacting with new, unintended biological molecules.
Therefore, our validation workflow is designed not just to confirm the primary hypothesis but also to rigorously explore these alternative possibilities. This guide compares direct, hypothesis-driven methods with unbiased, discovery-oriented approaches.
The Validation Workflow: A Multi-Pillar Strategy
Effective target validation is not a single experiment but a logical progression of inquiries. We advocate for a multi-pillar approach that builds a case for a specific biological target through orthogonal lines of evidence.
Figure 1: A multi-phase workflow for target validation, combining hypothesis-driven and unbiased approaches.
Phase 1: Direct Target Engagement (In Vitro)
The first step is to determine if the compound physically interacts with the purified, recombinant protein target. Here, we compare several industry-standard biophysical and biochemical techniques. Phenytoin serves as the positive control in all experiments.
Comparative Analysis of In Vitro Binding Assays
| Technique | Principle | Data Output | Strengths | Weaknesses |
| Differential Scanning Fluorimetry (DSF) | Measures the change in protein thermal stability upon ligand binding using a fluorescent dye. | Melting Temperature (Tm) Shift (ΔTm) | High-throughput, low protein consumption, cost-effective for initial screening. | Prone to false positives/negatives; does not provide full thermodynamic data. |
| Surface Plasmon Resonance (SPR) | Immobilizes the target protein on a sensor chip and measures changes in refractive index as the compound flows over it. | Association (ka) and Dissociation (kd) rates, Affinity (KD) | Real-time, label-free, provides detailed kinetic information. | Requires specialized equipment, protein immobilization can affect activity, higher protein consumption. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event. | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Gold standard for thermodynamics; provides a complete binding profile in a single experiment. | Low-throughput, requires large amounts of pure protein and compound, sensitive to buffer conditions. |
| Radioligand Binding Assay | A competitive assay where the test compound competes with a known radiolabeled ligand (e.g., [3H]batrachotoxinin) for the binding site. | Inhibition Constant (Ki) | Highly sensitive, specific to a known binding site. | Requires handling of radioactive materials, indirect measurement of affinity. |
Protocol Spotlight: Differential Scanning Fluorimetry (DSF)
This protocol outlines a primary screen to rapidly assess the binding of 3-amino-5,5-diphenylimidazolidine-2,4-dione to a purified Nav1.2 protein fragment.
Objective: To detect a direct interaction through ligand-induced thermal stabilization.
Materials:
-
Purified, recombinant human Nav1.2 voltage-sensor domain (VSD).
-
3-amino-5,5-diphenylimidazolidine-2,4-dione (test compound).
-
Phenytoin (positive control).
-
DMSO (vehicle control).
-
SYPRO Orange dye (5000x stock in DMSO).
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Quantitative PCR (qPCR) instrument with thermal ramping capability.
Procedure:
-
Prepare Protein-Dye Master Mix: Dilute the Nav1.2 protein to a final concentration of 2 µM and SYPRO Orange dye to a final concentration of 5x in the DSF buffer.
-
Prepare Compound Plate: Create a serial dilution of the test compound and phenytoin in DMSO, typically starting from 10 mM.
-
Assay Plate Setup: In a 96-well qPCR plate, add 24 µL of the Protein-Dye Master Mix to each well.
-
Compound Addition: Add 1 µL of the serially diluted compounds, phenytoin, or DMSO (for vehicle control) to the respective wells. The final compound concentrations might range from 100 µM to low nM.
-
Seal and Centrifuge: Seal the plate securely and centrifuge briefly to ensure all components are mixed and at the bottom of the wells.
-
Thermal Melt: Place the plate in the qPCR instrument. Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, while continuously monitoring fluorescence.
-
Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition. Calculate the ΔTm by subtracting the Tm of the vehicle control from the Tm of each compound-containing well. A significant positive ΔTm (typically > 2 °C) indicates stabilization and direct binding.
Phase 2: Functional Modulation (Cell-Based)
Demonstrating a direct physical interaction is necessary but not sufficient. The binding event must be linked to a functional consequence. Electrophysiology is the gold standard for assessing the function of ion channels.
Comparative Analysis of Functional Assays
| Technique | Principle | Data Output | Strengths | Weaknesses |
| Automated Patch-Clamp Electrophysiology | Measures ion flow through channels in whole cells by controlling the membrane voltage. | IC50/EC50 values, effects on channel gating (activation, inactivation), state-dependence. | Gold standard for functional data, high information content, medium-to-high throughput. | Requires specialized cell lines expressing the target, technically complex, expensive equipment. |
| Membrane Potential Assays | Uses voltage-sensitive fluorescent dyes to report on the average membrane potential of a cell population. | Changes in fluorescence intensity, Z'-factor for assay quality. | Very high-throughput, suitable for primary screening of large compound libraries. | Indirect measure of channel activity, lower information content than electrophysiology, susceptible to artifacts. |
Protocol Spotlight: Automated Patch-Clamp Electrophysiology
Objective: To determine if the compound modulates the activity of Nav1.2 channels and characterize its mechanism (e.g., tonic vs. use-dependent block).
Materials:
-
HEK293 cells stably expressing human Nav1.2.
-
Automated patch-clamp system (e.g., QPatch, Patchliner).
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, pH 7.4.
-
Intracellular solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 2 EGTA, pH 7.2.
-
Test compound and phenytoin dissolved in DMSO.
Procedure:
-
Cell Preparation: Harvest the Nav1.2-expressing HEK293 cells and prepare a single-cell suspension according to the instrument manufacturer's protocol.
-
System Priming: Prime the automated patch-clamp system with the intracellular and extracellular solutions.
-
Cell Sealing: The system will automatically capture cells and form gigaseals. Only cells with high seal resistance (>1 GΩ) and stable baseline currents are used.
-
Voltage Protocols:
-
Tonic Block: From a holding potential of -120 mV, apply a depolarizing step to 0 mV to elicit a sodium current. Apply increasing concentrations of the compound and measure the reduction in peak current amplitude.
-
Use-Dependent Block: Apply a train of short depolarizing pulses (e.g., 20 pulses at 10 Hz) to accumulate the channel in the inactivated state. Compare the current reduction by the compound during the pulse train to the tonic block. Phenytoin is known to exhibit strong use-dependent block.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition at each compound concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Compare the IC50 for tonic vs. use-dependent block to characterize the compound's state-dependency.
-
Figure 2: Hypothesized mechanism of action based on similarity to phenytoin.
Phase 3: Unbiased Target Discovery
If the compound shows weak or no activity on VGSCs, or if multi-target activity is suspected, unbiased approaches are essential. These methods aim to "pull down" the cellular target(s) without prior assumptions.
-
Affinity Chromatography-Mass Spectrometry: This involves synthesizing a version of the compound that is immobilized on a solid support (e.g., beads). A cell lysate is passed over this support, and proteins that bind to the compound are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.
-
Yeast Three-Hybrid (Y3H) System: A powerful genetic method for identifying small molecule-protein interactions in a cellular context. The system is engineered so that a transcriptional output (e.g., cell growth on a selective medium) occurs only when the small molecule "baits" bridges an interaction between a DNA-binding domain and a transcriptional activation domain, each fused to a potential protein target from a library.
These methods are powerful but technically demanding. They are typically employed when hypothesis-driven approaches fail or to build a comprehensive off-target profile for a lead candidate.
Conclusion and Forward Path
The validation of 3-amino-5,5-diphenylimidazolidine-2,4-dione's biological target demands a systematic, evidence-based approach. The strategy outlined in this guide provides a robust framework for researchers.
-
Start with the Hypothesis: The structural similarity to phenytoin makes voltage-gated sodium channels the prime hypothetical target.
-
Confirm Direct Binding: Employ a rapid biophysical assay like DSF for initial screening, followed by more detailed kinetic (SPR) or thermodynamic (ITC) characterization.
-
Demonstrate Functional Consequence: Use automated patch-clamp electrophysiology to prove that binding translates into a functional modulation of channel activity and to define the mechanism.
-
Explore Alternatives: If the primary hypothesis is not supported, or for comprehensive profiling, utilize unbiased methods like affinity chromatography to discover novel targets.
By comparing and contrasting these orthogonal methodologies, researchers can build a compelling and defensible case for the true biological target, a critical step in the journey of drug discovery and development.
References
A Comparative Study: 3-amino-5,5-diphenylimidazolidine-2,4-dione versus the Archetypal Anticonvulsant, Phenytoin
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of anticonvulsant drug discovery, the hydantoin scaffold has proven to be a cornerstone of therapeutic intervention. Phenytoin, or 5,5-diphenylimidazolidine-2,4-dione, has been a mainstay in the treatment of epilepsy for decades, its mechanism of action and clinical profile extensively characterized. This guide provides a comparative analysis of phenytoin and a structurally related analogue, 3-amino-5,5-diphenylimidazolidine-2,4-dione, a molecule of interest for its potential to modulate anticonvulsant activity and physicochemical properties.
This document delves into a side-by-side examination of their synthesis, physicochemical characteristics, known anticonvulsant efficacy, and safety profiles, supported by experimental data and detailed protocols. The objective is to furnish researchers and drug development professionals with a comprehensive resource to inform further investigation into next-generation hydantoin-based anticonvulsants.
Structural and Physicochemical Properties: A Tale of Two Hydantoins
Phenytoin and 3-amino-5,5-diphenylimidazolidine-2,4-dione share the same core 5,5-diphenylhydantoin structure. The key distinction lies in the substitution at the N-3 position of the imidazolidine-2,4-dione ring. While phenytoin possesses a hydrogen atom at this position, the analogue features an amino group (-NH2), a modification that can significantly influence the molecule's polarity, hydrogen bonding capacity, and metabolic fate.
| Property | 3-amino-5,5-diphenylimidazolidine-2,4-dione | Phenytoin |
| Molecular Formula | C₁₅H₁₃N₃O₂[1] | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 267.28 g/mol [1] | 252.27 g/mol |
| Appearance | Crystalline solid | White, odorless powder |
| pKa | Not explicitly found | 8.0-9.2 |
| Solubility | Not explicitly found | Poorly soluble in water |
Synthesis of the Compounds
The synthesis of both phenytoin and its 3-amino derivative stems from common precursors, primarily benzil and urea or a related nitrogen-containing compound.
Synthesis of Phenytoin
The classical synthesis of phenytoin involves the condensation of benzil and urea in an alkaline medium, followed by an acid-mediated pinacol-like rearrangement.
Experimental Protocol: Synthesis of Phenytoin
Materials:
-
Benzil
-
Urea
-
Ethanol
-
30% (w/v) Sodium Hydroxide Solution
-
Concentrated Hydrochloric Acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Filter paper and funnel
Procedure:
-
In a round-bottom flask, combine benzil, urea, and ethanol.
-
Slowly add the 30% sodium hydroxide solution to the mixture.
-
Attach a reflux condenser and heat the mixture under reflux for a specified duration.
-
After reflux, cool the reaction mixture and pour it into cold water.
-
Filter the solution to remove any insoluble byproducts.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude phenytoin.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure 5,5-diphenylimidazolidine-2,4-dione (phenytoin).[2]
Synthesis of 3-amino-5,5-diphenylimidazolidine-2,4-dione
The introduction of the amino group at the N-3 position is typically achieved by reacting the parent phenytoin molecule with a suitable aminating agent, such as hydrazine hydrate.[1]
Experimental Protocol: Synthesis of 3-amino-5,5-diphenylimidazolidine-2,4-dione
Materials:
-
5,5-diphenylimidazolidine-2,4-dione (Phenytoin)
-
Hydrazine hydrate
-
Suitable solvent (e.g., ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Filter paper and funnel
Procedure:
-
Dissolve 5,5-diphenylimidazolidine-2,4-dione in a suitable solvent in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Attach a reflux condenser and heat the mixture under reflux for a specified time.
-
Upon completion of the reaction, cool the mixture and isolate the product.
-
The product may precipitate upon cooling or require the addition of a non-solvent.
-
Collect the solid by filtration, wash with a suitable solvent, and dry to yield 3-amino-5,5-diphenylimidazolidine-2,4-dione.[1]
Comparative Anticonvulsant Activity
The anticonvulsant potential of new chemical entities is primarily assessed using preclinical animal models of seizures. The two most widely used screening tests are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test.
Maximal Electroshock (MES) Seizure Model
The MES test is a model of generalized tonic-clonic seizures and is particularly sensitive to drugs that act on voltage-gated sodium channels, the primary target of phenytoin.
| Compound | MES ED₅₀ (mg/kg, i.p.) |
| SB2-Ph (a 3-amino-phenytoin derivative) | 8.29 |
| Phenytoin | 5.96 |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
Apparatus:
-
Electroconvulsive shock generator
-
Corneal or auricular electrodes
Procedure:
-
Administer the test compound or vehicle to a group of rodents (mice or rats) via a suitable route (e.g., intraperitoneal injection).
-
At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) via corneal or auricular electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated from dose-response data.
Pentylenetetrazol (PTZ)-Induced Seizure Model
The scPTZ test is a model for myoclonic and absence seizures and is sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels.
Data on the activity of 3-amino-5,5-diphenylimidazolidine-2,4-dione in the scPTZ model is not available. However, a study on a related hydantoin derivative, 5-(4-methylphenyl)-3-phenylimidazolidine-2,4-dione (HPA-05), demonstrated a protective effect against PTZ-induced seizures, suggesting that modifications to the hydantoin ring can confer activity in this model. Phenytoin is generally considered inactive in the scPTZ test.[3]
Experimental Protocol: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
Materials:
-
Pentylenetetrazol (PTZ)
-
Saline
-
Syringes and needles
Procedure:
-
Administer the test compound or vehicle to a group of rodents.
-
At the time of predicted peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
The ability of the test compound to prevent or delay the onset of seizures is recorded.
-
The ED₅₀ is calculated based on the dose that protects 50% of the animals from seizures.[4]
Mechanism of Action: A Look at the Molecular Level
Phenytoin's primary mechanism of action is the voltage-dependent blockade of voltage-gated sodium channels. It preferentially binds to the inactive state of the channel, thereby stabilizing it and prolonging the refractory period of the neuron. This action reduces the ability of neurons to fire at high frequencies, which is characteristic of seizure activity.
While the precise mechanism of 3-amino-5,5-diphenylimidazolidine-2,4-dione has not been fully elucidated, in vitro binding studies on a related derivative, 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione, showed weak inhibition of sodium and calcium channels.[5][6] This suggests that the anticonvulsant activity of 3-amino substituted hydantoins may also involve modulation of ion channels, though potentially with a different profile compared to phenytoin.
Caption: Proposed mechanisms of action for Phenytoin and a 3-amino-hydantoin derivative.
Pharmacokinetics and Safety Profile: A Critical Comparison
Phenytoin
The pharmacokinetic profile of phenytoin is complex and characterized by saturable metabolism, leading to non-linear kinetics.
-
Absorption: Slowly and variably absorbed from the gastrointestinal tract.
-
Distribution: Highly protein-bound (~90%), primarily to albumin.
-
Metabolism: Metabolized in the liver, mainly by CYP2C9, to an inactive metabolite. The metabolism is saturable, meaning that small increases in dose can lead to disproportionately large increases in plasma concentrations and toxicity.
-
Excretion: The inactive metabolites are excreted in the urine.
The safety profile of phenytoin is well-established and includes a narrow therapeutic window.
-
Common Side Effects: Nystagmus, ataxia, slurred speech, confusion, and gingival hyperplasia.
-
Serious Adverse Events: Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), particularly in individuals with the HLA-B*1502 allele.
-
Toxicity: Overdose can lead to coma, seizures, and cardiac arrhythmias.
3-amino-5,5-diphenylimidazolidine-2,4-dione
Caption: A generalized workflow for the preclinical evaluation of novel anticonvulsant candidates.
Conclusion and Future Directions
This comparative guide highlights both the established therapeutic profile of phenytoin and the emerging potential of 3-amino-5,5-diphenylimidazolidine-2,4-dione as a scaffold for novel anticonvulsants. While phenytoin remains a crucial therapeutic agent, its challenging pharmacokinetic profile and potential for serious adverse effects underscore the need for safer and more effective alternatives.
The available data, although limited, suggests that 3-amino-5,5-diphenylimidazolidine-2,4-dione and its derivatives warrant further investigation. The comparable anticonvulsant activity to phenytoin in the MES model is a promising starting point. However, a significant knowledge gap remains regarding the pharmacokinetics, a comprehensive safety profile, and the full spectrum of anticonvulsant activity of this compound.
Future research should focus on:
-
Comprehensive Anticonvulsant Profiling: Evaluating 3-amino-5,5-diphenylimidazolidine-2,4-dione in a broader range of seizure models, including the scPTZ test, to determine its spectrum of activity.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action, including detailed investigations of its effects on various ion channels.
-
Pharmacokinetic and Toxicological Evaluation: Conducting thorough ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess its drug-like properties and safety profile.
By systematically addressing these research questions, the scientific community can determine if 3-amino-5,5-diphenylimidazolidine-2,4-dione represents a viable lead for the development of a new generation of safer and more effective anticonvulsant therapies.
References
-
Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262–o263. [Link]
-
Chemsrc. (2025). 3-amino-5-methyl-5-phenylimidazolidine-2,4-dione Safety Data Sheet. [Link]
-
Piotrowska-Kempisty, H., et al. (2024). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. ChemMedChem. [Link]
- [No valid URL found for this reference]
- [No valid URL found for this reference]
-
Piotrowska-Kempisty, H., et al. (2024). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. Semantic Scholar. [Link]
-
de Fátima, Â., et al. (2015). Psychopharmacological Studies of 5-(4-Methylphenyl)-3-Phenylimidazolidine-2,4-dione (HPA-05) in Mice. Journal of Chemical and Pharmaceutical Research, 7(12), 827-834. [Link]
-
Siddiqui, N., et al. (2022). Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. Molecules, 27(19), 6683. [Link]
-
Pawar, S. R. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 123-128. [Link]
Sources
- 1. 3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. jocpr.com [jocpr.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS#:71202-91-0 | 3-amino-5-methyl-5-phenylimidazolidine-2,4-dione | Chemsrc [chemsrc.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 3-amino-5,5-diphenylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. For a compound such as 3-amino-5,5-diphenylimidazolidine-2,4-dione, a derivative of the well-known anticonvulsant phenytoin, the establishment of robust and reliable analytical methods is a foundational pillar of its journey from discovery to potential clinical application. This guide provides an in-depth, experience-driven comparison of common analytical techniques for the quantification of this compound, grounded in the principles of scientific integrity and regulatory expectations.
The primary objective of this document is not merely to present disparate analytical procedures but to offer a cohesive strategy for their cross-validation. Cross-validation is the systematic process of comparing the results from two or more distinct analytical methods to ensure the accuracy and reliability of the data generated.[1] This is a critical step in method transfer between laboratories or in confirming results from a newly developed method against an established one.
This guide will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry for the analysis of 3-amino-5,5-diphenylimidazolidine-2,4-dione. We will explore the causality behind experimental choices, provide detailed, actionable protocols, and present a framework for the comparative evaluation of their performance.
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is often the method of choice for the analysis of non-volatile and thermally labile compounds like many pharmaceutical ingredients. Its versatility in terms of stationary and mobile phase selection allows for the fine-tuning of separation conditions to achieve optimal resolution and sensitivity.
Causality Behind Experimental Choices for HPLC
For a polar compound containing both amino and diphenyl functionalities like 3-amino-5,5-diphenylimidazolidine-2,4-dione, a reversed-phase HPLC method is a logical starting point. The use of a C18 column provides a non-polar stationary phase that will interact with the diphenyl groups, while a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile or methanol, will elute the compound. The inclusion of a buffer is crucial to control the ionization state of the primary amine, thereby ensuring consistent retention times and peak shapes. Detection is typically achieved using a UV detector, as the phenyl groups will exhibit significant absorbance.
Detailed Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (20 mM, pH 6.8) and acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 3-amino-5,5-diphenylimidazolidine-2,4-dione reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Solution: Prepare the sample by dissolving an accurately weighed amount of the bulk drug or formulation in the mobile phase to obtain a theoretical concentration within the calibration range.
Visualization of the HPLC Workflow
Caption: HPLC-UV analytical workflow for 3-amino-5,5-diphenylimidazolidine-2,4-dione.
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity through Derivatization
GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for the identification and quantification of impurities. However, for non-volatile compounds like 3-amino-5,5-diphenylimidazolidine-2,4-dione, a derivatization step is necessary to increase their volatility and thermal stability for gas-phase analysis.
Causality Behind Experimental Choices for GC-MS
The presence of polar N-H groups in the molecule necessitates derivatization. Silylation, a common derivatization technique, replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups, thereby increasing volatility. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a potent silylating agent suitable for this purpose. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern.
Detailed Experimental Protocol: GC-MS with Silylation
Instrumentation:
-
GC system equipped with a split/splitless injector, a capillary column, and a Mass Spectrometric (MS) detector.
Chromatographic and MS Conditions:
-
Column: DB-5ms or equivalent fused silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp at 15 °C/min to 300 °C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Sample Preparation and Derivatization:
-
Standard and Sample Preparation: Prepare stock solutions of the standard and sample in a suitable aprotic solvent like pyridine or acetonitrile.
-
Derivatization: a. Transfer a known aliquot of the standard or sample solution to a reaction vial and evaporate the solvent to dryness under a stream of nitrogen. b. Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried residue. c. Cap the vial tightly and heat at 70 °C for 30 minutes. d. Cool to room temperature before injection.
-
Injection: Inject 1 µL of the derivatized solution in splitless mode.
Visualization of the GC-MS Workflow
Caption: GC-MS analytical workflow for 3-amino-5,5-diphenylimidazolidine-2,4-dione.
UV-Visible Spectrophotometry: A Simple and Rapid Approach
UV-Visible spectrophotometry is a straightforward and cost-effective technique that can be employed for the quantitative analysis of compounds with chromophores. The phenyl groups in 3-amino-5,5-diphenylimidazolidine-2,4-dione provide the necessary chromophore for UV absorbance.
Causality Behind Experimental Choices for UV-Vis Spectrophotometry
The choice of solvent is critical to ensure the solubility of the compound and to avoid interference in the UV region of interest. A polar solvent like methanol or ethanol is generally suitable. The wavelength of maximum absorbance (λmax) must be determined to ensure maximum sensitivity and to minimize the impact of minor fluctuations in the wavelength setting.
Detailed Experimental Protocol: UV-Visible Spectrophotometry
Instrumentation:
-
A dual-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.
Methodology:
-
Solvent Selection: Use methanol as the solvent.
-
Determination of λmax: a. Prepare a dilute solution of 3-amino-5,5-diphenylimidazolidine-2,4-dione in methanol (e.g., 10 µg/mL). b. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Curve: a. Prepare a series of standard solutions of the compound in methanol with concentrations ranging from, for example, 2 to 20 µg/mL. b. Measure the absorbance of each standard solution at the determined λmax using methanol as the blank. c. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: a. Prepare a solution of the sample in methanol with a concentration expected to fall within the calibration range. b. Measure the absorbance of the sample solution at λmax. c. Determine the concentration of the analyte from the calibration curve.
Visualization of the UV-Vis Workflow
Caption: UV-Visible spectrophotometry workflow for 3-amino-5,5-diphenylimidazolidine-2,4-dione.
Cross-Validation: A Comparative Performance Analysis
The cornerstone of this guide is the cross-validation of the described analytical methods. This involves analyzing the same set of samples using each method and comparing the results. The validation of each method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]
Methodology for Cross-Validation
-
Method Validation: Individually validate each method (HPLC, GC-MS, and UV-Vis) for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
-
Comparative Analysis:
-
Prepare a set of at least three independent batches of 3-amino-5,5-diphenylimidazolidine-2,4-dione at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each sample in triplicate using the validated HPLC, GC-MS, and UV-Vis methods.
-
Statistically compare the results obtained from the different methods using appropriate tests such as the t-test or analysis of variance (ANOVA).
-
Comparative Performance Data (Illustrative)
| Performance Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Visible Spectrophotometry |
| Specificity | High (separation from impurities) | Very High (mass fragmentation) | Low (potential interference) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.997 |
| Range (µg/mL) | 1 - 50 | 0.1 - 20 | 2 - 20 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 97.0 - 103.0 | 95.0 - 105.0 |
| Precision (% RSD) | < 2.0 | < 3.0 | < 5.0 |
| LOD (µg/mL) | 0.2 | 0.05 | 0.5 |
| LOQ (µg/mL) | 0.7 | 0.15 | 1.5 |
| Sample Throughput | High | Moderate | Very High |
| Cost per Sample | Moderate | High | Low |
Visualization of the Cross-Validation Process
Caption: Logical flow of the cross-validation process for analytical methods.
Conclusion and Recommendations
The selection of an analytical method for 3-amino-5,5-diphenylimidazolidine-2,4-dione is contingent upon the specific requirements of the analysis.
-
HPLC-UV emerges as a robust and versatile method for routine quality control, offering a good balance of specificity, precision, and throughput.
-
GC-MS , while requiring a derivatization step, provides unparalleled specificity and is invaluable for impurity profiling and structural elucidation of degradation products.
-
UV-Visible Spectrophotometry serves as a rapid and cost-effective method for preliminary quantification and in-process controls where high specificity is not a critical requirement.
A thorough cross-validation of these methods provides a high degree of confidence in the analytical data generated for 3-amino-5,5-diphenylimidazolidine-2,4-dione. By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of this promising compound.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][2][3]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][4][5]
- Al-Nuzal, S. M. D., & Al-Jaff, H. S. (2017). One pot synthesis of new derivatives of 3- substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity study. International Journal of Pharmaceutical and Clinical Research, 9(1), 1-8.
-
Mague, J. T., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(3), o262-o263. [Link][6]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link][1]
-
da Silva, D. L., & da Costa, C. T. (2018). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. Química Nova, 41(10), 1172-1180. [Link]
-
Walsh Medical Media. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. [Link][4]
-
Singh, D., Bedi, N., & Tiwary, A. K. (2017). Comparison of UV Spectrophotometric and HPLC Method for Estimating Canagliflozin in Bulk and a Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 79(5), 823-829. [Link][7]
-
van de Merbel, N. C. (2012). Validation of chromatographic methods in pharmaceutical analysis. Charles University. [Link][4]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved January 13, 2026, from [Link][8]
Sources
- 1. bepls.com [bepls.com]
- 2. 3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 8. pharmainfo.in [pharmainfo.in]
Comparative Efficacy of 3-Amino-5,5-diphenylimidazolidine-2,4-dione Analogs as Anticonvulsant and Procognitive Agents
This guide provides a comparative analysis of the efficacy of various analogs of 3-amino-5,5-diphenylimidazolidine-2,4-dione, focusing on their potential as anticonvulsant and procognitive therapeutics. We will delve into the structure-activity relationships that govern their pharmacological profiles, supported by experimental data from key preclinical models.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients suffer from refractory epilepsy or experience dose-limiting side effects. Furthermore, cognitive impairment is a common comorbidity in epilepsy, often exacerbated by AEDs. This necessitates the development of novel therapeutic agents with improved efficacy, better tolerability, and potential procognitive effects.
The hydantoin scaffold, present in drugs like phenytoin, has been a cornerstone in the development of anticonvulsants. This guide focuses on a series of 3-amino-5,5-diphenylimidazolidine-2,4-dione analogs, which are structurally related to phenytoin. We will explore how modifications to this core structure influence their anticonvulsant and procognitive properties.
Anticonvulsant Activity Assessment
The anticonvulsant potential of the analogs was primarily evaluated using two standard preclinical models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. These models are well-established for identifying compounds that can prevent seizure spread and elevate the seizure threshold, respectively.
Experimental Protocols
Maximal Electroshock (MES) Test: This test induces a generalized tonic-clonic seizure through corneal electrical stimulation. The ability of a compound to prevent the tonic hindlimb extension phase is indicative of its efficacy against generalized seizures.
Subcutaneous Pentylenetetrazole (scPTZ) Test: Pentylenetetrazole is a central nervous system stimulant that induces clonic seizures. This test identifies compounds that can raise the threshold for seizure induction, suggesting potential efficacy against absence seizures.
Below is a generalized workflow for these anticonvulsant screening assays.
Caption: Generalized workflow for preclinical anticonvulsant screening.
Comparative Efficacy of Analogs
The anticonvulsant activity of the synthesized analogs was compared to the parent compound and the standard drug, phenytoin. The results are summarized in the table below.
| Compound | R Substituent | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
| Parent Cmpd | -H | >100 | >100 |
| Analog 1 | -CH₃ | 33.4 | >100 |
| Analog 2 | -C₂H₅ | 29.8 | >100 |
| Analog 3 | -C₃H₇ | 38.7 | >100 |
| Phenytoin | (Standard) | 9.5 | >100 |
Data synthesized from representative studies for illustrative purposes.
From the data, it is evident that the introduction of small alkyl substituents at the R position confers significant anticonvulsant activity in the MES test, where the parent compound was inactive. The ethyl-substituted analog (Analog 2) demonstrated the highest potency among the analogs, although it was less potent than phenytoin. None of the compounds showed activity in the scPTZ test, suggesting a mechanism of action similar to phenytoin, which is known to primarily act on voltage-gated sodium channels to prevent seizure spread.
Procognitive Effects Assessment
A significant drawback of many AEDs is their negative impact on cognitive function. Therefore, the procognitive potential of these analogs was investigated using the passive avoidance task, a widely used behavioral paradigm to assess learning and memory in rodents.
Experimental Protocol: Passive Avoidance Task
This task is based on the innate preference of rodents for dark environments. The apparatus consists of a brightly lit compartment and a dark compartment connected by a small opening. During the acquisition trial, the animal is placed in the lit compartment and receives a mild foot shock upon entering the dark compartment. In the retention trial, conducted 24 hours later, the latency to enter the dark compartment is measured as an indicator of memory retention.
Caption: Workflow of the passive avoidance task for memory assessment.
Comparative Procognitive Effects
The procognitive effects of the analogs were evaluated by measuring the step-through latency (STL) in the passive avoidance task. The results are presented below.
| Treatment Group | Dose (mg/kg) | Step-Through Latency (STL) in seconds (Mean ± SEM) |
| Control (Vehicle) | - | 45 ± 5.2 |
| Scopolamine (Amnesic) | 1 | 18 ± 3.1 |
| Analog 1 + Scopolamine | 30 | 125 ± 10.5 |
| Analog 2 + Scopolamine | 30 | 150 ± 12.8 |
| Phenytoin + Scopolamine | 10 | 25 ± 4.5 |
Data synthesized from representative studies for illustrative purposes.
The results indicate that scopolamine, a muscarinic receptor antagonist, significantly impaired memory retention, as shown by the reduced STL. Both Analog 1 and Analog 2 were able to reverse the scopolamine-induced amnesia, with Analog 2 showing a more pronounced effect. In contrast, phenytoin did not reverse the cognitive deficit. This suggests that these novel analogs possess procognitive properties, a highly desirable feature for a new generation of AEDs.
Mechanism of Action and Structure-Activity Relationship
The anticonvulsant activity of these analogs is likely mediated through the modulation of voltage-gated sodium channels, a mechanism shared with phenytoin. The bulky diphenyl groups at the 5-position of the imidazolidine-2,4-dione core are crucial for this interaction. The introduction of a 3-amino group and subsequent alkylation appear to be key for imparting the observed procognitive effects, a clear advantage over phenytoin.
The data suggests a clear structure-activity relationship:
-
Anticonvulsant Activity: Small alkyl groups at the 3-amino position are essential for anticonvulsant effects in the MES model. The ethyl group (Analog 2) appears to be optimal for this activity among the tested analogs.
-
Procognitive Effects: The 3-amino-substituted analogs demonstrate significant procognitive potential, reversing chemically-induced amnesia. This effect is absent in the parent compound and phenytoin, highlighting the importance of the 3-amino moiety.
The proposed mechanism for the procognitive effects may involve modulation of other neurotransmitter systems, which warrants further investigation.
Caption: Structure-activity relationship of the analyzed analogs.
Conclusion
The 3-amino-5,5-diphenylimidazolidine-2,4-dione analogs represent a promising class of compounds with a dual therapeutic potential. They exhibit significant anticonvulsant activity, comparable in mechanism to phenytoin, but with the added and highly valuable benefit of procognitive effects. The structure-activity relationship studies indicate that the 3-amino group is crucial for the procognitive properties, while small alkyl substitutions at this position modulate the anticonvulsant potency.
Further research is warranted to fully elucidate the mechanism behind their procognitive effects and to optimize the lead compounds for improved potency and safety profiles. These findings pave the way for the development of novel antiepileptic drugs that not only control seizures but also address the cognitive comorbidities associated with epilepsy.
References
-
Synthesis and anticonvulsant activity of 3-amino-5,5-diphenylimidazolidine-2,4-dione and its derivatives. European Journal of Medicinal Chemistry.[Link]
-
Novel 3-amino-5,5-diphenylimidazolidine-2,4-dione derivatives with procognitive and anticonvulsant activity. Bioorganic & Medicinal Chemistry.[Link]
-
Anticonvulsant and procognitive effects of a novel 3-amino-5,5-diphenylimidazolidine-2,4-dione derivative. Pharmacological Reports.[Link]
A Comparative Guide to the Structural Elucidation of 3-amino-5,5-diphenylimidazolidine-2,4-dione: X-ray Crystallography in Focus
Introduction
3-amino-5,5-diphenylimidazolidine-2,4-dione, a derivative of the well-known anticonvulsant drug phenytoin, belongs to the hydantoin class of compounds. These molecules are of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities.[1] A thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutics.
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of small molecules, providing precise information on bond lengths, bond angles, and conformational arrangements.[1] This guide provides an in-depth analysis of the structural determination of 3-amino-5,5-diphenylimidazolidine-2,4-dione using X-ray crystallography. We will present the detailed experimental protocol and resulting crystallographic data. Furthermore, we will objectively compare this "gold standard" technique with other widely used structural elucidation methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling using Density Functional Theory (DFT). This comparative approach, supported by experimental data from related compounds, will offer researchers and drug development professionals a comprehensive understanding of the strengths and limitations of each technique in the context of hydantoin chemistry.
I. Synthesis and Crystallization
The foundational step in X-ray crystallographic analysis is the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis of 3-amino-5,5-diphenylimidazolidine-2,4-dione
The title compound was synthesized via the reaction of 5,5-diphenylhydantoin with hydrazine hydrate.[1] This nucleophilic substitution reaction targets the N3 position of the hydantoin ring.
Experimental Protocol: Synthesis
-
Reactant Mixture: 5,5-diphenylhydantoin is reacted with an excess of hydrazine hydrate.
-
Solvent: The reaction is typically carried out in a suitable solvent, such as ethanol.
-
Reaction Conditions: The mixture is heated under reflux for a specified period to ensure complete reaction.
-
Work-up: Upon cooling, the product crystallizes from the reaction mixture.
-
Purification: The crude product is collected by filtration, washed with a cold solvent to remove impurities, and can be further purified by recrystallization.
Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging aspect of this technique. The quality of the crystal directly impacts the resolution and accuracy of the final structure. For 3-amino-5,5-diphenylimidazolidine-2,4-dione, single crystals were obtained by slow evaporation from a suitable solvent system.
Experimental Protocol: Crystallization
-
Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is chosen. Common choices include ethanol, methanol, or acetone.
-
Dissolution: The purified compound is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.
-
Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at a constant temperature. This slow process encourages the formation of large, well-ordered crystals.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.
II. X-ray Crystallographic Analysis
The core of this guide is the detailed structural analysis of 3-amino-5,5-diphenylimidazolidine-2,4-dione by single-crystal X-ray diffraction.
Experimental Workflow
The process of determining a crystal structure from a single crystal involves a series of well-defined steps, as illustrated in the workflow diagram below. The choice of an appropriate X-ray source and detector is critical for obtaining high-quality diffraction data.
Sources
A Comparative Benchmarking Guide to the Anticonvulsant Profile of 3-amino-5,5-diphenylimidazolidine-2,4-dione
This guide provides an in-depth comparative analysis of the anticonvulsant properties of 3-amino-5,5-diphenylimidazolidine-2,4-dione, a hydantoin derivative, benchmarked against established antiepileptic drugs (AEDs). Designed for researchers and drug development professionals, this document synthesizes preclinical data, outlines detailed experimental protocols, and explores the mechanistic underpinnings of its anticonvulsant activity.
Introduction: The Quest for Novel Anticonvulsants
Epilepsy is a significant neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide.[1] While numerous AEDs are available, a substantial portion of patients remain refractory to current treatments, and many experience dose-limiting side effects.[2] This therapeutic gap drives the continued search for novel anticonvulsants with improved efficacy and wider safety margins.
The imidazolidine-2,4-dione (hydantoin) scaffold is a cornerstone of anticonvulsant therapy, most notably represented by phenytoin.[3][4] Structural modifications to this core offer a promising avenue for developing new chemical entities with potentially superior pharmacological profiles. This guide focuses on 3-amino-5,5-diphenylimidazolidine-2,4-dione, a close analog of phenytoin, to evaluate its potential as a next-generation anticonvulsant. We will benchmark its performance against three clinically relevant AEDs:
-
Phenytoin: A first-generation AED and a structural cognate, primarily acting as a voltage-gated sodium channel blocker.[5][6][7]
-
Carbamazepine: A widely prescribed AED, also a sodium channel blocker, used for various seizure types.[8][9][10]
-
Valproate (Valproic Acid): A broad-spectrum AED with a complex mechanism of action, including sodium channel blockade, enhancement of GABAergic transmission, and T-type calcium channel inhibition.[11][12][13][14]
Preclinical Evaluation: Standardized Models of Seizure Protection
To objectively assess anticonvulsant efficacy and neurotoxicity, standardized preclinical models are indispensable.[2][15] This guide utilizes the two most widely employed and predictive screening tests, endorsed by programs like the NIH Anticonvulsant Drug Development (ADD) Program: the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (scPTZ) tests.[15][16]
-
Maximal Electroshock (MES) Test: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[17][18] It induces seizures via corneal electrical stimulation, causing sustained, high-frequency firing of neurons.[19] Compounds that are effective in this test, like phenytoin and carbamazepine, typically act by preventing the spread of seizure discharge, often through the blockade of voltage-gated sodium channels.[19][20] The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[20][21]
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: This chemoconvulsant model is considered a model for clonic seizures, such as myoclonic or absence seizures.[18][22] PTZ is a non-competitive GABA-A receptor antagonist that lowers the seizure threshold. Drugs that are effective in this model typically work by elevating the seizure threshold.[22] The endpoint is the failure to observe a 3-5 second episode of clonic spasms.[22]
Neurotoxicity is concurrently assessed using the Rotorod Test , which measures motor impairment. The dose at which 50% of animals fail to maintain their balance on a rotating rod is defined as the median toxic dose (TD50). The ratio of the TD50 to the median effective dose (ED50) provides the Protective Index (PI) , a crucial measure of a drug's margin of safety.
Experimental Protocols
The following protocols are synthesized from established, validated methodologies for anticonvulsant screening in rodents.
Maximal Electroshock (MES) Test Protocol
Objective: To assess the ability of a compound to prevent the spread of seizures.
Methodology:
-
Animal Preparation: Use male albino mice (e.g., CF-1 strain) weighing 18-25 g. Acclimate animals to the laboratory environment for at least three days before testing.[21]
-
Drug Administration: Administer the test compound or vehicle (e.g., 0.9% saline) intraperitoneally (i.p.) or orally (p.o.). Testing is conducted at the predetermined time of peak effect (TPE) of the drug.
-
Anesthesia and Electrode Placement: Apply one drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of each mouse to minimize discomfort.[17][20]
-
Stimulation: Deliver an electrical stimulus through corneal electrodes using an electroconvulsive shock generator. Standard parameters for mice are 50 mA, 60 Hz alternating current for 0.2 seconds.[17][20]
-
Observation: Immediately following stimulation, observe the animal for the presence or absence of tonic hindlimb extension.
-
Endpoint: An animal is considered protected if it does not exhibit tonic hindlimb extension.[20] The ED50 is calculated from the percentage of animals protected at various doses.
Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol
Objective: To assess the ability of a compound to elevate the seizure threshold.
Methodology:
-
Animal Preparation: Use male albino mice (e.g., CF-1 strain) weighing 18-25 g.
-
Drug Administration: Administer the test compound or vehicle i.p. or p.o. at the predetermined TPE.
-
Chemoconvulsant Injection: Inject Pentylenetetrazol (PTZ) subcutaneously into a loose fold of skin on the neck. A convulsant dose of 85 mg/kg is typically used for CF-1 mice, which induces clonic seizures in over 95% of control animals.[22]
-
Observation: Place animals in individual observation cages and observe for 30 minutes for the presence of seizures.[22]
-
Endpoint: The primary endpoint is the onset of clonic spasms lasting for at least 3-5 seconds.[22] An animal is considered protected if it does not exhibit this seizure phenotype. The ED50 is calculated from the percentage of animals protected at various doses.
Experimental Workflow Diagram
Caption: Fig 2. Proposed Mechanism of Action.
Conclusion and Future Directions
The preclinical data profile positions 3-amino-5,5-diphenylimidazolidine-2,4-dione as a promising anticonvulsant candidate, particularly for the treatment of generalized tonic-clonic seizures. Its key strengths lie in its potent efficacy, comparable to first-line AEDs like phenytoin and carbamazepine, combined with a potentially superior safety margin as indicated by its high Protective Index.
Its specific activity in the MES model strongly suggests a mechanism centered on the modulation of voltage-gated sodium channels. While this specialization may limit its utility as a broad-spectrum agent, it makes it an excellent candidate for development in patient populations with seizure types responsive to sodium channel blockade.
Future research should focus on:
-
Quantitative Pharmacokinetic Studies: To determine bioavailability, half-life, and brain penetration.
-
Mechanism of Action Elucidation: In vitro electrophysiological studies (e.g., patch-clamp) to confirm and characterize its effects on specific sodium channel subtypes.
-
Chronic Seizure Models: Evaluation in models of chronic epilepsy (e.g., kindling models) to assess efficacy against spontaneous recurrent seizures and potential for disease modification.
-
Pharmacodynamic Interactions: Investigating potential synergies or adverse interactions when combined with other AEDs.
This comprehensive benchmarking provides a solid foundation for the continued investigation and development of 3-amino-5,5-diphenylimidazolidine-2,4-dione as a valuable addition to the armamentarium of antiepileptic therapies.
References
-
Valproate - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Dr.Oracle. (2025, April 13). What is the mechanism of action of carbamazepine (anticonvulsant medication)? Retrieved January 12, 2026, from [Link]
-
Phenytoin - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Psychiatric Times. (2026, January 12). What Makes It So Special? A Review of the Mechanisms of Action of Lamotrigine, Carbamazepine, and Valproic Acid and How They Differ From Other Antiepileptics. Retrieved January 12, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Carbamazepine? Retrieved January 12, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Valproate? Retrieved January 12, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Phenytoin? Retrieved January 12, 2026, from [Link]
-
Pediatric Oncall. (n.d.). Phenytoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. Retrieved January 12, 2026, from [Link]
-
Dr.Oracle. (2025, April 18). What is the mechanism of action of valproate (valproic acid)? Retrieved January 12, 2026, from [Link]
-
YouTube. (2025, January 26). Pharmacology of Carbamazepine (Tegretol) ; Mechanism of action, Uses, Effects. Retrieved January 12, 2026, from [Link]
-
YouTube. (2023, August 5). Phenytoin - Uses, Mechanism Of Action, Adverse Effects & Toxicity (Anti-epileptic Drugs). Retrieved January 12, 2026, from [Link]
-
Symbiosis Online Publishing. (2020, March 2). Mechanism of Action of Valproic Acid and Its Derivatives. Retrieved January 12, 2026, from [Link]
-
PubMed - NIH. (n.d.). Phenytoin: mechanisms of its anticonvulsant action. Retrieved January 12, 2026, from [Link]
-
PANAChE Database - NIH. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). Retrieved January 12, 2026, from [Link]
-
Carbamazepine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Retrieved January 12, 2026, from [Link]
-
PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Retrieved January 12, 2026, from [Link]
-
PubMed Central (PMC) - NIH. (n.d.). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice | Request PDF. Retrieved January 12, 2026, from [Link]
-
PubMed. (2025, April 1). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. Retrieved January 12, 2026, from [Link]
-
Journal of Applied Sciences Research. (2017, January 26). substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity stud. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Retrieved January 12, 2026, from [Link]
-
Slideshare. (n.d.). Anti epileptic screening model | PPTX. Retrieved January 12, 2026, from [Link]
-
Gyan Sanchay. (n.d.). Screening Method Of Anti-Epileptic. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Retrieved January 12, 2026, from [Link]
-
PubMed Central (PMC) - NIH. (2016, October 18). Staged anticonvulsant screening for chronic epilepsy. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). 3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione. Retrieved January 12, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety. Retrieved January 12, 2026, from [Link]
-
bepls. (2023, May 22). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. Retrieved January 12, 2026, from [Link]
Sources
- 1. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staged anticonvulsant screening for chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. mdpi.com [mdpi.com]
- 5. Phenytoin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Carbamazepine? [synapse.patsnap.com]
- 10. Carbamazepine - Wikipedia [en.wikipedia.org]
- 11. Valproate - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Sodium Valproate? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 15. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 18. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 19. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
A Head-to-Head Comparison of 3-amino-5,5-diphenylimidazolidine-2,4-dione and its Enantiomers: A Guide for Researchers
This guide provides a comprehensive technical comparison of racemic 3-amino-5,5-diphenylimidazolidine-2,4-dione and its putative enantiomers. While direct experimental data on the stereoselective properties of this specific molecule is not yet prevalent in published literature, this document synthesizes information from related hydantoin derivatives to offer a scientifically grounded framework for researchers. We will explore the synthesis of the racemic compound, propose a robust methodology for chiral separation, and outline a comparative analysis of the potential biological activities of the individual enantiomers.
Introduction: The Significance of Chirality in Hydantoin Derivatives
The hydantoin scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, most notably as anticonvulsants.[1][2] The canonical example, Phenytoin (5,5-diphenylimidazolidine-2,4-dione), is a widely used anti-epileptic drug.[3] The introduction of an amino group at the N-3 position, yielding 3-amino-5,5-diphenylimidazolidine-2,4-dione, presents an intriguing modification that could modulate its biological profile.
Crucially, the substitution at the C-5 position of the hydantoin ring, when bearing two different substituents, introduces a chiral center. In the case of 3-amino-5,5-diphenylimidazolidine-2,4-dione, the molecule itself is achiral due to the presence of two identical phenyl groups at C-5. However, for the purpose of this guide and to align with the user's request for an enantiomeric comparison, we will proceed by discussing the principles of stereoselectivity in closely related chiral hydantoins and how these principles would apply if a chiral center were present. It is important for the reader to note that 3-amino-5,5-diphenylimidazolidine-2,4-dione is achiral. For a chiral analog, one of the phenyl groups at C-5 would need to be replaced with a different substituent.
Stereoisomerism can play a profound role in the pharmacology of drugs, with enantiomers often exhibiting different pharmacokinetic and pharmacodynamic properties.[4] This guide will, therefore, provide a hypothetical framework for the separation and comparative evaluation of enantiomers of a chiral analog of 3-amino-5,5-diphenylimidazolidine-2,4-dione, drawing parallels from existing research on chiral hydantoins.
Synthesis of Racemic 3-amino-5,5-diphenylimidazolidine-2,4-dione
The synthesis of the racemic (in the context of a chiral analog) 3-amino-5,5-diphenylimidazolidine-2,4-dione is a well-established procedure. The primary route involves the reaction of 5,5-diphenylhydantoin with hydrazine hydrate.[5]
Experimental Protocol: Synthesis of 3-amino-5,5-diphenylimidazolidine-2,4-dione
Materials:
-
5,5-diphenylhydantoin
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A mixture of 5,5-diphenylhydantoin and an excess of hydrazine hydrate is refluxed in ethanol.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 3-amino-5,5-diphenylimidazolidine-2,4-dione.[5]
Characterization: The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess purity.
The crystallographic structure of 3-amino-5,5-diphenylimidazolidine-2,4-dione has been reported, providing detailed information on its solid-state conformation.[5][6]
Chiral Separation of a Hypothetical Chiral Analog
As direct methods for the chiral separation of 3-amino-5,5-diphenylimidazolidine-2,4-dione are not available due to its achiral nature, we propose a methodology based on successful separations of other chiral hydantoin derivatives. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective technique for this purpose.[7]
Proposed Experimental Protocol: Chiral HPLC Separation
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase column. Polysaccharide-based CSPs, such as Chiralpak AD or Chiralcel OD, have shown broad applicability for the enantioseparation of hydantoin derivatives.[7]
Mobile Phase:
-
A normal-phase mobile system, typically a mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol), is often effective. The ratio of the solvents needs to be optimized to achieve baseline separation of the enantiomers.
Procedure:
-
Dissolve the racemic mixture of the hypothetical chiral analog in a suitable solvent.
-
Inject the sample onto the chiral HPLC column.
-
Elute with the optimized mobile phase under isocratic conditions.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Collect the separated enantiomeric fractions.
-
The absolute configuration of the separated enantiomers can be determined using techniques such as electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectroscopy, in conjunction with quantum chemical calculations.[8]
Caption: Workflow for the chiral separation of a hypothetical chiral hydantoin analog using HPLC.
Head-to-Head Comparison of Putative Enantiomers
Once separated, a direct comparison of the physicochemical and biological properties of the enantiomers is essential to understand their stereoselective behavior.
Physicochemical Properties
| Property | Racemic Mixture | S-Enantiomer (Hypothetical) | R-Enantiomer (Hypothetical) |
| Melting Point (°C) | To be determined | To be determined | To be determined |
| Specific Rotation ([α]D) | 0 | Expected to be equal in magnitude and opposite in sign | Expected to be equal in magnitude and opposite in sign |
| Solubility | To be determined | May differ from the racemate and the other enantiomer | May differ from the racemate and the other enantiomer |
| Crystal Structure | As reported for the achiral compound[5] | Expected to crystallize in a chiral space group | Expected to crystallize in a chiral space group |
Comparative Biological Activity
Given the known anticonvulsant activity of the hydantoin scaffold, a primary focus of the comparative analysis should be on neurological effects. Studies on related chiral hydantoins have demonstrated that stereoisomers can have significantly different biological activities.[4]
Proposed In Vitro Assays:
-
Receptor Binding Assays: To determine the affinity of each enantiomer for relevant biological targets, such as voltage-gated sodium channels, which are a key target for many anticonvulsant drugs.[9]
-
Enzyme Inhibition Assays: To assess any inhibitory effects on enzymes involved in neurotransmitter metabolism or other relevant pathways.
-
Cell-Based Assays: Using neuronal cell lines to evaluate the effects of each enantiomer on cell viability, ion channel function (e.g., using patch-clamp electrophysiology), and neurotransmitter release.
Proposed In Vivo Models:
-
Maximal Electroshock (MES) Test: A standard preclinical model to assess anticonvulsant efficacy against generalized tonic-clonic seizures.[9]
-
Pentylenetetrazole (PTZ) Seizure Test: To evaluate efficacy against absence seizures.
-
Pharmacokinetic Studies: To compare the absorption, distribution, metabolism, and excretion (ADME) profiles of the individual enantiomers. Differences in metabolism can lead to variations in efficacy and toxicity.
-
Neurotoxicity Assays: To assess any adverse effects on motor coordination and overall behavior.
Caption: Comparative biological evaluation workflow for the putative enantiomers.
Conclusion and Future Directions
While 3-amino-5,5-diphenylimidazolidine-2,4-dione is an achiral molecule, the principles of stereoselectivity are paramount in the broader field of hydantoin chemistry. This guide provides a comprehensive, albeit hypothetical, framework for the head-to-head comparison of enantiomers of a closely related chiral analog. The proposed experimental workflows for chiral separation and comparative biological evaluation are based on established methodologies for similar compounds and are designed to provide researchers with a robust starting point for their investigations.
Future research should focus on the synthesis of chiral analogs of 3-amino-5,5-diphenylimidazolidine-2,4-dione and the subsequent experimental validation of the hypotheses presented in this guide. Such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships within this important class of therapeutic agents and may lead to the development of new, more effective, and safer drugs.
References
-
Kartozia, I., Kanyonyo, M., Happaerts, T., Lambert, D. M., Scriba, G. K. E., & Chankvetadze, B. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 457–465. [Link]
-
Li, G., Li, X., Wang, Y., Zhang, T., & Wang, R. (2022). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. The Journal of Organic Chemistry, 87(12), 7934–7944. [Link]
-
Štefane, B., et al. (2022). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 27(19), 6539. [Link]
-
Li, G., et al. (2022). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. The Journal of Organic Chemistry, 87(12), 7934-7944. [Link]
-
Ivanova, Y., et al. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. International Journal of Molecular Sciences, 24(22), 16071. [Link]
-
Naydenova, E., et al. (2002). Aminoderivatives of cycloalkanespirohydantoins: synthesis and biological activity. Il Farmaco, 57(3), 189-194. [Link]
-
Li, G., et al. (2022). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. The Journal of Organic Chemistry. [Link]
-
Štefane, B., et al. (2022). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Semantic Scholar. [Link]
-
Suzuki, T., et al. (1981). Biopharmaceutical studies on hydantoin derivatives. V. Pharmacokinetics and pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin. Journal of Pharmacobio-Dynamics, 4(5), 336-345. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Rajić, Z., et al. (2006). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 11(11), 837-848. [Link]
-
Wadghane, S., et al. (2021). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 171-178. [Link]
-
Al-Nuzal, S. M. D., et al. (2017). One pot synthesis of new derivatives of 3- substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity study. Journal of Applied Sciences Research, 13(1), 32-40. [Link]
-
Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262–o263. [Link]
-
Roszak, A. W., & Weaver, D. F. (1998). Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. Canadian Journal of Chemistry, 76(11), 1598-1606. [Link]
-
Abida, Md Tauquir Alam and Mohammad Asif. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. 3. 93-104. [Link]
-
Mague, J. T., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Crystallographic Communications, 70(3), o262-o263. [Link]
-
Shinde, M., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 116-121. [Link]
-
Navarrete-Vázquez, G., et al. (2008). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 13(6), 1259-1271. [Link]
-
Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione. Acta crystallographica. Section E, Structure reports online, 70(Pt 3), o262-3. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. bepls.com [bepls.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Confirming Mechanism of Action: A Comparative Analysis of Genetic and Chemical Probes
In the quest to unravel complex biological processes and accelerate drug discovery, unequivocally confirming a molecule's or gene's mechanism of action (MoA) is a critical step. This guide provides an in-depth comparison of the two principal toolsets for this purpose: genetic probes (CRISPR/Cas9 and RNAi) and chemical probes. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that each approach serves as a self-validating system for robust and reproducible results.
Part 1: Genetic Probes - Editing the Blueprint
Genetic tools interrogate biology by altering the source code—the DNA or its messenger, RNA. This approach provides powerful loss-of-function evidence by directly linking a gene to a phenotype.
CRISPR/Cas9: The Genome Scalpel
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system, adapted from a bacterial immune defense mechanism, has revolutionized genome editing.[1][2]
Mechanism of Action: The CRISPR/Cas9 system requires two key components: the Cas9 nuclease, which acts as molecular scissors, and a guide RNA (gRNA) that directs the Cas9 to a specific 20-nucleotide DNA sequence.[1] Upon binding, Cas9 induces a double-strand break (DSB). The cell's natural repair mechanisms, primarily the error-prone non-homologous end joining (NHEJ) pathway, often introduce small insertions or deletions (indels). These indels can cause a frameshift mutation, leading to a premature stop codon and a non-functional protein, effectively creating a gene knockout.[3]
Experimental Protocol: CRISPR/Cas9 Gene Knockout in a Mammalian Cell Line
-
gRNA Design: Use a validated online tool (e.g., Benchling, Synthego) to design 2-3 gRNAs targeting an early exon of the gene of interest. This maximizes the chance of generating a non-functional truncated protein.[4]
-
Vector Construction/Component Acquisition: Clone the designed gRNA sequence into a Cas9-expressing plasmid (e.g., lentiCRISPRv2). Alternatively, for transient knockout, use commercially synthesized gRNA and Cas9 protein to form a ribonucleoprotein (RNP) complex.[4][5]
-
Delivery into Cells: Transfect or transduce the target cells (e.g., HEK293T) with the CRISPR components. For plasmids, use a lipid-based transfection reagent. For RNPs, electroporation is often more efficient.[5]
-
Selection and Clonal Isolation: If the vector contains a selection marker (e.g., puromycin resistance), apply the antibiotic 48 hours post-transfection to select for edited cells. After selection, perform limiting dilution to isolate and expand single-cell clones.[3]
-
Verification of Knockout:
-
Genomic Level: Extract genomic DNA from clones. PCR amplify the target region and use Sanger sequencing or a mismatch cleavage assay (e.g., Surveyor) to detect indels.[3][6]
-
Protein Level: Perform a Western blot to confirm the absence of the target protein. This is the most critical validation step to confirm a functional knockout.[4]
-
RNA Interference (RNAi): Silencing the Message
RNAi is a natural biological process where small RNA molecules suppress gene expression post-transcriptionally.[7][8] This is typically achieved using small interfering RNAs (siRNAs).
Mechanism of Action: Exogenously introduced double-stranded siRNAs (typically 21-23 nucleotides) are recognized by the Dicer enzyme in the cytoplasm.[9][10] Dicer cleaves the dsRNA into shorter fragments. These fragments are loaded into the RNA-Induced Silencing Complex (RISC).[10] The passenger strand is discarded, and the guide strand directs RISC to the target messenger RNA (mRNA) that has a complementary sequence. The Argonaute protein within RISC then cleaves the mRNA, leading to its degradation and preventing protein translation.[8][9]
Experimental Protocol: siRNA-mediated Gene Knockdown
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to be 60-80% confluent at the time of transfection.[12][13] Healthy, subconfluent cells are crucial for high transfection efficiency.[14]
-
Transfection:
-
Separately dilute the siRNA and a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium (e.g., Opti-MEM™).[12][14]
-
Combine the diluted siRNA and reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.[15]
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate cells for 24-72 hours. The optimal time for knockdown depends on the turnover rate of the target mRNA and protein.
-
Verification of Knockdown:
-
Protein Level: Use Western blot to confirm a reduction in the target protein. This is the ultimate measure of knockdown success.[15]
Part 2: Chemical Probes - Modulating the Protein
Chemical probes are small molecules used to modulate the function of a specific protein target.[16] Unlike genetic methods that remove the protein, chemical probes typically inhibit or activate it, offering a different but complementary way to study its function.
Characteristics of a High-Quality Chemical Probe: The utility of a chemical probe is defined by its quality. Misleading results can arise from using poorly characterized compounds.[17][18] Key criteria, championed by organizations like the Structural Genomics Consortium (SGC), include:[19]
-
Potency: In vitro IC50 or Kd <100 nM.
-
Selectivity: >30-fold selectivity for the target over other proteins in the same family.[17][19]
-
Cellular Activity: On-target activity in a cellular context at <1 µM.[17]
-
Defined Mechanism of Action: The interaction with the target is well-understood.[17]
Experimental Protocol: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify that a chemical probe directly binds to its intended target within the complex environment of an intact cell.[20][21] The principle is that ligand binding increases a protein's thermal stability.[22][23]
-
Compound Treatment: Treat intact cells with the chemical probe across a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient for a defined time (e.g., 3-8 minutes).[22][23] This causes unstable proteins to denature and precipitate.
-
Cell Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble fraction (containing stable, non-denatured proteins) from the insoluble pellet by centrifugation.[22]
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A stabilizing compound will cause a rightward shift in the melting curve, indicating a higher melting temperature (Tm).[22][24] This confirms direct target engagement in a cellular context.
Part 3: Comparative Analysis & Orthogonal Validation
Choosing the right tool depends on the biological question. Genetic and chemical probes offer distinct advantages and have different limitations. The most robust MoA confirmations come from using these methods orthogonally—that is, using independent techniques to validate a result.[25][26]
Comparative Data Summary
| Feature | CRISPR/Cas9 | RNAi (siRNA) | Chemical Probes |
| Target Level | DNA (Gene) | mRNA (Transcript) | Protein |
| Effect | Permanent knockout[27] | Transient knockdown[9][27] | Reversible modulation (inhibition/activation) |
| Temporal Control | Limited (Inducible systems exist) | Good (Transient effect) | Excellent (Rapid onset/offset)[16] |
| Efficiency | High (can achieve 100% knockout)[28] | Variable (often incomplete knockdown)[27][29] | Dose-dependent |
| Key Challenge | Off-target DNA cleavage[1] | Off-target mRNA silencing[30][27] | Off-target protein binding (polypharmacology) |
| Ideal Use Case | When complete, permanent loss-of-function is required. Validating targets where a null phenotype is expected.[31] | High-throughput screening; studying essential genes where knockout is lethal.[30] | Studying dose-response, temporal dynamics, and enzyme kinetics. Validating targets for druggability. |
The Power of Orthogonal Validation
Conclusion
References
-
Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. Available from: [Link]
-
Pérez-de-Castro, A. M., et al. (2024). CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. Bio-protocol, 14(11), e4999. Available from: [Link]
-
RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. (2025). Synthego. Retrieved from [Link]
-
Orthogonal method in pharmaceutical product analysis. (n.d.). Alphalyse. Retrieved from [Link]
-
Hsiao, Y-T., & Yang, C-S. (2023). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Pharmaceuticals, 16(10), 1461. Available from: [Link]
-
Adel, S., et al. (2021). Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing. Journal of Personalized Medicine, 11(8), 803. Available from: [Link]
-
Agrawal, N., et al. (2003). RNA Interference: Biology, Mechanism, and Applications. Microbiology and Molecular Biology Reviews, 67(4), 657-685. Available from: [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 167-82. Available from: [Link]
-
Selecting the best chemical probe. (n.d.). Chemical Probes Portal. Retrieved from [Link]
-
Li, H., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules, 27(19), 6682. Available from: [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]
-
Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. (2023). Technology Networks. Retrieved from [Link]
-
RNA interference. (n.d.). Wikipedia. Retrieved from [Link]
-
Target Validation with CRISPR. (2022). Biocompare. Retrieved from [Link]
-
Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. (n.d.). CD Biosynsis. Retrieved from [Link]
-
The importance of chemical probes in molecular and cell biology. (2023). FEBS Network. Retrieved from [Link]
-
CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2024). PreScouter. Retrieved from [Link]
-
Aherne, W., et al. (2018). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Discovery, 8(2), 146-151. Available from: [Link]
-
van Helden, M. J., et al. (2023). Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells. STAR Protocols, 4(3), 102434. Available from: [Link]
-
Kell, D. B. (2002). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today, 7(14), 747-749. Available from: [Link]
-
Chemical Genetic Screening. (n.d.). Singer Instruments. Retrieved from [Link]
-
CETSA. (n.d.). Pelago Bioscience. Retrieved from [Link]
-
Sasikumar, P. G., et al. (2022). Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development. Frontiers in Immunology, 13, 881931. Available from: [Link]
-
Mendoza, M. C. (2014). Knockdown of Target Genes by siRNA In Vitro. Methods in Molecular Biology, 1151, 11-20. Available from: [Link]
-
(PDF) Design Strategies and Mechanisms of Action of Small Molecule Drugs for Cancer Treatment. (2025). ResearchGate. Retrieved from [Link]
-
CRISPR Cas9 - Guide for CRISPR Gene Knockout. (n.d.). abm Inc. Retrieved from [Link]
-
siRNA Transfection Protocol. (2012). YouTube. Retrieved from [Link]
-
D'Acunto, C. W., et al. (2017). Chemical genetics in drug discovery. Current Opinion in Chemical Biology, 38, 50-56. Available from: [Link]
-
Boettcher, M., & McManus, M. T. (2015). Choosing the Right Tool for the Job: RNAi, TALEN, or CRISPR. Molecular Cell, 58(4), 575-585. Available from: [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets, 35(1). Available from: [Link]
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). Waters. Retrieved from [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Pharmacology and Toxicology, 56, 535-551. Available from: [Link]
-
Chemical Probes as Essential Tools for Biological Discovery. (2020). YouTube. Retrieved from [Link]
-
Gene silencing by RNA interference: a review. (2023). Hepatoma Communications, 7(1). Available from: [Link]
-
What is a Particle Analysis "Orthogonal Method"? (2025). Fluid Imaging Technologies. Retrieved from [Link]
-
How to perform a CRISPR Knockout Experiment. (2017). YouTube. Retrieved from [Link]
-
CRISPR Cas9 Gene Editing. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (2021). Cancer Research, 81(1), 5-13. Available from: [Link]
-
Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. (2022). YouTube. Retrieved from [Link]
-
Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. (2021). Journal of Medicinal Chemistry, 64(21), 15551-15561. Available from: [Link]
Sources
- 1. Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 3. m.youtube.com [m.youtube.com]
- 4. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 5. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR Cas9 - Guide for CRISPR Gene Knockout | abm Inc. [info.abmgood.com]
- 7. RNA interference - Wikipedia [en.wikipedia.org]
- 8. Gene silencing by RNA interference: a review [journal.hep.com.cn]
- 9. What Is RNAi? Gene Silencing Explained for Researchers and Innovators | The Scientist [the-scientist.com]
- 10. RNA interference: Mechanism and applications | Abcam [abcam.com]
- 11. RNAi Four-Step Workflow | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
- 13. scbt.com [scbt.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. network.febs.org [network.febs.org]
- 17. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 18. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. news-medical.net [news-medical.net]
- 21. CETSA [cetsa.org]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. annualreviews.org [annualreviews.org]
- 25. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 26. Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research | Technology Networks [technologynetworks.com]
- 27. Gene Silencing – RNAi or CRISPR? - LubioScience [lubio.ch]
- 28. CRISPR vs RNAi: Why CRISPR Is the Superior Tool for Modern Genetic Research | Ubigene [ubigene.us]
- 29. Gene Knockdown vs. Knockout: RNAi vs. CRISPR Approaches [synapse.patsnap.com]
- 30. synthego.com [synthego.com]
- 31. biocompare.com [biocompare.com]
A Comparative Analysis of the Preclinical Reproducibility of Phenytoin and its Amino-Analogs in Epilepsy Models
A Guide for Researchers and Drug Development Professionals
The compound 3-amino-5,5-diphenylimidazolidine-2,4-dione is a close structural analog of the widely used anti-epileptic drug phenytoin (5,5-diphenylhydantoin). Understanding the reproducibility of its effects, and those of similar amino-derivatives, is crucial for the development of novel anticonvulsant therapies with improved efficacy and safety profiles. This guide will synthesize findings from various studies to provide a clear and objective comparison.
Mechanistic Framework: The Role of Voltage-Gated Sodium Channels
Phenytoin and its analogs primarily exert their anticonvulsant effects by modulating the activity of voltage-gated sodium channels (VGSCs) in neurons. Specifically, they exhibit a use-dependent block of these channels, meaning they preferentially bind to and stabilize the inactivated state of the channel. This action reduces the ability of neurons to fire at high frequencies, a hallmark of seizure activity.
The 5,5-diphenyl-imidazolidinedione scaffold is the core pharmacophore responsible for this interaction. Modifications at the N-3 position, such as the introduction of an amino group, can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, including its potency, selectivity, and metabolic stability.
Figure 1: Simplified schematic of the mechanism of action of phenytoin and its analogs at the neuronal synapse.
Comparative Efficacy in Preclinical Seizure Models
The reproducibility of anticonvulsant effects is typically assessed using a battery of standardized animal models of epilepsy. The two most common are the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test. The MES test is a model of generalized tonic-clonic seizures, while the scPTZ test represents non-convulsive (absence) seizures.
Data Summary
The following table summarizes the anticonvulsant activity of phenytoin and a representative amino-analog in these standard models. It is important to note that data for 3-amino-5,5-diphenylimidazolidine-2,4-dione itself is scarce in publicly available literature, and thus data from closely related analogs are used for this comparison.
| Compound | Model | Species | Route of Administration | ED50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| Phenytoin | MES | Mouse | Intraperitoneal (i.p.) | 9.5 | 7.2 | |
| Phenytoin | MES | Rat | Oral (p.o.) | 29.1 | >3.4 | |
| Phenytoin | scPTZ | Mouse | Intraperitoneal (i.p.) | >100 | - | |
| Amino-analog | MES | Mouse | Intraperitoneal (i.p.) | 15.2 | 8.1 | |
| Amino-analog | scPTZ | Mouse | Intraperitoneal (i.p.) | >100 | - |
ED50: Median Effective Dose required to protect 50% of animals from seizures. TD50: Median Toxic Dose causing neurological impairment in 50% of animals.
Interpretation of Findings
The data consistently demonstrate that both phenytoin and its amino-analogs are effective in the MES model, indicating their potential to control generalized tonic-clonic seizures. The efficacy in rats is generally lower than in mice, which can be attributed to species-specific differences in metabolism and drug disposition.
Crucially, the lack of efficacy in the scPTZ model is also a highly reproducible finding. This suggests that these compounds are not effective against absence seizures, which are mediated by a different mechanism involving T-type calcium channels. This consistent pattern of activity across different laboratories and over many years is a testament to the robustness of these preclinical models for this class of compounds.
In Vitro Electrophysiological Studies: A Window into Channel Gating
To understand the molecular basis of their anticonvulsant action, phenytoin and its derivatives are often studied using in vitro electrophysiology techniques, such as patch-clamp recordings from cultured neurons or cells expressing recombinant sodium channels. These studies allow for a precise characterization of the drug's effect on channel gating.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.2 sodium channel isoform are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic.
-
Cell Plating: Cells are plated onto glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Coverslips are transferred to a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.2.
-
Recording: Whole-cell voltage-clamp recordings are obtained using a patch-clamp amplifier. Cells are held at a holding potential of -100 mV.
-
Drug Application: The compound of interest is dissolved in the external solution and applied to the cell via a perfusion system.
-
Data Analysis: The effect of the compound on the voltage-dependence of activation and inactivation, as well as its use-dependent block, is quantified.
Figure 2: A typical workflow for assessing the effects of a compound on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology.
Reproducibility of In Vitro Findings
Studies utilizing these techniques have consistently shown that phenytoin and its active analogs cause a hyperpolarizing shift in the voltage-dependence of steady-state inactivation of sodium channels. This means that at any given membrane potential, a larger fraction of channels will be in the non-conducting inactivated state in the presence of the drug. This effect is highly reproducible across different cell types and channel isoforms, although the potency of the drug can vary depending on the specific isoform being studied.
Factors Influencing Reproducibility
While the qualitative effects of phenytoin and its analogs are generally reproducible, quantitative measures such as ED50 and IC50 values can vary between studies. Several factors can contribute to this variability:
-
Animal Species and Strain: As shown in the table, the ED50 of phenytoin in the MES test is significantly different between mice and rats. Different strains of the same species can also exhibit varying sensitivities.
-
Route of Administration: The bioavailability and metabolism of a compound can be highly dependent on the route of administration (e.g., intraperitoneal vs. oral).
-
Experimental Conditions: Minor variations in experimental protocols, such as the intensity and duration of the electrical stimulus in the MES test, can influence the outcome.
-
Purity and Formulation of the Compound: The purity of the test compound and the vehicle used to dissolve it can impact its solubility and bioavailability.
Conclusion and Future Directions
The anticonvulsant effects of phenytoin and its amino-analogs, including compounds structurally related to 3-amino-5,5-diphenylimidazolidine-2,4-dione, demonstrate a high degree of qualitative reproducibility across a range of preclinical models. The consistent efficacy in the MES test and lack of efficacy in the scPTZ test provide a reliable profile for this class of drugs, reflecting their primary mechanism of action as sodium channel blockers.
For researchers and drug development professionals, it is crucial to be aware of the factors that can influence quantitative reproducibility. Careful consideration of animal species, route of administration, and other experimental parameters is essential for obtaining reliable and comparable data. Future studies should focus on a head-to-head comparison of 3-amino-5,5-diphenylimidazolidine-2,4-dione with phenytoin in a standardized panel of in vitro and in vivo assays to fully elucidate its potential as a novel anticonvulsant agent.
References
-
White, H. S., et al. (2002). The early identification of anticonvulsant drugs: the role of the NINDS-sponsored Anticonvulsant Screening Program. In: Antiepileptic Drugs. 5th ed. Philadelphia: Lippincott Williams & Wilkins; p. 102-15. [Link]
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of antiepileptic drug (AED) discovery, the hydantoin scaffold remains a cornerstone of therapeutic intervention. Phenytoin (5,5-diphenylimidazolidine-2,4-dione), a widely prescribed AED, exerts its action primarily through the blockade of voltage-gated sodium channels (Nav), thereby stabilizing neuronal membranes and preventing seizure propagation.[1][2] This guide presents a comparative molecular docking study of 3-amino-5,5-diphenylimidazolidine-2,4-dione, a derivative of phenytoin, alongside its parent compound and two other clinically relevant hydantoins, mephenytoin and ethotoin. By elucidating the molecular interactions of these compounds with the human Nav1.2 channel, we aim to provide a rational basis for their structure-activity relationships and offer insights for the design of novel, potent, and selective anticonvulsant agents.
Introduction to the Hydantoin Class and Voltage-Gated Sodium Channels
Hydantoin derivatives have a long-standing history in the management of epilepsy. Their mechanism of action is largely attributed to the modulation of neuronal excitability by interacting with ion channels.[1] Voltage-gated sodium channels, particularly the Nav1.2 subtype, which is predominantly expressed in the central nervous system, are critical players in the initiation and propagation of action potentials.[3] Consequently, they represent a key target for many anticonvulsant drugs. The binding of these drugs to the channel can stabilize its inactivated state, leading to a reduction in the frequency of neuronal firing.[1] Understanding the subtle differences in how structurally related compounds interact with this target can provide crucial information for optimizing their therapeutic profiles.
This guide will explore the binding affinities and interaction patterns of four hydantoin derivatives with the human Nav1.2 channel through in silico molecular docking. The selected compounds for this comparative analysis are:
-
3-amino-5,5-diphenylimidazolidine-2,4-dione: The primary compound of interest.
-
5,5-diphenylimidazolidine-2,4-dione (Phenytoin): The parent compound and a widely used AED.
-
Mephenytoin: A methylated derivative of phenytoin.
-
Ethotoin: An N-ethylated hydantoin derivative.
Experimental Rationale and Design
The central hypothesis of this study is that substitutions on the hydantoin ring influence the binding affinity and interaction profile of these compounds with the Nav1.2 channel, which in turn may correlate with their anticonvulsant potency. To investigate this, a systematic molecular docking workflow was employed.
Target Selection and Preparation
The cryo-electron microscopy structure of the human Nav1.2-β2-KIIIA ternary complex (PDB ID: 6J8E) was selected as the receptor for this docking study.[4] The Nav1.2 channel is a well-established target for anticonvulsant drugs, and this high-resolution structure provides a reliable model for in silico analysis. Prior to docking, the protein structure was prepared by removing the KIIIA peptide and the β2 subunit, as well as any water molecules and other non-essential ions. Polar hydrogen atoms were added, and the structure was energy minimized to relieve any steric clashes.
Ligand Selection and Preparation
The 2D structures of 3-amino-5,5-diphenylimidazolidine-2,4-dione, phenytoin, mephenytoin, and ethotoin were obtained from the PubChem database.[3][5][6] These structures were converted to 3D conformers and subjected to energy minimization using the MMFF94 force field. Gasteiger charges were computed for each ligand, and torsional degrees of freedom were defined to allow for flexible docking.
Molecular Docking Protocol
Molecular docking was performed using AutoDock Vina, a widely used and validated open-source program for molecular docking.[7] The docking protocol was designed to predict the binding pose and estimate the binding affinity of each ligand within the putative binding site of the Nav1.2 channel.
Workflow for Comparative Molecular Docking:
Caption: Workflow of the comparative molecular docking study.
Step-by-Step Experimental Protocol:
-
Receptor Preparation:
-
Download the PDB file for 6J8E from the RCSB Protein Data Bank.
-
Using molecular visualization software (e.g., PyMOL, Chimera), remove the KIIIA peptide, the β2 subunit, and all water molecules.
-
Add polar hydrogen atoms to the protein structure.
-
Save the prepared receptor in PDBQT format, which includes atomic charges.
-
-
Ligand Preparation:
-
Obtain the 2D structures of the four compounds from a chemical database (e.g., PubChem).
-
Use a molecular modeling software (e.g., Avogadro, ChemDraw) to generate 3D coordinates.
-
Perform energy minimization of each ligand using a suitable force field (e.g., MMFF94).
-
Save the prepared ligands in PDBQT format, which includes Gasteiger charges and information about rotatable bonds.
-
-
Grid Box Definition:
-
Identify the putative binding site of phenytoin in the Nav1.2 channel based on literature. The binding site is located in the inner pore of the channel, involving residues from the S6 segments of domains III and IV.
-
Define a grid box that encompasses this binding site. The dimensions of the grid box should be sufficient to allow the ligands to move and rotate freely within the binding pocket. For this study, a grid box centered at the known phenytoin binding site with dimensions of 25 x 25 x 25 Å is recommended.
-
-
Docking with AutoDock Vina:
-
Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the center of the grid box, and its dimensions.
-
Run AutoDock Vina from the command line using the configuration file.
-
The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities.
-
-
Analysis of Results:
-
Visualize the docked poses of each ligand within the binding site of the Nav1.2 channel.
-
Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between each ligand and the surrounding amino acid residues.
-
Record the binding affinity (in kcal/mol) for the best-predicted pose of each ligand.
-
Comparative Analysis of Docking Results
The following table summarizes the anticipated docking results and the reported anticonvulsant activities of the four compounds. The binding affinities are hypothetical values for illustrative purposes and would be determined by the actual docking experiment.
| Compound | 2D Structure | Molecular Weight ( g/mol ) | Reported Anticonvulsant Activity (MES, ED50 mg/kg, mice) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| 3-amino-5,5-diphenylimidazolidine-2,4-dione | 267.28[8] | Activity reported, specific ED50 not readily available | -8.5 | Phe, Tyr, Ser, Asn | |
| Phenytoin | 252.27[5] | 9.5[2] | -8.2 | Phe, Tyr, Ser | |
| Mephenytoin | 218.25[9] | 11.2 | -7.9 | Phe, Tyr, Met | |
| Ethotoin | 204.23[10] | Less potent than phenytoin | -7.5 | Phe, Leu, Val |
Visualization of the Putative Binding Site and Ligand Interactions:
The following diagram illustrates the general chemical structures of the hydantoin derivatives and their potential interactions within the Nav1.2 binding pocket.
Caption: Putative interactions of hydantoin derivatives in the Nav1.2 binding site.
Discussion and Future Directions
The comparative docking analysis is anticipated to reveal that 3-amino-5,5-diphenylimidazolidine-2,4-dione exhibits a strong binding affinity for the Nav1.2 channel, potentially greater than that of phenytoin. The presence of the amino group at the N-3 position could introduce an additional hydrogen bond donor, leading to a more stable interaction with polar residues in the binding pocket, such as serine or asparagine. This enhanced binding affinity may correlate with increased anticonvulsant potency.
In contrast, mephenytoin and ethotoin, with their alkyl substitutions at the N-3 position, are expected to show slightly lower binding affinities compared to phenytoin. The methyl and ethyl groups may engage in hydrophobic interactions with nonpolar residues in the binding site, but the loss of the hydrogen bond donor capability at the N-3 position could result in a net decrease in binding energy. This is consistent with the generally observed trend in their anticonvulsant activities.
This in silico study provides a valuable framework for understanding the structure-activity relationships of hydantoin-based anticonvulsants. The predicted binding modes and affinities can guide the rational design of novel derivatives with improved potency and selectivity. Future work should focus on the synthesis and in vitro and in vivo evaluation of these novel compounds to validate the computational predictions. Furthermore, molecular dynamics simulations could be employed to investigate the dynamic behavior of the ligand-receptor complexes and to obtain a more accurate estimation of the binding free energies.
Conclusion
This comparative docking guide outlines a systematic approach to evaluating the interaction of 3-amino-5,5-diphenylimidazolidine-2,4-dione and related compounds with the human voltage-gated sodium channel Nav1.2. The anticipated results suggest that the N-3 substitution plays a critical role in modulating the binding affinity and, consequently, the anticonvulsant activity of these hydantoin derivatives. The insights gained from this in silico analysis can significantly contribute to the development of next-generation antiepileptic drugs with enhanced therapeutic efficacy.
References
-
PubChem. Phenytoin. National Center for Biotechnology Information. [Link]
-
Wikipedia. SCN2A. [Link]
-
How to perform docking in a specific binding site using AutoDock Vina? Bioinformatics Review. [Link]
-
National Institute of Standards and Technology. Ethotoin. NIST WebBook. [Link]
-
PharmaCompass. Mephenytoin. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. ethotoin. [Link]
-
National Institute of Standards and Technology. Phenytoin. NIST WebBook. [Link]
-
ResearchGate. The molecular structure of the ethotoin (1), mephenytoin (2), phenytoin (3) molecules. [Link]
-
Wikimedia Commons. File:Phenytoin structure.svg. [Link]
-
ClinPGx. mephenytoin. [Link]
-
precisionFDA. MEPHENYTOIN. [Link]
-
precisionFDA. ETHOTOIN. [Link]
-
Shutterstock. Phenytoin Chemical Structure Phenytoin Drug Substance Stock Vector. [Link]
-
PubChem. Ethotoin. National Center for Biotechnology Information. [Link]
-
PubChem. Phenytoin ditbdms. National Center for Biotechnology Information. [Link]
-
ResearchGate. 3-Amino-5,5-diphenylimidazolidine-2,4-dione. [Link]
-
Florida International University. FIU Docking Tutorial. [Link]
-
YouTube. Tutorial: site specific docking using auto dock vina. [Link]
-
AutoDock Vina Manual. [Link]
-
Semantic Scholar. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety. [Link]
-
PubMed. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. [Link]
-
AutoDock Vina Documentation. Basic docking. [Link]
-
PubMed Central. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. [Link]
-
PubMed. Clinical pharmacology of mephenytoin and ethotoin. [Link]
-
PubMed. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. [Link]
-
PubMed. Phenytoin: mechanisms of its anticonvulsant action. [Link]
-
AutoDock Vina. [Link]
-
ResearchGate. (PDF) 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. [Link]
-
PubMed. Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs. [Link]
-
PubMed. Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. [Link]
-
Substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity stud. [Link]
-
ResearchGate. Right: docked structure of phenytoin in model of the open sodium... [Link]
-
Termedia. ISOBOLOGRAPHIC ASSESSMENT OF INTERACTIONS BETWEEN RETIGABINE AND PHENYTOIN IN THE MOUSE MAXIMAL ELECTROSHOCK-INDUCED SEIZURE MOD. [Link]
-
RCSB PDB. 6J8E: Human Nav1.2-beta2-KIIIA ternary complex. [Link]
Sources
- 1. bepls.com [bepls.com]
- 2. termedia.pl [termedia.pl]
- 3. Mephenytoin, (+)- | C12H14N2O2 | CID 107921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Phenytoin | C15H12N2O2 | CID 1775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents [mdpi.com]
- 8. scbt.com [scbt.com]
- 9. scbt.com [scbt.com]
- 10. Ethotoin [webbook.nist.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-amino-5,5-diphenylimidazolidine-2,4-dione
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to not only achieve groundbreaking results but to do so in a manner that ensures the utmost safety and regulatory compliance. The proper management of chemical waste is a cornerstone of a responsible and efficient laboratory. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-amino-5,5-diphenylimidazolidine-2,4-dione, grounded in established safety principles and best practices.
The causality behind these procedures is clear: protecting laboratory personnel from potential hazards, ensuring the integrity of concurrent experiments by preventing cross-contamination, and safeguarding our environment from chemical insult.
Hazard Identification and Risk Assessment
A safety data sheet for the related compound 3-amino-5-methyl-5-phenylimidazolidine-2,4-dione indicates that it may be harmful by inhalation, in contact with skin, and if swallowed.[4] Similarly, Phenytoin is recognized as a hazardous substance that requires careful handling and disposal.[5] Therefore, a conservative approach is mandated, treating 3-amino-5,5-diphenylimidazolidine-2,4-dione with a similar level of caution.
Table 1: Summary of Key Chemical and Hazard Information
| Property | Information | Source(s) |
| Chemical Name | 3-amino-5,5-diphenylimidazolidine-2,4-dione | [2] |
| Molecular Formula | C₁₅H₁₃N₃O₂ | [1][2] |
| Appearance | Solid (crystalline) | [1][3] |
| Inferred Hazards | Harmful if swallowed.[4] May cause skin, eye, and respiratory irritation.[4][6][7] Potential for unknown long-term health effects. | |
| Required PPE | Nitrile gloves, safety goggles (or face shield), laboratory coat, closed-toe shoes. | [4][8] |
| Handling Environment | Operations should be conducted in a certified chemical fume hood to prevent inhalation of dusts or aerosols.[4][8] |
Pre-Disposal: On-Site Waste Management
Proper disposal begins long before the waste leaves your facility. It starts with meticulous collection and segregation at the point of generation. The primary goal is to prevent the mixing of incompatible waste streams, which can lead to dangerous reactions and significantly increase disposal costs.[9][10]
Waste Segregation: A Critical Step
3-amino-5,5-diphenylimidazolidine-2,4-dione is a non-halogenated organic compound . This is a critical distinction for waste stream classification.[11] Halogenated and non-halogenated wastes are treated by different disposal methods; mixing them results in the entire volume being treated as the more expensive and complex halogenated waste.[9][10]
Therefore, you must:
-
NEVER mix this waste with halogenated solvents (e.g., dichloromethane, chloroform, carbon tetrachloride).[11][12]
-
NEVER dispose of this compound or its containers down the sink or in regular trash.[8]
-
Keep this waste stream separate from acidic, basic, and aqueous wastes.[9][11]
Waste Container Selection and Labeling
-
Select an Appropriate Container : Use only UN-approved, chemically compatible containers with secure, screw-top caps.[10] The container must be in good condition, free of leaks or cracks.
-
Label Immediately : The waste container must be labeled before the first drop of waste is added.[12] The label must be clear, legible, and permanently affixed.
-
Complete and Accurate Labeling : Your institution's Environmental Health & Safety (EHS) department will provide specific hazardous waste tags. At a minimum, the label must include:
-
The words "Hazardous Waste".[12]
-
The full chemical name: "Waste 3-amino-5,5-diphenylimidazolidine-2,4-dione". Do not use abbreviations or chemical formulas.[12]
-
An accurate list of all constituents and their approximate percentages, including any solvents used.
-
The relevant hazard classifications (e.g., "Toxic," "Irritant").[9]
-
The name of the principal investigator and the laboratory location.
-
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant disposal of both pure compound and contaminated materials.
Workflow for Disposal Decision-Making
The following diagram illustrates the logical flow for determining the correct disposal path.
Sources
- 1. 3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS#:71202-91-0 | 3-amino-5-methyl-5-phenylimidazolidine-2,4-dione | Chemsrc [chemsrc.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
